Ozagrel methyl ester
Descripción
BenchChem offers high-quality Ozagrel methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ozagrel methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
methyl (E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-14(17)7-6-12-2-4-13(5-3-12)10-16-9-8-15-11-16/h2-9,11H,10H2,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLRFDGBBQSQMJ-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)CN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)CN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ozagrel Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozagrel, a potent and selective thromboxane A2 (TXA2) synthase inhibitor, is a critical therapeutic agent in the management of ischemic cerebrovascular diseases.[1][2] By inhibiting the synthesis of TXA2, Ozagrel effectively suppresses platelet aggregation and vasoconstriction, thereby improving blood flow in affected regions.[1][2] The methyl ester of Ozagrel serves as a key intermediate in the synthesis of various derivatives and prodrugs, making its efficient synthesis a topic of significant interest to the pharmaceutical research and development community. This technical guide provides a comprehensive overview of a robust and well-documented synthetic pathway to Ozagrel methyl ester, detailing the key intermediates, reaction mechanisms, and step-by-step experimental protocols.
Strategic Overview of the Synthesis Pathway
The synthesis of Ozagrel methyl ester can be efficiently achieved through a three-step sequence, commencing with the commercially available starting material, p-tolualdehyde. The overall strategy involves the sequential installation of the requisite functional groups: the bromomethyl moiety, the methyl acrylate chain, and finally, the imidazole ring.
Caption: Overall synthetic strategy for Ozagrel methyl ester.
Step 1: Synthesis of 4-(Bromomethyl)benzaldehyde
The initial step in the synthesis is the selective bromination of the benzylic methyl group of p-tolualdehyde. This transformation is a classic example of a free radical halogenation.
Causality Behind Experimental Choices
The use of N-bromosuccinimide (NBS) as the brominating agent is a cornerstone of this step.[3] NBS provides a low, constant concentration of bromine in the reaction mixture, which is crucial for favoring the desired radical substitution at the benzylic position over electrophilic addition to the aromatic ring.[3] The reaction is initiated by a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), which decomposes upon heating to generate radicals that propagate the chain reaction.[3] An inert solvent, typically carbon tetrachloride (CCl4), is used to dissolve the reactants and facilitate the reaction.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-tolualdehyde in carbon tetrachloride.
-
Addition of Reagents: Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete consumption of the starting material, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct. The filtrate is then washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system, such as hexane, to yield pure 4-(bromomethyl)benzaldehyde.
| Parameter | Value/Condition | Reference |
| Starting Material | p-Tolualdehyde | [2] |
| Reagents | N-bromosuccinimide (NBS), Benzoyl Peroxide (BPO) | [2][3] |
| Solvent | Carbon Tetrachloride (CCl4) | [2] |
| Temperature | Reflux | [2] |
| Purification | Recrystallization | [2] |
Step 2: Synthesis of Methyl 4-(Bromomethyl)cinnamate
The second stage of the synthesis involves the formation of the α,β-unsaturated ester moiety. This is typically achieved through a Horner-Wadsworth-Emmons (HWE) reaction, which is renowned for its high stereoselectivity, predominantly yielding the (E)-isomer.[4][5]
Causality Behind Experimental Choices
The HWE reaction utilizes a stabilized phosphonate ylide, generated in situ by the deprotonation of a phosphonate ester, such as trimethyl phosphonoacetate, with a suitable base.[6] The resulting carbanion then undergoes a nucleophilic attack on the carbonyl carbon of 4-(bromomethyl)benzaldehyde.[4] The key advantage of the HWE reaction over the traditional Wittig reaction in this context is the facile removal of the phosphate byproduct, which is water-soluble, simplifying the purification process.[7] The reaction generally provides excellent (E)-selectivity due to the thermodynamic stability of the intermediate leading to the trans-alkene.[7]
Experimental Protocol
-
Ylide Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of trimethyl phosphonoacetate in an anhydrous aprotic solvent such as tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride, portion-wise to the solution and stir until the evolution of hydrogen gas ceases, indicating the complete formation of the phosphonate ylide.
-
Reaction with Aldehyde: To the freshly prepared ylide solution, add a solution of 4-(bromomethyl)benzaldehyde in anhydrous THF dropwise at 0 °C.
-
Reaction Progression and Quenching: Allow the reaction mixture to warm to room temperature and stir until the starting aldehyde is consumed (monitored by TLC). Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure methyl 4-(bromomethyl)cinnamate.
Caption: Horner-Wadsworth-Emmons reaction for cinnamate formation.
| Parameter | Value/Condition | Reference |
| Starting Material | 4-(Bromomethyl)benzaldehyde | [4] |
| Reagents | Trimethyl phosphonoacetate, Sodium Hydride (NaH) | [6] |
| Solvent | Tetrahydrofuran (THF) | [8] |
| Temperature | 0 °C to Room Temperature | [9] |
| Purification | Column Chromatography | [10] |
Step 3: Synthesis of Ozagrel Methyl Ester
The final step in the synthesis is the nucleophilic substitution of the bromide in methyl 4-(bromomethyl)cinnamate with imidazole.
Causality Behind Experimental Choices
This reaction proceeds via a standard SN2 mechanism, where the nucleophilic nitrogen of imidazole displaces the bromide ion. The reaction is typically carried out in the presence of a mild base, such as potassium carbonate or sodium carbonate, which acts as a proton scavenger, neutralizing the hydrogen bromide that is formed as a byproduct and preventing the protonation of the imidazole, thereby maintaining its nucleophilicity. A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is employed to facilitate the dissolution of the reactants and promote the SN2 reaction.
Experimental Protocol
-
Reaction Setup: To a solution of methyl 4-(bromomethyl)cinnamate in N,N-dimethylformamide, add imidazole and potassium carbonate.
-
Reaction Conditions: Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.
-
Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude Ozagrel methyl ester can be purified by column chromatography or recrystallization to yield the final product as a white solid.
| Parameter | Value/Condition | Reference |
| Starting Material | Methyl 4-(bromomethyl)cinnamate | [11] |
| Reagents | Imidazole, Potassium Carbonate | [11] |
| Solvent | N,N-Dimethylformamide (DMF) | [11] |
| Temperature | Room Temperature | [11] |
| Purification | Recrystallization/Column Chromatography | [11] |
Conclusion
The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of Ozagrel methyl ester, a key intermediate in the development of advanced antiplatelet and antithrombotic agents. By understanding the underlying chemical principles and adhering to the optimized experimental protocols, researchers can confidently synthesize this important molecule for further investigation and application in drug discovery and development.
References
- Preparation method of (E)-4-(imidazolyl methyl)
-
Ozagrel, also referred to as (E)-sodium 4-(1-imidazolomethyl) cinnamate, is the first commercially available inhibitor of thromboxane A2 (TXA2) synthase, which is highly selective and potent. It has been demonstrated to possess antiplatelet aggregation and vasodilatory effects. Frontiers in Pharmacology. 2024;15:1362857. Available from: [Link]
-
Ozagrel, also referred to as (E)-sodium 4-(1-imidazolomethyl) cinnamate, is the first commercially available inhibitor of thromboxane A2 (TXA2) synthase, which is highly selective and potent. It has been demonstrated to possess antiplatelet aggregation and vasodilatory effects. PubMed Central (PMC). 2024; Available from: [Link]
-
Horner–Wadsworth–Emmons reaction - Wikipedia. Available from: [Link]
-
Horner-Wadsworth-Emmons reaction to form alkenes - YouTube. 2019. Available from: [Link]
-
A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed. Available from: [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. Available from: [Link]
- CN102701973A - Catalytic synthesis method of methyl cinnamate - Google Patents.
-
Electronic Supplementary Information Stabilized Wittig Olefination for Bioconjugation - The Royal Society of Chemistry. Available from: [Link]
-
Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Available from: [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. 2011. Available from: [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Comparative Biological Activity of Ozagrel and Ozagrel Methyl Ester
Abstract
Ozagrel is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase, a critical enzyme in the arachidonic acid cascade responsible for producing the pro-aggregatory and vasoconstrictive agent, TXA2.[1][2] Its clinical applications in treating conditions like ischemic stroke and bronchial asthma are well-documented.[3] This guide explores the rationale and comparative biological activity of Ozagrel versus its methyl ester derivative. Esterification of the parent carboxylic acid, Ozagrel, to Ozagrel methyl ester represents a common prodrug strategy aimed at modulating physicochemical properties to improve pharmacokinetic profiles. Herein, we provide a detailed technical examination of the core mechanistic differences, present validated in vitro methodologies for comparative assessment, and discuss the downstream implications for drug development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound pairing.
Introduction: The Prodrug Strategy for a TXA2 Synthase Inhibitor
Ozagrel exerts its therapeutic effects by directly binding to and inhibiting TXA2 synthase, thereby reducing TXA2 levels.[4] This leads to decreased platelet aggregation and vasodilation.[5] The molecule's activity is intrinsically linked to its free carboxylic acid moiety, which is crucial for interacting with the enzyme's active site.
The development of Ozagrel methyl ester is a deliberate prodrug approach.[6] Prodrugs are inactive precursors that are metabolized in vivo to the active parent drug.[7] Esterification of a carboxylic acid can significantly increase its lipophilicity, potentially enhancing membrane permeability and oral absorption.[8] The core hypothesis is that Ozagrel methyl ester, while inactive itself, is efficiently hydrolyzed by ubiquitous esterase enzymes in the body (e.g., in the plasma, liver, or intestine) to release the active Ozagrel.[8][9] This guide will dissect and compare the biological activities of the parent drug and its prodrug, providing the scientific rationale and experimental frameworks for their evaluation.
Physicochemical Properties & Prodrug Activation
The primary structural difference between Ozagrel and its methyl ester is the modification of the carboxyl group, which fundamentally alters key physicochemical properties.
Table 1: Comparative Physicochemical Properties
| Property | Ozagrel | Ozagrel Methyl Ester | Rationale for Difference |
| Molecular Weight | ~228.25 g/mol | ~242.28 g/mol | Addition of a methyl group (-CH3). |
| LogP (Predicted) | Lower (More Hydrophilic) | Higher (More Lipophilic) | The ester group is less polar than the carboxylic acid, increasing partitioning into octanol. |
| pKa | ~4-5 (Acidic) | Not Applicable | The ionizable proton of the carboxylic acid is replaced by a methyl group. |
| Aqueous Solubility | pH-dependent | Generally Lower | Loss of the ionizable carboxylate reduces solubility in aqueous media, especially at neutral/basic pH. |
This shift towards higher lipophilicity in the methyl ester is the cornerstone of the prodrug strategy, designed to facilitate passage across biological membranes like the intestinal epithelium.
Metabolic Activation Pathway
The biological activity of Ozagrel methyl ester is entirely dependent on its conversion to Ozagrel. This hydrolysis is catalyzed by carboxylesterases, which are abundant in the liver, plasma, and other tissues.[8]
Caption: Enzymatic conversion of Ozagrel methyl ester to active Ozagrel.
Comparative Mechanism of Action
The activity of Ozagrel is rooted in its selective inhibition of TXA2 synthase within the arachidonic acid cascade.
The Arachidonic Acid Cascade
Upon cellular stimulation, phospholipases release arachidonic acid (AA) from the cell membrane. Cyclooxygenase (COX) enzymes then convert AA to Prostaglandin H2 (PGH2). PGH2 is a critical branching point, serving as a substrate for multiple enzymes, including TXA2 synthase (which produces pro-aggregatory TXA2) and Prostacyclin (PGI2) synthase (which produces anti-aggregatory PGI2).
Caption: Ozagrel's site of action in the arachidonic acid pathway.
By selectively inhibiting TXA2 synthase, Ozagrel not only blocks the formation of TXA2 but can also lead to a "shunting" of the PGH2 substrate towards PGI2 production, further enhancing its anti-thrombotic and vasodilatory effects.[1][10]
-
Ozagrel is a direct, potent inhibitor of TXA2 synthase, with reported IC50 values in the low nanomolar range (e.g., 4-11 nM).[1][11][12]
-
Ozagrel methyl ester is expected to be devoid of direct inhibitory activity on TXA2 synthase. Its efficacy in any biological system is contingent upon its conversion rate to Ozagrel.
In Vitro Comparative Assessment Workflow
A multi-step in vitro workflow is essential to validate the prodrug hypothesis and quantify the differential activity.
Caption: Workflow for the in vitro comparison of Ozagrel and its prodrug.
Protocol 1: Prodrug Hydrolysis in Human Plasma
This assay confirms that the methyl ester is converted to the active drug in a biologically relevant matrix.
-
Objective: To determine the rate of conversion of Ozagrel methyl ester to Ozagrel in human plasma.
-
Methodology:
-
Preparation: Prepare a stock solution of Ozagrel methyl ester in a suitable solvent (e.g., DMSO).
-
Incubation: Add a small volume of the stock solution to pre-warmed (37°C) human plasma to achieve a final concentration (e.g., 10 µM).
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma mixture.
-
Reaction Quench: Immediately add the aliquot to a tube containing a cold protein precipitation solvent (e.g., acetonitrile) with an internal standard to stop the enzymatic reaction.
-
Analysis: Centrifuge to pellet the precipitated proteins. Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of both Ozagrel methyl ester and the newly formed Ozagrel.
-
Data Analysis: Plot the concentration of Ozagrel methyl ester versus time and calculate the half-life (t½) of hydrolysis.
-
-
Scientist's Rationale: Using human plasma provides a realistic environment with relevant esterase activity.[8] The LC-MS/MS method offers the sensitivity and specificity required to simultaneously measure both the prodrug and the parent drug.
Protocol 2: Thromboxane A2 Synthase Inhibition Assay
This is a direct target engagement assay to measure enzymatic inhibition.
-
Objective: To determine the IC50 values of Ozagrel and Ozagrel methyl ester against TXA2 synthase.
-
Methodology:
-
Reagents: Use a source of TXA2 synthase (e.g., microsomes from platelets or recombinant human enzyme), the substrate PGH2, and a detection system.[13] The most common detection method is to quantify the stable, inactive breakdown product of TXA2, which is Thromboxane B2 (TXB2), typically via an ELISA or LC-MS/MS.[13][14]
-
Inhibitor Preparation: Prepare serial dilutions of Ozagrel and Ozagrel methyl ester.
-
Enzyme Reaction: In a microplate well, combine the enzyme solution with the test compound (or vehicle control) and pre-incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Initiation: Initiate the reaction by adding the PGH2 substrate.
-
Termination: After a fixed time (e.g., 1-2 minutes), stop the reaction (e.g., by adding a stop solution containing a COX inhibitor to prevent further PGH2 metabolism).
-
Detection: Quantify the amount of TXB2 produced in each well using a competitive ELISA kit.[13]
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
-
Expected Outcome: Ozagrel should show potent inhibition (low nM IC50), while Ozagrel methyl ester should be inactive or have an IC50 several orders of magnitude higher.
Protocol 3: Platelet Aggregation Assay
This is a key functional assay that measures the downstream physiological effect of TXA2 synthase inhibition.
-
Objective: To measure the ability of Ozagrel and Ozagrel methyl ester to inhibit platelet aggregation.
-
Methodology:
-
Sample Preparation: Prepare platelet-rich plasma (PRP) from fresh human blood collected in citrate anticoagulant.[15]
-
Instrumentation: Use a light transmission aggregometer. Calibrate the instrument using PRP (0% aggregation) and platelet-poor plasma (PPP, 100% aggregation).
-
Assay: a. Pipette PRP into a cuvette with a stir bar and place it in the aggregometer to warm to 37°C. b. Add the test compound (Ozagrel or Ozagrel methyl ester at various concentrations) or vehicle and incubate for a few minutes. c. Add an agonist to induce aggregation. Arachidonic acid (AA) is the ideal agonist for this specific assay because its ability to cause aggregation is dependent on its conversion to TXA2 within the platelet.[16][17]
-
Measurement: Record the change in light transmission for several minutes as the platelets aggregate.
-
Data Analysis: Calculate the percentage of aggregation inhibition for each concentration relative to the vehicle control. Determine the IC50 value as described in the enzymatic assay.
-
-
Scientist's Rationale: Using AA as the agonist makes the assay highly specific for inhibitors of the COX/TXA2 synthase pathway.[15] If an inhibitor is effective, the platelets cannot produce TXA2 from the added AA, and aggregation will be blocked.
Summary of Expected In Vitro Results
Table 2: Predicted Comparative In Vitro Activity
| Assay | Ozagrel | Ozagrel Methyl Ester | Rationale |
| Prodrug Hydrolysis (t½) | N/A | Short (minutes) | Efficiently cleaved by plasma esterases. |
| TXA₂ Synthase IC₅₀ | Potent (~4-11 nM) | Inactive (>10,000 nM) | The free carboxylic acid is required for target binding. |
| Platelet Aggregation IC₅₀ (AA-induced) | Potent (~50 µM)[11] | Inactive | Without pre-incubation in an esterase-rich medium, the prodrug cannot be activated to inhibit the target. |
Note: The IC50 for platelet aggregation is higher than the enzymatic IC50 due to factors like cell permeability, protein binding, and substrate competition in a complex biological system.
Pharmacokinetic and Therapeutic Implications
The ultimate goal of the methyl ester prodrug strategy is to improve the in vivo performance of Ozagrel.
-
Pharmacokinetics (PK): The increased lipophilicity of Ozagrel methyl ester is intended to enhance oral absorption. Following absorption, it would undergo rapid first-pass metabolism in the intestine and liver, as well as hydrolysis in the systemic circulation, to release the active Ozagrel.[18] This could potentially lead to higher overall bioavailability and sustained plasma concentrations of the active drug compared to direct oral administration of Ozagrel, which may have absorption limitations.[18][19]
-
Pharmacodynamics (PD): The in vivo anti-platelet effect following administration of the methyl ester would likely have a slightly delayed onset compared to intravenous Ozagrel, as time is required for hydrolysis. However, it could result in a more prolonged duration of action if the prodrug provides a sustained release of the active moiety.
Conclusion
Ozagrel and Ozagrel methyl ester represent a classic parent drug-prodrug pair. Ozagrel is the biologically active entity, a potent and direct inhibitor of TXA2 synthase. Its methyl ester is an inactive precursor designed to leverage enzymatic hydrolysis for bioactivation. The in vitro evaluation clearly distinguishes their activities: Ozagrel is potent in both enzymatic and functional assays, whereas the methyl ester is inactive until hydrolyzed. The success of the prodrug strategy hinges on the in vivo balance of enhanced absorption and efficient conversion to the active form, a determination that requires thorough pharmacokinetic and pharmacodynamic studies in preclinical models. This guide provides the foundational framework and methodologies for conducting such a comparative evaluation.
References
-
Ogiso, T., Iwaki, M., & Paku, T. (1997). Pharmacokinetics of ozagrel and its metabolites after intravenous and oral administrations. Journal of Pharmaceutical Sciences, 86(10), 1111-1114.
-
MedchemExpress. (n.d.). Ozagrel (OKY-046). MedchemExpress.com.
-
Grokipedia. (n.d.). Ozagrel. Grokipedia.
-
Patsnap Synapse. (2024). What is Ozagrel Sodium used for?. Patsnap Synapse.
-
BenchChem. (n.d.). An In-depth Technical Guide to the Cellular Pathways Affected by Ozagrel Hydrochloride. BenchChem.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Ozagrel: A Potent Thromboxane A2 Synthesis Inhibitor for Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD.
-
Vierlinger, K., et al. (1992). Development of a screening assay for the in vitro evaluation of thromboxane A2 synthase inhibitors. PubMed.
-
Lee, M. G., Lee, Y. B., & Kim, S. G. (1995). Pharmacokinetic and pharmacodynamic studies of a thromboxane synthetase inhibitor, ozagrel, in rabbits. PubMed.
-
BenchChem. (n.d.). An In-depth Technical Guide to the Thromboxane Synthesis Pathway and its Inhibition by Ro 22-3581. BenchChem.
-
APExBIO. (n.d.). Ozagrel – Thromboxane Synthase Inhibitor. APExBIO.
-
BenchChem. (n.d.). Application Notes and Protocols for the Preclinical Pharmacokinetic Analysis of Ozagrel. BenchChem.
-
BenchChem. (n.d.). Technical Support Center: Addressing Variability in Platelet Aggregation Assays for Thromboxane. BenchChem.
-
Boncler, M., et al. (2014). Various laboratory protocols for measuring thromboxane A2 generation to detect the effectiveness of acetylsalicylic acid therapy: a comparative study. PubMed.
-
National Center for Biotechnology Information. (n.d.). Ozagrel. PubChem Compound Database.
-
Li, Y., et al. (2019). Phase I Trial of Pyragrel, a Novel Thromboxane Synthetase Inhibitor, to Evaluate the Safety, Tolerability, and Pharmacokinetics in Healthy Volunteers. Frontiers in Pharmacology.
-
Fleming, I. N., et al. (2021). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. PMC.
-
ResearchGate. (n.d.). (PDF) Various laboratory protocols for measuring thromboxane A2 generation to detect the effectiveness of acetylsalicylic acid therapy: A comparative study. ResearchGate.
-
Zhang, H., et al. (2024). Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent. PubMed Central.
-
Crewe, J. R., et al. (2024). Platelet aggregation response to cyclooxygenase inhibition and thromboxane receptor antagonism using impedance aggregometry: A pilot study. PubMed.
-
SciRP.org. (n.d.). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. SciRP.org.
-
Am Ende, C. W., et al. (2021). Mammalian Esterase Activity: Implications for Peptide Prodrugs. PMC.
-
Nakazawa, M., et al. (1994). [Research and Development of Ozagrel, a Highly Selective Inhibitor of TXA2 Synthase]. PubMed.
-
Nakajima, M., et al. (1990). Ozagrel Hydrochloride Monohydrate, a Thromboxane Synthase Inhibitor, and Its Metabolites as Inhibitors of Hepatic Microsomal Drug Metabolism. PubMed.
-
ResearchGate. (n.d.). Platelet aggregation response to cyclooxygenase inhibition and thromboxane receptor antagonism using impedance aggregometry: A pilot study. ResearchGate.
-
MedchemExpress. (n.d.). Ozagrel sodium (OKY-046 sodium). MedchemExpress.com.
-
Bailey, K. M., et al. (2018). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. PMC.
-
Rand, M. D., et al. (1987). Inhibition of Thromboxane A2 Synthesis in Human Platelets by Coagulation Factor Xa. Journal of Biological Chemistry.
-
ACS Publications. (n.d.). Ester Bonds in Prodrugs. ACS Chemical Biology.
-
Vibes, J., et al. (1994). Inhibition of thromboxane A2 biosynthesis in vitro by the main components of Crataegus oxyacantha (Hawthorn) flower heads. PubMed.
-
ResearchGate. (n.d.). Ozagrel for acute ischemic stroke: A metaanalysis of data from randomized controlled trials. ResearchGate.
-
MedchemExpress. (n.d.). Ozagrel methyl ester. MedchemExpress.com.
-
Nagai, H., et al. (2013). Ozagrel Hydrochloride, a Selective Thromboxane A₂ Synthase Inhibitor, Alleviates Liver Injury Induced by Acetaminophen Overdose in Mice. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. grokipedia.com [grokipedia.com]
- 4. What is Ozagrel Sodium used for? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 9. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. apexbt.com [apexbt.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Development of a screening assay for the in vitro evaluation of thromboxane A2 synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Platelet aggregation response to cyclooxygenase inhibition and thromboxane receptor antagonism using impedance aggregometry: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacokinetics of ozagrel and its metabolites after intravenous and oral administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetic and pharmacodynamic studies of a thromboxane synthetase inhibitor, ozagrel, in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Ozagrel Methyl Ester: A Technical Guide to a Selective Thromboxane A2 Synthase Inhibitor
Abstract
This technical guide provides an in-depth exploration of Ozagrel methyl ester, a prodrug of the potent and selective thromboxane A2 (TXA2) synthase inhibitor, Ozagrel. Designed for researchers, scientists, and drug development professionals, this document elucidates the core principles of TXA2 inhibition, the pharmacological profile of Ozagrel, and the strategic advantages of its methyl ester derivative. We will delve into its mechanism of action, chemical synthesis, therapeutic applications, and provide detailed protocols for its in vitro and in vivo evaluation. This guide aims to be a comprehensive resource, grounded in scientific literature, to facilitate further research and development in the field of antiplatelet and antithrombotic therapies.
Introduction: The Role of Thromboxane A2 in Health and Disease
Thromboxane A2 (TXA2) is a potent bioactive lipid derived from arachidonic acid through the cyclooxygenase (COX) pathway.[1] It is a key mediator in hemostasis and thrombosis, primarily produced by activated platelets.[2] Upon its synthesis by thromboxane A2 synthase, TXA2 exerts its effects by binding to the thromboxane receptor, a G-protein coupled receptor.[3] This interaction triggers a signaling cascade leading to platelet activation, aggregation, and potent vasoconstriction.[2][4]
While essential for physiological blood clotting, dysregulated TXA2 production is implicated in the pathophysiology of various cardiovascular and respiratory diseases.[2][5] Elevated levels of TXA2 are associated with an increased risk of thrombotic events such as myocardial infarction and ischemic stroke.[6] Furthermore, TXA2 contributes to bronchoconstriction and airway hyperresponsiveness in conditions like asthma.[7] Consequently, the inhibition of TXA2 synthesis represents a compelling therapeutic strategy for the management of these disorders.[8]
Ozagrel Methyl Ester: Chemical Profile and Synthesis
Chemical Properties of Ozagrel
Ozagrel, chemically known as (2E)-3-[4-(1H-imidazol-1-ylmethyl)phenyl]acrylic acid, is a selective inhibitor of thromboxane A2 synthase.[9][10]
| Property | Value |
| Molecular Formula | C13H12N2O2 |
| Molecular Weight | 228.25 g/mol |
| Appearance | White crystalline powder |
| CAS Number | 82571-53-7 |
Table 1: Physicochemical Properties of Ozagrel.
Ozagrel methyl ester is the methyl ester prodrug of Ozagrel. The esterification of the carboxylic acid group is a common strategy to enhance the lipophilicity of a drug, potentially improving its absorption and bioavailability.[11] In vivo, the methyl ester is expected to be rapidly hydrolyzed by esterases to release the active parent drug, Ozagrel.
Synthesis of Ozagrel and its Methyl Ester
The synthesis of Ozagrel typically involves a multi-step process. A general synthetic route is outlined below. The synthesis of Ozagrel methyl ester would follow a similar pathway, with the final saponification step being omitted or replaced with an esterification step earlier in the synthesis.
A common synthetic approach involves the reaction of a p-tolualdehyde derivative with an imidazole compound, followed by a condensation reaction to form the acrylic acid side chain.[12] One documented synthesis route starts with the free-radical halogenation of ethyl 4-methylcinnamate, followed by alkylation of imidazole with the resulting bromomethylcinnamate and subsequent saponification to yield Ozagrel.[9] Another approach involves the reaction of Ozagrel with thionyl chloride to form an acyl chloride intermediate, which can then be reacted with methanol to yield the methyl ester.[13]
Caption: Generalized synthetic workflow for Ozagrel methyl ester.
Mechanism of Action: Selective Inhibition of Thromboxane A2 Synthase
Ozagrel exerts its pharmacological effect through the highly selective inhibition of thromboxane A2 synthase.[14][15] This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to TXA2.[8] By blocking this key step, Ozagrel effectively reduces the production of TXA2.[4]
A significant consequence of inhibiting TXA2 synthase is the redirection of the PGH2 substrate towards the synthesis of other prostanoids, notably prostacyclin (PGI2), by prostacyclin synthase present in the vascular endothelium.[14][16] PGI2 has opposing effects to TXA2; it is a potent vasodilator and an inhibitor of platelet aggregation.[16] Therefore, Ozagrel's mechanism of action is twofold: it directly decreases the levels of the pro-thrombotic and vasoconstrictive TXA2, and indirectly increases the levels of the anti-thrombotic and vasodilatory PGI2.[8][14] This dual action contributes to its overall therapeutic efficacy.
Caption: Mechanism of action of Ozagrel in the arachidonic acid cascade.
Selectivity Profile
The therapeutic utility of Ozagrel is significantly enhanced by its high selectivity for TXA2 synthase over other enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX) and prostacyclin synthase.[8] This selectivity minimizes off-target effects and contributes to a favorable safety profile.
| Enzyme | IC50 |
| Thromboxane A2 Synthase | 11 nM |
| Cyclooxygenase (COX) | No significant inhibition |
| Prostacyclin (PGI2) Synthase | No significant inhibition |
| 5-Lipoxygenase | No significant inhibition |
Table 2: In vitro inhibitory potency and selectivity of Ozagrel.[8][14]
Therapeutic Applications
Ozagrel has been investigated and is used clinically in some countries for the treatment of conditions where TXA2-mediated processes are pathological.
Acute Ischemic Stroke
In patients with acute ischemic stroke, platelet activation contributes to the formation and propagation of thrombi, leading to reduced cerebral blood flow and neuronal damage.[3][5] Ozagrel is used to improve neurological outcomes by inhibiting platelet aggregation and promoting vasodilation in the ischemic brain.[6][17] A meta-analysis of randomized controlled trials indicated that Ozagrel is effective in improving neurological impairment in patients with acute ischemic stroke.[3][5] Dosages of 80 mg and 160 mg per day have been shown to be effective.[3][5] However, evidence for its impact on long-term death or disability is limited.[3][5]
Bronchial Asthma
TXA2 is a potent bronchoconstrictor and contributes to airway hyperresponsiveness, a hallmark of asthma.[7] Ozagrel has been shown to be effective in ameliorating asthma symptoms and may reduce the required dose of concomitant steroid therapy.[7] Clinical studies have demonstrated that Ozagrel can significantly increase peak expiratory flow in stable asthmatics.[18]
Experimental Protocols
In Vitro Thromboxane A2 Synthase Inhibition Assay
Objective: To determine the in vitro potency of Ozagrel in inhibiting the enzymatic activity of TXA2 synthase.
Methodology:
-
Preparation of Platelet Microsomes:
-
Isolate platelets from platelet-rich plasma (PRP) by centrifugation.
-
Lyse the platelets and prepare a microsomal fraction, which is rich in TXA2 synthase, via ultracentrifugation.[19]
-
-
Enzyme Reaction:
-
In a reaction tube, combine the platelet microsome preparation with a suitable buffer.
-
Add varying concentrations of Ozagrel methyl ester (or Ozagrel) or vehicle control.
-
Pre-incubate the mixture at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, prostaglandin H2 (PGH2).[19]
-
Incubate at 37°C for a defined period (e.g., 1-2 minutes).[19]
-
-
Quantification of Thromboxane B2 (TXB2):
-
Terminate the reaction.
-
Measure the concentration of TXB2, the stable metabolite of TXA2, using a specific enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.[19]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TXA2 synthase activity for each Ozagrel concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[19]
-
Caption: Workflow for the in vitro TXA2 synthase inhibition assay.
Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: To evaluate the ability of Ozagrel to inhibit platelet aggregation induced by various agonists.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect fresh venous blood into tubes containing an anticoagulant (e.g., sodium citrate).
-
Prepare PRP by centrifuging the blood at a low speed.
-
Prepare PPP by centrifuging the remaining blood at a higher speed. PPP is used to set the 100% aggregation baseline.[19]
-
-
Incubation with Ozagrel:
-
Pre-incubate aliquots of PRP with varying concentrations of Ozagrel methyl ester (or Ozagrel) or a vehicle control at 37°C.[19]
-
-
Induction and Measurement of Aggregation:
-
Place the PRP samples in an aggregometer cuvette with a stir bar at 37°C.
-
Add a platelet agonist, such as arachidonic acid (AA) or adenosine diphosphate (ADP), to induce aggregation.
-
Monitor the change in light transmission through the PRP suspension over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.[19]
-
-
Data Analysis:
-
The percentage of aggregation is calculated relative to the light transmission of PPP.
-
IC50 values can be determined from dose-response curves.[19]
-
In Vivo Models and Preclinical Data
Photochemically Induced Thrombosis (PIT) Model in Rats
The PIT model is a widely used in vivo model to evaluate antithrombotic agents.
Protocol Outline:
-
Animal Preparation: Anesthetize the rat and expose a cerebral artery.
-
Photosensitizer Injection: Administer a photosensitizing dye, such as Rose Bengal, intravenously.[20]
-
Photoactivation: Irradiate the exposed artery with a specific wavelength of light (e.g., green light) to induce endothelial injury and subsequent thrombus formation.[20]
-
Drug Administration: Administer Ozagrel (e.g., 10 mg/kg, i.v.) at a specified time point relative to the induction of thrombosis.[20]
-
Outcome Assessment: Measure the infarct volume and assess neurological deficits.[20]
In this model, Ozagrel has been shown to significantly reduce infarct volume.[20]
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a common model for focal cerebral ischemia that mimics human stroke.
Protocol Outline:
-
Surgical Procedure: Occlude the middle cerebral artery for a defined period (e.g., 2 hours) using an intraluminal suture.[21]
-
Reperfusion: Remove the suture to allow for reperfusion.
-
Drug Administration: Administer Ozagrel (e.g., 3 mg/kg) at a specific time point.[21]
-
Outcome Assessment: Evaluate the infarction area and volume, as well as neurological deficits, at a later time point (e.g., 24 hours after reperfusion).[21]
Studies using this model have demonstrated that Ozagrel can decrease the area and volume of cortical infarction.[21]
Pharmacokinetics and Metabolism
The pharmacokinetics of Ozagrel have been studied in various animal models. After oral administration, Ozagrel is metabolized, with metabolites appearing in the plasma.[9] The methyl ester prodrug is designed to improve the pharmacokinetic profile, potentially leading to enhanced absorption and bioavailability. In vivo, the methyl ester is expected to be rapidly converted to the active Ozagrel by esterases.
Conclusion
Ozagrel methyl ester, as a prodrug of the selective thromboxane A2 synthase inhibitor Ozagrel, represents a promising therapeutic agent for a range of cardiovascular and respiratory diseases. Its dual mechanism of action, involving both the reduction of TXA2 and the elevation of PGI2, provides a comprehensive approach to inhibiting platelet aggregation and promoting vasodilation. The detailed experimental protocols and in vivo model descriptions provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of Ozagrel and its derivatives. Continued research is warranted to fully elucidate the clinical benefits of Ozagrel methyl ester and to optimize its application in various disease contexts.
References
- Zhang J, Yang J, Chang X, Zhang C, Zhou H, Liu M. Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials. Neurol Res. 2013;35(8):853-60.
- Yang J, Zhang J, Chang X, Zhang C, Zhou H, Liu M. Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials. J Neurol Sci. 2013;333(Suppl 1):e373.
- Nakazawa M, Tanouchi T, Kawamura M, et al. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase]. Yakugaku Zasshi. 1994;114(12):911-33.
- Mori E, Yoneda Y, Tabuchi M, et al. The effect of ozagrel sodium on photochemical thrombosis in rat: therapeutic window and combined therapy with heparin sodium. Life Sci. 2002;71(23):2739-47.
- Umemura K, Asai F, Nakashima M. Effect of ozagrel, a selective thromboxane A2-synthetase inhibitor, on cerebral infarction in rats. Comparative study with norphenazone, a free-radical scavenger. Arzneimittelforschung. 1997;47(6):704-7.
-
Ozagrel. Grokipedia. Available at: [Link]
- Kim BJ, Lee SW, Yoon BW, et al. Thromboxane A2 Synthetase Inhibitor Plus Low Dose Aspirin: Can It Be a Salvage Treatment in Acute Stroke Beyond Thrombolytic Time Window. J Korean Neurosurg Soc. 2010;48(5):391-5.
- Lee MG, Lee YH, Lee HS. Pharmacokinetics of ozagrel and its metabolites after intravenous and oral administrations. Biopharm Drug Dispos. 1993;14(6):529-40.
- Umemura K, Uematsu T, Nakashima M. Effect of Ozagrel on Locomotor and Motor Coordination after Transient Cerebral Ischemia in Experimental Animal Models. Pharmacology. 1999;59(5):253-60.
- Machida K, Takagi K, Horiba M. [Thromboxane A2 synthetase inhibitor in asthma therapy]. Nihon Rinsho. 1996;54(11):3034-9.
- Fujimura M, Myou S, Kamio Y, et al.
-
Ozagrel. PubChem. Available at: [Link]
-
What is the mechanism of Ozagrel Trometamol? Patsnap Synapse. Available at: [Link]
- Zhang J, Yang J, Chang X, et al. Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent. Front Pharmacol. 2024;15:1357059.
- Imamoto T, Ohta M, Mita S, et al. Effects of thromboxane A2 synthase inhibitors (CV-4151 and ozagrel), aspirin, and ticlopidine on the thrombosis caused by endothelial cell injury. Arch Int Pharmacodyn Ther. 1992;318:101-14.
- Preparation method of ozagrel and intermediate thereof. Google Patents.
-
Evaluation of the effects of anti-thromboxane agents in platelet-vessel wall interaction. PubMed. Available at: [Link]
-
Efficacy and Safety of Therapies for Acute Ischemic Stroke in China: A Network Meta-Analysis of 13289 Patients from 145 Randomized Controlled Trials. PMC. Available at: [Link]
-
Design, synthesis, and evaluation of the novel ozagrel-paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent. ResearchGate. Available at: [Link]
- Matsuno H, Uematsu T, Nagashima S, Nakashima M. Photochemically induced thrombosis model in rat femoral artery and evaluation of effects of heparin and tissue-type plasminogen activator with use of this model. J Pharmacol Methods. 1991;25(4):303-17.
-
Evolutional Characterization of Photochemically Induced Stroke in Rats: a Multimodality Imaging and Molecular Biological Study. NIH. Available at: [Link]
-
Protocol for middle cerebral artery occlusion by an intraluminal suture method. PMC. Available at: [Link]
-
A prospective study on the safety and efficacy of stent placement in the treatment of chronic middle cerebral artery occlusion with limb dysfunction. ClinicalTrials.gov. Available at: [Link]
- Preparation method of ozagrel. Google Patents.
-
Effect of a thromboxane synthetase inhibitor, ozagrel hydrochloride, on peak expiratory flow in stable asthmatics treated with beclomethasone diproprionate. J-Stage. Available at: [Link]
-
New thrombosis model with photochemical reaction for evaluating antithrombotic and thrombolytic drugs. ResearchGate. Available at: [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. Available at: [Link]
-
[Pharmacokinetic comparison of two ozagrel polymorph forms in SD rats]. PubMed. Available at: [Link]
-
Effect of Prasugrel in Patients With Asthma: Results of PRINA, a Randomized, Double-Blind, Placebo-Controlled, Cross-Over Study. PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Thromboxane A2 Synthetase Inhibitor Plus Low Dose Aspirin : Can It Be a Salvage Treatment in Acute Stroke Beyond Thrombolytic Time Window - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Thromboxane A2 synthetase inhibitor in asthma therapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of ozagrel and its metabolites after intravenous and oral administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Ozagrel for Patients With Noncardioembolic Ischemic Stroke: A Propensity Score-Matched Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. karger.com [karger.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. The effect of ozagrel sodium on photochemical thrombosis in rat: therapeutic window and combined therapy with heparin sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect of ozagrel, a selective thromboxane A2-synthetase inhibitor, on cerebral infarction in rats. Comparative study with norphenazone, a free-radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis and Evolution of Ozagrel: A Technical Guide to a Thromboxane A2 Synthase Inhibitor and Its Progeny
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ozagrel, a selective thromboxane A2 (TXA2) synthase inhibitor, emerged as a pioneering therapeutic agent, carving a niche in the management of ischemic and inflammatory conditions. This in-depth technical guide navigates the discovery and historical development of Ozagrel, elucidates its core mechanism of action, and explores the landscape of its derivatives. By synthesizing technical data with field-proven insights, this document provides a comprehensive resource for researchers and drug development professionals. We delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references. Through detailed diagrams, structured data tables, and step-by-step methodologies, this guide aims to be an indispensable tool for understanding and advancing the therapeutic potential of Ozagrel and its next-generation counterparts.
A Historical Perspective: The Dawn of a New Therapeutic Class
The journey of Ozagrel begins in the broader context of understanding the arachidonic acid cascade and the pivotal role of its metabolites in pathophysiology. Thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction, was identified as a key player in thrombosis and inflammatory diseases. This recognition spurred the quest for selective inhibitors of TXA2 synthase, the enzyme responsible for its production.
In 1992, Japan witnessed the introduction of Ozagrel, the first commercially available drug in this class, for the treatment of bronchial asthma and acute ischemic stroke.[1] This milestone was the culmination of extensive research by Kissei Pharmaceutical Co., Ltd.[1] Their work on 1-substituted imidazoles and β-substituted pyridines revealed potent inhibitory activity against TXA2 synthase.[1] Through meticulous structure-activity relationship (SAR) studies, (E)-4-(1-imidazolylmethyl)cinnamic acid, later named Ozagrel (and also known as OKY-046), was identified as the most promising candidate.[1] It exhibited high potency with an IC50 of 1.1 x 10⁻⁸ M and remarkable selectivity, not affecting other enzymes in the arachidonic acid cascade like cyclooxygenase or prostacyclin synthase.[1]
Initially developed by Maruishi Pharmaceutical Co., Ltd. and Kissei Pharmaceutical Co., Ltd., Ozagrel sodium received its first approval in Japan on January 19, 1988, for subarachnoid hemorrhage.[2] Its applications later expanded to include cerebrovascular disorders and thrombosis of cerebral veins.[2] While its use has been widespread in East Asia, its adoption in other parts of the world has been more limited.[1]
The Core Mechanism: A Dual-Pronged Attack on Pathophysiology
Ozagrel's therapeutic efficacy is rooted in its highly selective inhibition of thromboxane A2 synthase.[3][4] This enzyme catalyzes the conversion of prostaglandin H2 (PGH2) to TXA2.[5] By blocking this critical step, Ozagrel orchestrates a favorable shift in the balance of pro-thrombotic and anti-thrombotic mediators.
The primary consequences of TXA2 synthase inhibition are:
-
Reduction of Thromboxane A2: This leads to a decrease in platelet aggregation, vasoconstriction, and bronchoconstriction, mitigating the pathological effects in conditions like ischemic stroke and asthma.[1]
-
Redirection of Prostaglandin H2 Metabolism: The inhibition of TXA2 synthase leads to an accumulation of PGH2. This substrate is then preferentially shunted towards the prostacyclin synthase pathway, resulting in an increased production of prostacyclin (PGI2).[1][5] PGI2 is a potent vasodilator and inhibitor of platelet aggregation, effectively counteracting the effects of any residual TXA2.[1][5]
This dual mechanism of reducing a potent pro-thrombotic agent while simultaneously increasing an anti-thrombotic one forms the cornerstone of Ozagrel's pharmacological action.
Signaling Pathway of Ozagrel's Action
Caption: Ozagrel inhibits Thromboxane A2 synthase, shifting PGH2 metabolism towards Prostacyclin production.
The Progeny: Ozagrel Derivatives and Their Enhanced Potential
The success of Ozagrel spurred further research to develop derivatives with improved physicochemical properties, enhanced efficacy, and better bioavailability. These efforts have primarily focused on creating new salts and codrugs.
Salt Formulations: Enhancing Stability and Solubility
A significant challenge with Ozagrel is its poor water solubility.[4] To address this, various salt forms have been developed.
-
Ozagrel Sodium: The most common form used clinically, particularly for intravenous administration.[2][4] However, aqueous solutions of Ozagrel sodium can be unstable, leading to the formation of insoluble foreign matter over time.[4]
-
Ozagrel Tromethamine: This salt demonstrates good water solubility and enhanced long-term stability compared to the sodium salt.[6] The tromethamine moiety, with its three hydroxyl groups, significantly improves the solubility profile.[4]
-
Ozagrel Lysine and Ornithine: These amino acid salts have also been developed to improve solubility and are intended for intravenous use in treating conditions like acute thrombotic cerebral infarction.[4]
Codrugs: A Strategy for Synergy and Improved Bioavailability
A promising avenue in the evolution of Ozagrel is the development of codrugs, where Ozagrel is chemically linked to another pharmacologically active agent.[3] This approach aims to achieve synergistic effects and overcome limitations such as poor oral bioavailability.[3]
A notable example is the development of codrugs combining Ozagrel with Paeonol , a bioactive compound with antiplatelet, anti-inflammatory, and neuroprotective properties.[3][4]
Structure-Activity Relationship (SAR) Insights:
Initial attempts at creating an Ozagrel-Paeonol codrug (POC) resulted in an unstable compound.[3] Subsequent research focused on synthesizing a series of novel codrugs (PNC1-5) with modifications to improve stability and activity.[3]
-
Chlorination of Ozagrel: To enhance reactivity, the carboxylic acid group of Ozagrel was first converted to an acyl chloride.[3]
-
Introduction of a Piperazine Ring: The N-methylpiperazine ring is known to play a role in inhibiting platelet aggregation and was incorporated into some derivatives (PNC2-PNC4).[3]
-
Varying Carbon Chain Lengths: Different lengths of the linker between the Ozagrel and Paeonol moieties were explored to optimize activity.[3]
Comparative Efficacy of Ozagrel and its Paeonol Codrugs
The following table summarizes the in vitro antiplatelet aggregation activity of Ozagrel and its paeonol codrug derivatives.
| Compound | IC50 (μM) vs. ADP-induced Aggregation | IC50 (μM) vs. AA-induced Aggregation |
| Ozagrel | >1000 | 52.46 ± 3.29 |
| PNC1 | 710 ± 43.71 | 135.4 ± 10.86 |
| PNC2 | >1000 | 462 ± 28.73 |
| PNC3 | 485 ± 31.07 | 74.7 ± 4.86 |
| PNC4 | >1000 | 692.4 ± 45.73 |
| PNC5 | >1000 | 233.8 ± 16.55 |
| POC | 842 ± 53.29 | 349.2 ± 15.97 |
| Data sourced from Zuo et al., 2024[3] |
These results indicate that while Ozagrel is a potent inhibitor of arachidonic acid (AA)-induced platelet aggregation, some of the paeonol codrugs, particularly PNC3, show improved activity against ADP-induced aggregation.[3] Furthermore, pharmacokinetic studies revealed that PNC3 has good bioavailability and the potential for oral formulation.[3]
Experimental Protocols: A Guide for the Bench Scientist
To facilitate further research and development, this section provides detailed methodologies for key experiments related to Ozagrel and its derivatives.
Synthesis of an Ozagrel-Paeonol Codrug (Illustrative Example)
This protocol is based on the synthesis of paeonol-ozagrel conjugates.[3]
Step 1: Chlorination of Ozagrel
-
Dissolve Ozagrel in anhydrous N,N-dimethylformamide (DMF).
-
Add thionyl chloride dropwise to the solution at room temperature with continuous stirring until the Ozagrel is completely dissolved.
-
Reflux the reaction mixture at 80°C for 5 hours in an oil bath, monitoring the reaction by thin-layer chromatography (TLC).
-
Concentrate the resulting solution using a rotary evaporator under reduced pressure.
-
Purify the residue via silica gel column chromatography to yield the ozagrel acyl chloride intermediate.
Step 2: Conjugation with Paeonol Derivative
-
Dissolve the paeonol derivative and the ozagrel acyl chloride intermediate in an appropriate solvent such as dichloromethane (DCM).
-
Add a base, such as triethylamine (TEA), to the mixture.
-
Stir the reaction at room temperature for the appropriate duration (e.g., 3 hours), monitoring by TLC.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography to obtain the final codrug.
Caption: A generalized workflow for the synthesis of an Ozagrel-Paeonol codrug.
In Vitro Thromboxane B2 (TXB2) ELISA
This protocol provides a general framework for quantifying the inhibition of TXA2 synthase by measuring its stable metabolite, TXB2, using a competitive ELISA kit.
Materials:
-
Human platelet-rich plasma (PRP) or washed platelets
-
Test compounds (Ozagrel and its derivatives)
-
Agonist (e.g., arachidonic acid, thrombin)
-
Commercially available TXB2 ELISA kit (e.g., Abcam ab133022, Elabscience E-EL-M1144)[7][8]
-
Microplate reader
Procedure:
-
Prepare PRP or washed platelets from whole blood.
-
Pre-incubate the platelets with various concentrations of the test compounds or vehicle control for a specified time.
-
Induce platelet activation and TXA2 production by adding an agonist.
-
Stop the reaction after a defined incubation period.
-
Centrifuge the samples to obtain the supernatant.
-
Perform the TXB2 ELISA on the supernatants according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-precoated microplate.
-
Adding an enzyme-conjugated TXB2 and a specific antibody.
-
Incubating to allow for competitive binding.
-
Washing away unbound reagents.
-
Adding a substrate to generate a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Calculate the concentration of TXB2 in the samples by comparing their absorbance to the standard curve. The intensity of the color is inversely proportional to the amount of TXB2.
-
Determine the IC50 value for each test compound.
Clinical Evidence and Future Directions
Ozagrel has been the subject of numerous clinical investigations, particularly in the context of acute ischemic stroke and bronchial asthma.
Acute Ischemic Stroke
A meta-analysis of randomized controlled trials concluded that Ozagrel is effective in improving neurological impairment in patients with acute ischemic stroke during the scheduled treatment period.[9][10] The analysis showed a significant improvement in the Modified Edinburgh-Scandinavian Stroke Scale (MESSS) at the end of treatment.[9] However, the evidence for its long-term impact on reducing death or disability is limited, highlighting the need for larger, high-quality clinical trials.[9]
Bronchial Asthma
In patients with stable asthma, the addition of oral Ozagrel to beclomethasone dipropionate inhalation therapy resulted in a significant increase in morning peak expiratory flow (PEF) compared to placebo.[11] This suggests that inhibiting thromboxane synthesis can provide additional benefits in some asthma patients.[11] However, in the context of acute asthma, one study found that the addition of oral Ozagrel to standard treatment did not result in any additional significant benefit.[12]
Future Perspectives
The development of Ozagrel derivatives, particularly codrugs with enhanced bioavailability and synergistic effects, represents a promising frontier. The exploration of these novel compounds in various therapeutic areas, including cardiovascular diseases, neuroinflammatory conditions, and even cancer, is warranted. Further research into the structure-activity relationships of a broader range of Ozagrel analogues will be crucial for designing next-generation TXA2 synthase inhibitors with superior pharmacological profiles.
Conclusion
Ozagrel stands as a testament to the power of targeted enzyme inhibition in drug discovery. Its journey from a novel chemical entity to a clinically utilized therapeutic agent has paved the way for a deeper understanding of the role of thromboxane A2 in disease. The ongoing development of its derivatives continues to build upon this legacy, offering the potential for more effective treatments for a range of debilitating conditions. This technical guide provides a solid foundation for researchers and clinicians to appreciate the history, mechanism, and future potential of this important class of drugs.
References
-
Nakazawa, M., Iizuka, K., Ujiie, A., Hiraku, S., & Ohki, S. (1994). [Research and Development of Ozagrel, a Highly Selective Inhibitor of TXA2 Synthase]. Yakugaku Zasshi, 114(12), 911–933. [Link]
-
Zuo, C., Yan, F., Wang, J., Zhu, Y., Luo, W., Liu, Y., Liang, W., Yu, W., Zhang, J., Peng, D., Ma, X., & Peng, C. (2024). Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent. Frontiers in Pharmacology, 15, 1362857. [Link]
- Ozagrel tromethamine, compound, preparation method and application thereof. (2011).
-
Ozagrel Sodium. Patsnap Synapse. (n.d.). [Link]
-
Zhang, J., Yang, J., Chang, X., Zhang, C., Zhou, H., & Liu, M. (2013). Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials. Neurological Research, 35(4), 346–353. [Link]
-
Ozagrel. Bertin Bioreagent. (n.d.). [Link]
-
Pfueller, S. L., & Firkin, B. G. (1987). Inhibition of thromboxane A2 synthesis in human platelets by coagulation factor Xa. Thrombosis and Haemostasis, 58(4), 1013–1017. [Link]
-
Manley, P. W., Allanson, N. M., Booth, R. F., Buckle, P. E., Kuzniar, E. J., Lad, N., Lai, S. M., Lunt, D. O., & Tuffin, D. P. (1987). Structure-activity relationships in an imidazole-based series of thromboxane synthase inhibitors. Journal of Medicinal Chemistry, 30(9), 1584–1591. [Link]
-
Fujimura, M., Myou, S., Kamio, Y., Kita, T., Hashimoto, T., & Matsuda, T. (2002). Beneficial effect of combination therapy with ozagrel and pranlukast in exercise-induced asthma demonstrated by krypton-81 m ventilation scintigraphy--a case report. Asian Pacific Journal of Allergy and Immunology, 20(3), 183–187. [Link]
-
Tokunaga, K., Koga, M., & Kario, K. (2017). Clinical efficacy of ozagrel with or without edaravone in 156 acute stroke patients. Journal of Clinical & Experimental Cardiology, 8(6). [Link]
-
Notarbartolo, A., Davì, G., Averna, M., Barbagallo, C. M., Ganci, A., Giammarresi, C., La Placa, F. P., & Patrono, C. (1995). Inhibition of Thromboxane Biosynthesis and Platelet Function by Simvastatin in Type IIa Hypercholesterolemia. Arteriosclerosis, Thrombosis, and Vascular Biology, 15(3), 247–251. [Link]
-
Fujimura, M., Myou, S., Kamio, Y., Kita, T., Hashimoto, T., & Matsuda, T. (2001). Effect of a thromboxane synthetase inhibitor, ozagrel hydrochloride, on peak expiratory flow in stable asthmatics treated with beclomethasone diproprionate. Allergology International, 50(1), 51–56. [Link]
-
Singh, U. P., Singh, N. P., Kumar, R., & Singh, M. (2012). Comparison of oral montelukast with oral ozagrel in acute asthma: A randomized, double-blind, placebo-controlled study. Lung India, 29(4), 323–327. [Link]
- Ozagrel tromethamine, compound, preparation method and application thereof. (2011).
-
Zhang, J., Yang, J., Chang, X., Zhang, C., Zhou, H., & Liu, M. (2013). Ozagrel for acute ischemic stroke: A metaanalysis of data from randomized controlled trials. Neurological Research, 35(4), 346-353. [Link]
-
Mouse TXB2(Thromboxane B2) ELISA Kit. Elabscience. (n.d.). [Link]
Sources
- 1. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ozagrel Sodium - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN101659640B - Ozagrel tromethamine, compound, preparation method and application thereof - Google Patents [patents.google.com]
- 7. content.abcam.com [content.abcam.com]
- 8. file.elabscience.com [file.elabscience.com]
- 9. Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of oral montelukast with oral ozagrel in acute asthma: A randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Ozagrel Methyl Ester
Abstract
Ozagrel methyl ester, a key chemical intermediate and derivative of the selective thromboxane A2 synthase inhibitor Ozagrel, possesses a unique set of physicochemical properties that are critical to its handling, analysis, and role in pharmaceutical development.[1] This guide provides a comprehensive examination of these properties, grounded in established analytical principles. We will delve into the core characteristics of Ozagrel methyl ester, present detailed, field-proven experimental protocols for their determination, and synthesize these findings to offer expert insights into their implications for drug development, formulation, and stability. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this compound.
Introduction: Contextualizing Ozagrel Methyl Ester
Ozagrel is a potent and selective inhibitor of thromboxane A2 synthase, an enzyme critical to the arachidonic acid cascade.[2] By blocking this enzyme, Ozagrel effectively reduces the levels of thromboxane A2, a powerful mediator of platelet aggregation and vasoconstriction.[1] This mechanism underpins its therapeutic use in treating conditions such as bronchial asthma and acute ischemic stroke, where it helps to improve blood flow and prevent the formation of blood clots.[2][3]
Ozagrel methyl ester (CAS No. 866157-50-8) is the methyl ester derivative of Ozagrel.[4] It is often encountered as a crucial synthetic intermediate or as a potential impurity in the manufacturing of the active pharmaceutical ingredient (API), Ozagrel.[5][6] A thorough characterization of the physicochemical properties of Ozagrel methyl ester is therefore not merely an academic exercise; it is a fundamental requirement for robust quality control, the development of stable formulations, and the prediction of its behavior in biological systems. Understanding properties such as solubility, stability, and lipophilicity is paramount for controlling its presence in the final drug product and for understanding the potential impact of the methyl ester modification on bioavailability and efficacy.[1]
Core Physicochemical Properties of Ozagrel Methyl Ester
The fundamental physicochemical characteristics of a compound dictate its behavior from the synthesis flask to its ultimate physiological target. The properties of Ozagrel methyl ester are summarized below, providing a quantitative foundation for the subsequent discussions.
| Property | Value / Description | Significance in Drug Development |
| Chemical Name | Methyl (2E)-3-[4-(1H-imidazol-1-ylmethyl)phenyl]prop-2-enoate | Defines the precise chemical entity for regulatory and scientific accuracy. |
| CAS Number | 866157-50-8 | Provides a universal identifier for database searches and material procurement. |
| Molecular Formula | C₁₃H₁₂N₂O₂ | Establishes the elemental composition and is the basis for molecular weight calculation. |
| Molecular Weight | 228.25 g/mol | Critical for all stoichiometric calculations, solution preparation, and analytical quantification.[1] |
| Appearance | Off-white to light yellow solid.[4] | A primary indicator of material purity and consistency between batches. |
| Melting Point | Data not publicly available. | A key determinant of purity and solid-state stability; influences manufacturing processes like milling and drying. |
| pKa (Predicted) | 5.42 ± 0.10[4] | Governs the ionization state at physiological pH, directly impacting solubility, absorption, and receptor binding. |
| Solubility | Moderately soluble in water; soluble in methanol and ethanol.[1] | Dictates the choice of solvents for synthesis, purification, analysis, and formulation vehicle selection. |
| LogP (Calculated) | ~2.77 (Value for Ozagrel HCl) | A measure of lipophilicity, which is a primary predictor of membrane permeability and bioavailability. |
In-Depth Analysis of Physicochemical Characteristics
A mere listing of properties is insufficient for practical application. As a Senior Application Scientist, it is crucial to explain the causality behind these values and their downstream consequences.
Chemical Structure and Ionization (pKa)
Ozagrel methyl ester possesses an imidazole ring, which contains a basic nitrogen atom. The predicted pKa of 5.42 corresponds to the equilibrium between the protonated (imidazolium) and neutral forms of this ring.[4]
Causality and Insight: At a physiological pH of 7.4, which is more than two pH units above the pKa, the imidazole ring will be predominantly in its neutral, uncharged form. This is a critical insight because the uncharged species is generally more lipophilic and thus more capable of passively diffusing across biological membranes, such as the intestinal epithelium and the blood-brain barrier. Understanding the pKa is therefore essential for predicting absorption and distribution. For analytical method development, the pKa dictates the optimal pH of the mobile phase in reverse-phase HPLC to ensure a single, consistent ionization state for reproducible retention times and sharp peak shapes.
Solubility Profile
The molecule's structure, featuring a relatively nonpolar aromatic system and the methyl ester group, is balanced by the polar imidazole ring. This duality explains its observed solubility profile: moderate aqueous solubility, which is likely enhanced at pH values below its pKa (due to protonation of the imidazole), and good solubility in organic solvents like methanol and ethanol.[1]
Causality and Insight: The moderate aqueous solubility presents a classic formulation challenge. While the methyl ester form may improve passive diffusion compared to the more polar parent carboxylic acid (Ozagrel), its limited solubility could be the rate-limiting step for dissolution and subsequent absorption in the gastrointestinal tract.[1] This necessitates the exploration of formulation strategies such as co-solvents, pH adjustment, or complexation to ensure adequate bioavailability for any potential therapeutic application or to control its dissolution as an impurity.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's differential solubility in a nonpolar solvent (like octanol) and a polar solvent (water). A LogP value around 2.77 suggests that Ozagrel methyl ester has a significant preference for lipid environments over aqueous ones.
Causality and Insight: This lipophilicity is a double-edged sword. It is favorable for crossing cell membranes, a prerequisite for oral bioavailability and reaching intracellular targets.[1] However, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance by hepatic enzymes, and potential off-target binding to plasma proteins or adipose tissue, which can reduce the free fraction of the drug available for therapeutic action. The LogP value provides a crucial starting point for building pharmacokinetic models.
Intrinsic Stability and Degradation Pathways
The stability of Ozagrel methyl ester is dictated by its functional groups. The ester linkage is a known liability, susceptible to hydrolysis under both acidic and basic conditions, which would yield the parent drug, Ozagrel, and methanol. Furthermore, forced degradation studies on the parent compound, Ozagrel, have demonstrated its susceptibility to oxidative and thermal stress, which would likely apply to the methyl ester derivative as well.[7]
Causality and Insight: From a drug development perspective, the hydrolytic instability of the ester is a critical parameter. It implies that aqueous formulations would require careful pH control and buffering to ensure shelf-life. This property could, however, be leveraged in prodrug design, where the ester is intentionally cleaved by esterase enzymes in the body to release the active carboxylic acid, Ozagrel. Understanding these degradation pathways is essential for developing stability-indicating analytical methods, which must be able to separate the intact ester from all its potential degradants.
Experimental Protocols: A Self-Validating System
The following protocols are described not just as steps, but as self-validating systems where the rationale for each choice is clarified, ensuring trustworthy and reproducible results.
Protocol 1: Stability-Indicating RP-HPLC Method for Purity and Degradation Analysis
This method is designed to separate Ozagrel methyl ester from its parent compound, Ozagrel, and potential degradation products.
Methodology Rationale: A C18 column is chosen for its hydrophobicity, which provides excellent retention for the moderately nonpolar Ozagrel methyl ester. The mobile phase combines a phosphate buffer to control the pH—keeping the imidazole ring in a consistent protonation state—with acetonitrile as an organic modifier to elute the compound. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting nonpolar degradants are effectively separated and resolved within a reasonable runtime. UV detection at 272 nm is selected as it is a common wavelength for aromatic compounds.
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 20 mM potassium dihydrogen phosphate buffer. Adjust the pH to 4.0 using phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 272 nm.
-
Injection Volume: 20 µL.
-
Gradient Program:
-
0-5 min: 80% A, 20% B
-
5-25 min: Linear gradient to 20% A, 80% B
-
25-30 min: Hold at 20% A, 80% B
-
30.1-35 min: Return to 80% A, 20% B (re-equilibration).
-
-
-
Sample Preparation:
-
Accurately weigh and dissolve Ozagrel methyl ester in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.
-
Protocol 2: Forced Degradation Study Workflow
This workflow is essential for identifying potential degradation products and establishing the intrinsic stability of the molecule, in accordance with ICH guidelines.
Methodology Rationale: The stress conditions (acid, base, oxidation, heat, light) are chosen to simulate the harsh conditions a drug substance might encounter during storage or formulation, accelerating degradation to predict long-term stability. The goal is to achieve 5-20% degradation, enough to identify and resolve degradant peaks without completely destroying the parent peak.[7]
Step-by-Step Protocol:
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of Ozagrel methyl ester in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Reflux at 60°C for 2 hours. Cool, neutralize with 0.1 N NaOH, and dilute with mobile phase.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Reflux at 60°C for 2 hours.[7] Cool, neutralize with 0.1 N HCl, and dilute with mobile phase.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light. Dilute with mobile phase.
-
Thermal Degradation: Expose the solid powder in a thin layer in a petri dish to 80°C in a hot air oven for 48 hours.[7] Cool, then prepare a solution in the mobile phase.
-
Photolytic Degradation: Expose a solution of the compound to a calibrated light source providing UV and visible light (ICH Q1B conditions).
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described in Protocol 1.
Caption: Workflow for Forced Degradation Studies of Ozagrel Methyl Ester.
Synthesis and Implications for Drug Development
The physicochemical profile of Ozagrel methyl ester provides a clear roadmap for its development and control.
-
Formulation Strategy: The moderate aqueous solubility and potential for hydrolysis mean that for oral delivery, solid dosage forms would be preferred over aqueous solutions. Formulation scientists would need to focus on enhancing the dissolution rate, possibly through techniques like micronization to increase surface area or creating solid dispersions with hydrophilic polymers. For parenteral formulations, non-aqueous co-solvent systems (e.g., using ethanol or propylene glycol) would likely be necessary.
-
Bioavailability and Metabolism: The methyl ester makes the molecule more lipophilic than its parent acid, which could enhance its absorption across the gut wall. However, this ester linkage is a prime target for esterase enzymes present in the plasma and liver. This suggests that Ozagrel methyl ester could function as a prodrug, being rapidly converted to the active Ozagrel in vivo. Pharmacokinetic studies would be essential to determine the rate and extent of this conversion and to measure the plasma concentrations of both the ester and the parent acid.
-
Analytical Control: As an impurity, its control is critical. The stability-indicating HPLC method is non-negotiable for quantifying it in the Ozagrel API and finished drug product. Its potential degradation products must also be monitored and identified. The lipophilic nature of the ester means it will have a longer retention time in RP-HPLC than the more polar Ozagrel, which is a key consideration for method design.
Caption: Interplay of Physicochemical Properties and Drug Development.
Conclusion
Ozagrel methyl ester is a compound whose physicochemical properties are intricately linked to its function as both a synthetic intermediate and a potential prodrug or impurity. Its moderate solubility, significant lipophilicity, weakly basic nature, and inherent hydrolytic instability are not merely data points but are critical determinants of its behavior. A comprehensive understanding and experimental validation of these properties, using robust protocols as outlined in this guide, are essential for any researcher or developer working with Ozagrel. This knowledge empowers the rational design of manufacturing processes, analytical control strategies, and formulation approaches, ensuring the safety, quality, and efficacy of the final pharmaceutical product.
References
- Vertex AI Search. (2026). Ozagrel methylester CAS No.
- BenchChem. (2025).
- MedchemExpress. (n.d.). Ozagrel methyl ester | Drug Impurity.
- ChemicalBook. (n.d.). ozagrel | 78712-45-5.
- Google Patents. (n.d.).
- International Journal of Pharmacy and Pharmaceutical Research. (2019).
- ChemicalBook. (n.d.). Ozagrel methylester CAS#: 866157-50-8.
- MedchemExpress. (n.d.). Ozagrel (OKY-046) | TXA2 Inhibitor.
- Shandong Luke Chemical. (2022). Methyl Methyl Cinnamate: The Best Raw Material for Anti-thrombosis Ozagrel Sodium.
- Guidechem. (n.d.). Ozagrel hydrochloride 78712-43-3.
- ResearchGate. (n.d.). Calculated pKa values (at 25 ˝ C)
- National Center for Biotechnology Information. (n.d.). Ozagrel.
- MedchemExpress. (n.d.). Ozagrel sodium (OKY-046 sodium) | TXA2 Inhibitor.
- Selleck Chemicals. (n.d.). Ozagrel HCl | P450 (e.g. CYP17) inhibitor | CAS 78712-43-3.
- Semantic Scholar. (n.d.). A Review on Different Solubility Enhancement Techniques of Ticagrelor.
- ResearchGate. (2018).
- MDPI. (n.d.).
- APExBIO. (2021).
- Grokipedia. (n.d.). Ozagrel.
- Europe PMC. (n.d.).
- International Journal of Pharmaceutical Quality Assurance. (2024). Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques.
Sources
- 1. Best Ozagrel methylester CAS No.866157-50-8 Pharmaceutical Intermediates Supplier, Manufacturer | Afine [afinechem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ozagrel methylester CAS#: 866157-50-8 [amp.chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Methyl Methyl Cinnamate: The Best Raw Material for Anti-thrombosis Ozagrel Sodium [sdqh-chem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Introduction: Targeting Thromboxane A₂ with Precision
An In-Depth Technical Guide to the In Vitro and In Vivo Effects of Ozagrel Methyl Ester: From Benchtop to Biological System
In the landscape of cardiovascular and cerebrovascular therapeutics, the targeted inhibition of specific pathological pathways remains a cornerstone of drug development. Ozagrel, a highly selective inhibitor of thromboxane A₂ (TXA₂) synthase, exemplifies this precision-based approach.[1][2] TXA₂ is a potent lipid mediator derived from arachidonic acid that plays a critical role in hemostasis and thrombosis through its powerful platelet-aggregating and vasoconstrictive properties.[3][4] However, its dysregulation contributes significantly to the pathophysiology of ischemic stroke, myocardial infarction, and bronchial asthma.[2][4]
This technical guide focuses on Ozagrel Methyl Ester, a prodrug form designed to enhance the pharmacokinetic properties of the active compound, Ozagrel. We will dissect the pharmacological profile of this compound by exploring its effects at two distinct levels: the controlled, isolated environment of in vitro systems and the complex, dynamic setting of in vivo models. Understanding the interplay between these two domains is critical for researchers, scientists, and drug development professionals aiming to translate a potent molecular mechanism into a viable therapeutic agent. This guide will provide not only the data but also the causality behind the experimental designs, offering a holistic view of Ozagrel's journey from a molecular target to a biological response.
Chapter 1: The Core Mechanism - In Vitro Characterization
The in vitro evaluation of a drug candidate is the foundational step, designed to confirm its mechanism of action and quantify its potency in a controlled environment, free from the metabolic and physiological complexities of a living organism. For Ozagrel, this involves demonstrating its direct and selective inhibition of TXA₂ synthase.
The Arachidonic Acid Cascade: Ozagrel's Point of Intervention
Ozagrel's mechanism is best understood within the context of the arachidonic acid cascade. When platelets are activated, arachidonic acid is converted to the unstable endoperoxide, Prostaglandin H₂ (PGH₂). PGH₂ stands at a critical metabolic crossroads. In platelets, it is primarily converted by TXA₂ synthase into TXA₂, which promotes further platelet aggregation and vasoconstriction. In endothelial cells, PGH₂ is converted by prostacyclin (PGI₂) synthase into PGI₂, a potent vasodilator and inhibitor of platelet aggregation.
Ozagrel selectively inhibits TXA₂ synthase.[1][5] This action has a dual benefit:
-
Direct Inhibition: It blocks the production of pro-thrombotic and vasoconstrictive TXA₂.[3]
-
Metabolic Shunting: By blocking the TXA₂ pathway, it causes an accumulation of PGH₂, which can then be shunted towards the PGI₂ synthase pathway in nearby endothelial cells, increasing the production of anti-thrombotic and vasodilatory PGI₂.[5][6]
This elegant mechanism, which simultaneously downregulates a pathological mediator and upregulates a protective one, is a key feature of Ozagrel's therapeutic potential.
Quantitative Data Presentation: In Vitro Potency
The potency of Ozagrel is quantified using the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity or a specific cellular function.
| Parameter | Value | Test System | Reference |
| TXA₂ Synthase Inhibition (IC₅₀) | 4 - 11 nM | Rabbit Platelets / In vitro enzyme assay | [5][7][8] |
| Arachidonic Acid-Induced Platelet Aggregation (IC₅₀) | 53.12 µM | Human Platelet-Rich Plasma | [5][8] |
| Inhibition of Plasma TXB₂ | 99.6% | At 100 µM concentration | [5][8] |
Insight from Experience: The significant difference between the enzymatic IC₅₀ (nanomolar range) and the cellular IC₅₀ (micromolar range) is a critical observation. The enzymatic assay measures direct interaction with the purified or microsomal TXA₂ synthase. The platelet aggregation assay, however, is a functional assay in a complex biological milieu (platelet-rich plasma). It is influenced by factors like cell membrane permeability, substrate concentration (exogenous arachidonic acid), and the presence of other signaling pathways. This highlights the necessity of using multiple in vitro systems to build a complete picture of a compound's activity.
Experimental Protocol: In Vitro Platelet Aggregation Assay
This protocol describes a standard light transmission aggregometry (LTA) method to assess the effect of Ozagrel Methyl Ester on platelet function.
Objective: To determine the IC₅₀ of Ozagrel Methyl Ester against arachidonic acid-induced platelet aggregation.
Materials:
-
Freshly drawn human whole blood (anticoagulated with 3.2% sodium citrate).
-
Ozagrel Methyl Ester stock solution (in DMSO or suitable solvent).
-
Arachidonic acid (AA) solution (agonist).
-
Phosphate-Buffered Saline (PBS).
-
Light Transmission Aggregometer.
-
Centrifuge.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Centrifuge whole blood at 200 x g for 15 minutes at room temperature.
-
Carefully collect the upper straw-colored layer (PRP).
-
Keep the remaining blood and centrifuge at 1500 x g for 10 minutes to obtain Platelet-Poor Plasma (PPP), which will be used as the 100% transmission reference.
-
-
Assay Procedure:
-
Pipette 450 µL of PRP into a siliconized glass cuvette with a stir bar.
-
Add 5 µL of varying concentrations of Ozagrel Methyl Ester solution (or vehicle control) and incubate for 5 minutes at 37°C while stirring.
-
Calibrate the aggregometer by setting the PRP sample to 0% light transmission and a parallel PPP sample to 100% transmission.
-
Initiate the aggregation by adding 50 µL of the AA agonist solution.
-
Record the change in light transmission for 5-10 minutes. The aggregation of platelets allows more light to pass through the sample.
-
-
Data Analysis:
-
The maximum aggregation percentage for each concentration is recorded.
-
Calculate the percentage inhibition relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the Ozagrel Methyl Ester concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Chapter 2: The Biological Response - In Vivo Evaluation
In vivo studies are essential to understand how a drug behaves in a whole, living system. This phase of testing reveals the compound's pharmacokinetic profile (what the body does to the drug) and its pharmacodynamic effects (what the drug does to the body), ultimately determining its therapeutic potential and safety.
Pharmacokinetics: The Fate of Ozagrel Methyl Ester
Ozagrel Methyl Ester is a prodrug. Upon administration, it is expected to be rapidly hydrolyzed by esterases in the blood and tissues to its active carboxylic acid form, Ozagrel. This strategy is often employed to improve properties like membrane permeability and oral bioavailability.
The active drug, Ozagrel, exhibits a rapid clearance and a short half-life. In rats, the terminal half-life after intravenous administration is approximately 0.16-0.17 hours.[9][10] The primary site of metabolism is the liver, where it is converted to metabolites M1 (a β-oxidized form) and M2 (a reduced form).[9][11] These pharmacokinetic properties necessitate specific dosing regimens in clinical settings, often involving continuous intravenous infusion for acute conditions like ischemic stroke.[3]
Pharmacodynamic Models: Assessing Anti-thrombotic Efficacy
To test the efficacy of Ozagrel in vivo, researchers use animal models that mimic human thrombotic diseases.
-
Models of Thrombosis: A common model involves inducing endothelial injury in a major artery (e.g., the femoral or carotid artery) of a rat or rabbit, often using ferric chloride. This injury triggers a natural thrombotic response. The efficacy of an anti-platelet drug like Ozagrel is measured by its ability to reduce the size and weight of the resulting thrombus compared to untreated controls.[12]
-
Models of Ischemic Stroke: The middle cerebral artery occlusion (MCAO) model in rats is a widely used method to simulate ischemic stroke.[13] In this model, Ozagrel has been shown to decrease the area and volume of cortical infarction, demonstrating a neuroprotective effect beyond simple anti-platelet action.[13]
-
Safety Assessment: A key safety concern for any anti-platelet agent is the risk of bleeding. The tail bleeding time assay is a standard method to assess this risk. Ozagrel has been shown to prolong bleeding time at effective anti-thrombotic doses.[12]
Quantitative Data Presentation: In Vivo Efficacy
The efficacy in vivo is often expressed as the ID₅₀ (dose inhibiting 50% of a response, typically ex vivo) or ED₅₀ (dose providing 50% of the maximal effect in vivo).
| Parameter | Value (Oral Dose, Rat) | Test System / Endpoint | Reference |
| TXA₂ Generation Inhibition (ID₅₀) | 0.3 mg/kg | Ex vivo measurement of TXA₂ | [7][12] |
| AA-Induced Platelet Aggregation (ID₅₀) | 0.92 mg/kg | Ex vivo platelet aggregation | [7][12] |
| Femoral Vein Thrombosis Inhibition (ID₅₀) | 13.7 mg/kg | In vivo endothelial injury model | [12] |
Insight from Experience: The dose required to inhibit thrombosis in vivo (13.7 mg/kg) is significantly higher than the dose needed to inhibit TXA₂ generation (0.3 mg/kg). This dose--response gap is crucial for drug development. It indicates that near-complete inhibition of the target enzyme is required to achieve a therapeutically meaningful anti-thrombotic effect in a complex physiological system where multiple redundant pathways can contribute to thrombus formation.
Experimental Protocol: Rat Ferric Chloride-Induced Carotid Artery Thrombosis Model
This protocol provides a framework for evaluating the in vivo anti-thrombotic efficacy of Ozagrel Methyl Ester.
Objective: To measure the dose-dependent effect of Ozagrel Methyl Ester on thrombus formation in a rat model.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g).
-
Ozagrel Methyl Ester formulation for oral gavage or IV injection.
-
Anesthetic (e.g., isoflurane or ketamine/xylazine).
-
Surgical microscope, micro-dissecting instruments.
-
Ferric chloride (FeCl₃) solution (e.g., 35%).
-
Filter paper discs (2 mm diameter).
-
Doppler ultrasound flow probe.
Methodology:
-
Animal Preparation and Dosing:
-
Acclimatize animals for at least one week.
-
Administer Ozagrel Methyl Ester or vehicle control at various doses via the desired route (e.g., oral gavage 1 hour before surgery).
-
-
Surgical Procedure:
-
Anesthetize the rat and maintain body temperature at 37°C.
-
Make a midline cervical incision and carefully expose the common carotid artery.
-
Place a Doppler flow probe on the artery to monitor baseline blood flow.
-
-
Thrombus Induction:
-
Saturate a 2-mm filter paper disc with FeCl₃ solution.
-
Apply the saturated filter paper to the adventitial surface of the carotid artery for 10 minutes to induce oxidative endothelial injury.
-
Remove the filter paper and rinse the area with saline.
-
-
Endpoint Measurement:
-
Continuously monitor blood flow using the Doppler probe. The time to complete occlusion (cessation of blood flow) is a key endpoint.
-
Alternatively, after a set period (e.g., 30 minutes), the arterial segment can be excised, and the thrombus can be isolated and weighed.
-
-
Data Analysis:
-
Compare the time to occlusion or the thrombus weight between the different dose groups and the vehicle control group.
-
Calculate the percentage inhibition of thrombus formation for each dose and determine the ED₅₀.
-
Chapter 3: Synthesizing the Evidence - The In Vitro-In Vivo Correlation
The ultimate goal of preclinical evaluation is to determine if potent in vitro activity translates into effective and safe in vivo pharmacology. For Ozagrel Methyl Ester, the data shows a clear, albeit complex, correlation.
The nanomolar potency against the isolated TXA₂ synthase enzyme (in vitro) establishes Ozagrel as a highly specific inhibitor. This potent enzymatic inhibition is the necessary foundation for its biological activity. However, the in vivo data reveals that higher, micromolar-equivalent concentrations are needed to achieve a therapeutic effect. This discrepancy is explained by the principles of pharmacokinetics and pharmacodynamics (PK/PD). Factors such as absorption, first-pass metabolism in the liver, distribution into tissues, protein binding, and clearance all reduce the effective concentration of the drug that reaches the target site on the platelets.[9][14]
Therefore, the in vitro data defines the potential of the drug, while the in vivo data defines its actual performance in a biological system. A successful drug candidate must excel in both arenas: high intrinsic potency (in vitro) and a favorable pharmacokinetic profile that allows it to achieve and maintain effective concentrations at the target site (in vivo).
Conclusion
Ozagrel Methyl Ester serves as an excellent case study in the multifaceted evaluation of a targeted therapeutic. Its journey from a potent nanomolar inhibitor of TXA₂ synthase in a test tube to an effective anti-thrombotic and neuroprotective agent in preclinical models illustrates a fundamental principle of drug development: in vitro potency is necessary, but not sufficient. The true therapeutic value is only revealed when this potency is successfully translated through the complexities of in vivo pharmacokinetics and pharmacodynamics. This guide has demonstrated that a comprehensive understanding requires a synthesis of data from both domains, providing the causal links between molecular mechanism, cellular function, and whole-organism response. For scientists in the field, this dual perspective is indispensable for the rational design and development of the next generation of precision medicines.
References
- Title: Pharmacokinetics of ozagrel and its metabolites after intravenous and oral administrations Source: Journal of Pharmaceutical Sciences URL
- Title: Ozagrel (OKY-046)
- Title: What is Ozagrel Sodium used for?
- Title: A selective thromboxane A2 (TXA2) synthase inhibitor, ozagrel, attenuates lung injury and decreases monocyte chemoattractant protein-1 and interleukin-8 mRNA expression in oleic acid-induced lung injury in guinea pigs.
- Title: Pharmacokinetic and pharmacodynamic studies of a thromboxane synthetase inhibitor, ozagrel, in rabbits Source: PubMed URL
- Title: Application Notes and Protocols for the Preclinical Pharmacokinetic Analysis of Ozagrel Source: Benchchem URL
- Title: What is the mechanism of Ozagrel Trometamol?
- Source: NINGBO INNO PHARMCHEM CO.,LTD.
- Title: Effects of thromboxane A2 synthase inhibitors (CV-4151 and ozagrel)
- Title: [Research and Development of Ozagrel, a Highly Selective Inhibitor of TXA2 Synthase] Source: Yakugaku Zasshi URL
- Title: Ozagrel - Grokipedia Source: Grokipedia URL
- Title: Effect of ozagrel, a selective thromboxane A2-synthetase inhibitor, on cerebral infarction in rats.
- Title: Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials Source: International Journal of Stroke URL
- Title: Pharmacokinetic and Pharmacodynamic Modeling of a Thromboxane Synthetase Inhibitor, Ozagrel, in Human.
- Title: Ozagrel Hydrochloride Monohydrate, a Thromboxane Synthase Inhibitor, and Its Metabolites as Inhibitors of Hepatic Microsomal Drug Metabolism Source: PubMed URL
- Title: A Comparative Guide to the Efficacy of Thromboxane Synthase Inhibitors Source: Benchchem URL
- Title: Ozagrel sodium (OKY-046 sodium)
Sources
- 1. nbinno.com [nbinno.com]
- 2. grokipedia.com [grokipedia.com]
- 3. What is Ozagrel Sodium used for? [synapse.patsnap.com]
- 4. What is the mechanism of Ozagrel Trometamol? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pharmacokinetics of ozagrel and its metabolites after intravenous and oral administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Ozagrel hydrochloride monohydrate, a thromboxane synthase inhibitor, and its metabolites as inhibitors of hepatic microsomal drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of thromboxane A2 synthase inhibitors (CV-4151 and ozagrel), aspirin, and ticlopidine on the thrombosis caused by endothelial cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of ozagrel, a selective thromboxane A2-synthetase inhibitor, on cerebral infarction in rats. Comparative study with norphenazone, a free-radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic and pharmacodynamic studies of a thromboxane synthetase inhibitor, ozagrel, in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Ozagrel Methyl Ester: A Technical Guide to its Core Mechanism and Therapeutic Potential in Thromboembolic and Vasospastic Disorders
Abstract
Ozagrel, a potent and highly selective thromboxane A2 (TXA2) synthase inhibitor, represents a targeted therapeutic strategy for a range of disorders underpinned by platelet aggregation and vasoconstriction.[1] Its primary mechanism involves the direct inhibition of the enzyme responsible for synthesizing the prothrombotic and vasoconstrictive mediator, TXA2.[2] This targeted action not only mitigates the pathological effects of TXA2 but also strategically redirects the arachidonic acid cascade towards the production of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[3][4] This guide provides a comprehensive technical overview of Ozagrel's core mechanism, details its established and prospective therapeutic applications, presents key pharmacological data, and outlines robust experimental protocols for its evaluation. Designed for researchers and drug development professionals, this document synthesizes field-proven insights to facilitate a deeper understanding of Ozagrel's therapeutic utility.
Core Mechanism of Action: Selective Inhibition of Thromboxane A2 Synthase
The therapeutic efficacy of Ozagrel is rooted in its precise intervention within the arachidonic acid metabolic pathway. Following cellular stimulation, arachidonic acid is converted by cyclooxygenase (COX) enzymes to the unstable intermediate, prostaglandin H2 (PGH2).[5] PGH2 stands at a critical metabolic crossroads. In platelets, it is primarily converted by thromboxane A2 synthase into TXA2, a potent mediator that promotes platelet aggregation and intense vasoconstriction.[6][7]
Ozagrel acts as a highly selective inhibitor of this key enzyme.[3][8] This selectivity is a critical attribute, as Ozagrel does not significantly affect other enzymes in the cascade, such as COX or prostacyclin synthase, minimizing off-target effects.[3] The consequences of this inhibition are twofold:
-
Reduction of Thromboxane A2: By blocking TXA2 synthase, Ozagrel dramatically reduces the levels of TXA2, thereby diminishing its downstream effects on platelet activation and vascular tone.[2] This is the primary driver of its anti-thrombotic and vasodilatory properties.
-
Redirection to Prostacyclin (PGI2): The inhibition of TXA2 synthase leads to an accumulation of the PGH2 substrate.[1] This surplus PGH2 is then preferentially shunted towards the prostacyclin synthase pathway, particularly in endothelial cells, leading to an increased synthesis of PGI2. PGI2 has biological effects that directly oppose those of TXA2—it is a powerful vasodilator and a robust inhibitor of platelet aggregation.[4]
This dual mechanism, characterized by the simultaneous reduction of a pathological agent (TXA2) and the elevation of a beneficial one (PGI2), forms the cornerstone of Ozagrel's therapeutic potential.
Caption: Ozagrel's mechanism in the arachidonic acid cascade.
Quantitative Pharmacological Data
The potency and efficacy of Ozagrel have been characterized in numerous preclinical studies. The data below summarizes its inhibitory concentrations and in vivo effectiveness.
| Parameter | Value | Species/System | Reference |
| IC50 (TXA2 Synthase Inhibition) | 4 nM | Not Specified | [9][10] |
| 11 nM | Rabbit Platelets | [8][11][12] | |
| IC50 (Platelet Aggregation) | 53.12 µM | Arachidonic Acid-induced | [8][12] |
| 485–1000 µM | ADP-induced | [11] | |
| ID50 (Inhibition of Blood TXA2) | 0.3 mg/kg (Oral) | Rat | [11] |
| ID50 (Inhibition of Platelet Aggregation) | 0.92 mg/kg (Oral) | Rat (ex vivo) | [11] |
IC50: Half-maximal inhibitory concentration. ID50: Half-maximal effective dose.
Therapeutic Applications: Current & Investigational
Ozagrel's unique mechanism of action provides a strong rationale for its use in a variety of clinical contexts. While its approval is geographically limited, its potential applications are broad.
Ischemic Stroke and Cerebrovascular Disease
Ozagrel is approved in Japan for the treatment of acute ischemic stroke and for preventing cerebral vasospasm following subarachnoid hemorrhage.[13][14]
-
Acute Ischemic Stroke: In the acute phase of ischemic stroke, platelet activation contributes to thrombus formation and releases neurotoxic mediators.[15] By inhibiting TXA2 production, Ozagrel reduces platelet aggregation and vasoconstriction, which may help restore blood flow to ischemic brain regions.[4] A meta-analysis of randomized controlled trials demonstrated that intravenous Ozagrel improves neurological outcomes in patients with acute ischemic stroke without increasing mortality risk.[13][15] It has shown efficacy in improving motor function and reducing the formation of infarcted areas in animal models of cerebral ischemia.
-
Cerebral Vasospasm: Following a subarachnoid hemorrhage (SAH), delayed cerebral vasospasm is a major cause of morbidity and mortality.[16] Ozagrel is used to prevent these spasms.[17] Combination therapy of Ozagrel with fasudil hydrochloride has been shown to be more effective in reducing the incidence of low-density areas on CT scans compared to Ozagrel alone in patients at risk of vasospasm after aneurysmal SAH.[16]
Bronchial Asthma
Ozagrel was one of the first drugs in its class to be approved for bronchial asthma in Japan.[13] Thromboxane A2 is a potent bronchoconstrictor. By inhibiting its synthesis, Ozagrel can attenuate bronchial hyperresponsiveness to various stimuli.[3][13] Its effects are noted to be more pronounced in early-phase responses.[13]
Pulmonary Hypertension (Investigational)
Pulmonary Arterial Hypertension (PAH) is characterized by vasoconstriction and vascular remodeling.[18] The pathophysiology involves an imbalance of vasoactive mediators, including decreased production of prostacyclin.[19] While established PAH therapies include prostacyclin analogs (like Epoprostenol) and endothelin receptor antagonists, Ozagrel's dual mechanism presents a compelling, though less explored, therapeutic rationale.[20][21] By increasing endogenous PGI2 production and reducing TXA2-mediated vasoconstriction, Ozagrel could theoretically address key pathological features of the disease.[3] Further investigation is warranted to define its potential role in this complex condition.
Cancer Therapy (Investigational)
There is a growing body of evidence indicating that platelets play a significant role in cancer progression, including tumor growth and metastasis.[22] Activated platelets can shield circulating tumor cells from the immune system and facilitate their adhesion to the endothelium.[23] Antiplatelet agents are therefore being investigated for their anticancer potential.[22] Drugs that inhibit the P2Y12 receptor, such as ticagrelor, have been shown to reduce tumor cell-induced platelet aggregation and may enhance the efficacy of chemotherapy in preclinical models of pancreatic cancer.[23][24] As a potent anti-platelet agent acting through a different mechanism, Ozagrel could offer a novel strategy to disrupt the supportive role of platelets in the tumor microenvironment. This remains a speculative but promising area for future research.
Chronic Kidney Disease (Investigational)
Patients with chronic kidney disease (CKD) are at high risk for both thrombotic events and bleeding.[25] They often exhibit platelet dysfunction and hyporesponsiveness to standard antiplatelet agents like clopidogrel.[25][26] The therapeutic challenge is to effectively prevent thrombosis without exacerbating bleeding risk. The specific mechanism of Ozagrel could be advantageous, but its safety and efficacy in this vulnerable population have not been established and require dedicated clinical trials.
Detailed Experimental Protocols
The following protocols provide a framework for the preclinical evaluation of Ozagrel methyl ester or similar TXA2 synthase inhibitors.
Protocol: In Vitro Thromboxane A2 Synthase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against TXA2 synthase. This assay directly measures the compound's ability to block the target enzyme.
Materials:
-
Test compound (Ozagrel methyl ester) dissolved in a suitable vehicle (e.g., DMSO).
-
Human platelet microsomes (as a source of TXA2 synthase).[27]
-
Prostaglandin H2 (PGH2) substrate.
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Enzyme-Linked Immunosorbent Assay (ELISA) kit for Thromboxane B2 (TXB2), the stable metabolite of TXA2.[27]
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound in the reaction buffer. The final concentration of the vehicle (DMSO) should be kept constant (e.g., <0.5%) across all wells to avoid solvent effects.
-
Enzyme Preparation: Thaw the human platelet microsomes on ice and dilute to the desired concentration in the reaction buffer.
-
Pre-incubation: In a 96-well plate, add 50 µL of the diluted platelet microsomes to each well. Add 25 µL of the test compound dilutions or vehicle control. Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add 25 µL of the PGH2 substrate to each well to start the enzymatic reaction. The final volume is 100 µL.
-
Reaction Incubation: Incubate the plate for 5 minutes at 37°C.
-
Termination of Reaction: Stop the reaction by adding a stopping solution (e.g., 1N HCl). This also facilitates the rapid conversion of any unstable TXA2 to the stable TXB2.
-
Quantification of TXB2: Measure the concentration of TXB2 in each well using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: In Vivo Efficacy in a Rat Model of Cerebral Ischemia
Objective: To evaluate the neuroprotective effects of Ozagrel in an animal model of stroke. This protocol assesses the compound's ability to reduce brain damage and improve functional outcomes.[28][9]
Animal Model:
-
Male Sprague-Dawley or Wistar rats (250-300g).
-
Middle Cerebral Artery Occlusion (MCAO) model is a standard method to induce focal cerebral ischemia.
Procedure:
-
Animal Acclimatization: House the animals under standard laboratory conditions for at least one week before the experiment.
-
Drug Administration: Randomly assign animals to treatment groups: Vehicle control, Ozagrel (e.g., 3 mg/kg), and a positive control if available. Administer the compound (e.g., via intravenous or intraperitoneal injection) at a specified time relative to the ischemic event (e.g., 30 minutes before MCAO or shortly after reperfusion).[9]
-
Induction of Ischemia (MCAO):
-
Anesthetize the rat (e.g., with isoflurane).
-
Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a nylon monofilament suture via the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Maintain the occlusion for a defined period (e.g., 90 minutes).
-
-
Reperfusion: After the occlusion period, withdraw the filament to allow blood flow to resume. Suture the incision.
-
Neurological Deficit Scoring: At 24 hours post-MCAO, assess neurological function using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit). This provides a measure of functional recovery.
-
Infarct Volume Measurement:
-
At 48 hours post-MCAO, euthanize the animals and perfuse the brains with saline followed by a fixative.
-
Harvest the brains and section them into 2 mm coronal slices.
-
Stain the slices with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted (damaged) tissue remains white.
-
Capture images of the slices and use image analysis software to quantify the infarct volume as a percentage of the total brain volume.
-
-
Data Analysis: Compare the neurological deficit scores and infarct volumes between the vehicle and Ozagrel-treated groups using appropriate statistical tests (e.g., ANOVA or t-test). A significant reduction in both parameters indicates a neuroprotective effect.
Caption: General experimental workflow for evaluating Ozagrel.
Conclusion and Future Directions
Ozagrel's elegant and highly specific mechanism of action—inhibiting TXA2 synthase while promoting PGI2 production—establishes it as a valuable therapeutic agent in disorders characterized by thrombosis and vasospasm. Its proven efficacy in acute ischemic stroke and post-SAH vasospasm in certain regions highlights its significant clinical utility. The translation of this compound, or its derivatives like the methyl ester, into broader clinical use requires further rigorous investigation, particularly in promising but underexplored areas such as pulmonary hypertension, cancer, and chronic kidney disease. Future research should focus on large-scale, multi-center clinical trials to validate its efficacy in these new indications and to fully characterize its long-term safety profile. Furthermore, exploring novel delivery systems or combination therapies could unlock its full therapeutic potential across a wider spectrum of human diseases.
References
- Ozagrel - Grokipedia. (n.d.). Grokipedia.
- Ozagrel (OKY-046) | TXA2 Inhibitor. (n.d.). MedchemExpress.com.
- Nakazawa, M., et al. (1994). [Research and Development of Ozagrel, a Highly Selective Inhibitor of TXA2 Synthase]. Yakugaku Zasshi, 114(12), 911-33.
- Ozagrel Prostaglandin Receptor inhibitor. (n.d.). Selleck Chemicals.
- What is the mechanism of Ozagrel Trometamol? (2024, July 17). Patsnap Synapse.
- Understanding the Selectivity of Thromboxane A2 Synthase Inhibitors: A Technical Guide. (n.d.). Benchchem.
- A Comparative Guide to the Efficacy of Thromboxane Synthase Inhibitors. (n.d.). Benchchem.
- The Core Mechanism of Ozagrel in Platelet Inhibition: An In-depth Technical Guide. (n.d.). Benchchem.
- Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials. (n.d.). PLoS One.
- Ozagrel – Thromboxane Synthase Inhibitor. (n.d.). APExBIO.
- Combination therapy of fasudil hydrochloride and ozagrel sodium for cerebral vasospasm following aneurysmal subarachnoid hemorrhage. (1998). Neurol Med Chir (Tokyo), 38(12), 805-10.
- Thromboxane A2 Synthetase Inhibitor Plus Low Dose Aspirin : Can It Be a Salvage Treatment in Acute Stroke Beyond Thrombolytic Time Window. (n.d.). J Korean Neurosurg Soc.
- An In-depth Technical Guide on the In Vitro Characterization of Ozagrel's Activity. (n.d.). Benchchem.
- What is Ozagrel Sodium used for? (2024, June 14). Patsnap Synapse.
- The Efficacy of Ozagrel Sodium as a Rescue or Prophylaxis in the Perioperative Management of Thromboembolism during Coil Embolization. (2018, March 16). J Vasc Interv Neurol.
- Fasudil hydrochloride and ozagrel sodium combination therapy for patients with aneurysmal subarachnoid hemorrhage: a cross-sectional study using a nationwide inpatient database. (2024, August 13). BMC Neurol.
- Effect of ozagrel on locomotor and motor coordination after transient cerebral ischemia in experimental animal models. (n.d.). PubMed.
- Ozagrel sodium (OKY-046 sodium) | TXA2 Inhibitor. (n.d.). MedchemExpress.com.
- Ozagrel hydrochloride administration route for rat models of stroke. (n.d.). Benchchem.
- An In-depth Technical Guide to the Cellular Pathways Affected by Ozagrel Hydrochloride. (n.d.). Benchchem.
- Ozagrel - Applications. (n.d.). Bertin bioreagent.
- Thromboxane synthase inhibitors, thromboxane receptor antagonists and dual blockers in thrombotic disorders. (1991). Trends Pharmacol Sci, 12(4), 158-63.
- What is Ozagrel Hydrochloride Hydrate used for? (2024, June 14). Patsnap Synapse.
- Various laboratory protocols for measuring thromboxane A2 generation to detect the effectiveness of acetylsalicylic acid therapy: a comparative study. (n.d.). PubMed.
- Oral antiplatelet drugs in patients with chronic kidney disease (CKD): a review. (n.d.). PubMed.
- Clopidogrel use in end-stage kidney disease. (2014, December 5). Semin Dial.
- Antiplatelet agents for cancer treatment: a real perspective or just an echo from the past? (n.d.). J Hematol Oncol.
- Ticagrelor in Patients With Cancer: 2 Birds With 1 Stone. (2020, June 16). J Am Coll Cardiol.
- Antiplatelet Drug Ticagrelor Enhances Chemotherapeutic Efficacy by Targeting the Novel P2Y12-AKT Pathway in Pancreatic Cancer Cells. (2020, January 20). Cancers (Basel).
- FDA-approved Treatments for Pulmonary Hypertension. (n.d.). Stanford Medicine.
- The Role of Oral Vasoactive Agents in the Treatment of Pulmonary Arterial Hypertension. (n.d.). USC Journal of Medicine.
- How a Most Unlikely Drug Changed the Outcome of Pulmonary Arterial Hypertension. (2025, February 26). American Journal of Respiratory and Critical Care Medicine.
- New Drugs and Therapies in Pulmonary Arterial Hypertension. (2025, October 13). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What is Ozagrel Sodium used for? [synapse.patsnap.com]
- 3. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. What is the mechanism of Ozagrel Trometamol? [synapse.patsnap.com]
- 7. What is Ozagrel Hydrochloride Hydrate used for? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. apexbt.com [apexbt.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. grokipedia.com [grokipedia.com]
- 14. Fasudil hydrochloride and ozagrel sodium combination therapy for patients with aneurysmal subarachnoid hemorrhage: a cross-sectional study using a nationwide inpatient database - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Combination therapy of fasudil hydrochloride and ozagrel sodium for cerebral vasospasm following aneurysmal subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. remedypublications.com [remedypublications.com]
- 18. The Role of Oral Vasoactive Agents in the Treatment of Pulmonary Arterial Hypertension | USC Journal [uscjournal.com]
- 19. researchgate.net [researchgate.net]
- 20. FDA-approved Treatments for Pulmonary Hypertension | Vera Moulton Wall Center for Pulmonary Vascular Disease | Stanford Medicine [med.stanford.edu]
- 21. How a Most Unlikely Drug Changed the Outcome of Pulmonary Arterial Hypertension | The Pulmonary Vascular Research Institute (PVRI) [pvrinstitute.org]
- 22. Antiplatelet agents for cancer treatment: a real perspective or just an echo from the past? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ticagrelor in Patients With Cancer: 2 Birds With 1 Stone - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antiplatelet Drug Ticagrelor Enhances Chemotherapeutic Efficacy by Targeting the Novel P2Y12-AKT Pathway in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Oral antiplatelet drugs in patients with chronic kidney disease (CKD): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Clopidogrel use in end-stage kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Effect of ozagrel on locomotor and motor coordination after transient cerebral ischemia in experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application and Protocol Guide for Ozagrel Methyl Ester in Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Thromboxane A2 Synthesis in Platelet Aggregation
Ozagrel is a potent and highly selective inhibitor of thromboxane A2 (TXA2) synthase, a critical enzyme in the arachidonic acid cascade responsible for the production of TXA2.[1][2] Thromboxane A2 is a powerful mediator of platelet aggregation and vasoconstriction, playing a pivotal role in thrombosis and cardiovascular diseases.[2][3] By specifically targeting TXA2 synthase, Ozagrel effectively curtails platelet aggregation and promotes vasodilation, making it a significant compound for research in hemostasis, thrombosis, and the development of antiplatelet therapeutics.[1][2]
This guide focuses on Ozagrel methyl ester, a prodrug form of Ozagrel. Ester prodrugs are frequently utilized in drug development to enhance properties such as bioavailability.[4] It is anticipated that the methyl ester form of Ozagrel is hydrolyzed by esterases present in plasma to yield the active carboxylic acid moiety, Ozagrel.[3][5] This document provides a comprehensive overview of the mechanism of action of Ozagrel, and detailed protocols for its application in in vitro platelet aggregation assays, specifically using Light Transmission Aggregometry (LTA).
Mechanism of Action: The Dual Effect of Thromboxane A2 Synthase Inhibition
Ozagrel's primary mechanism of action is the selective inhibition of thromboxane A2 synthase. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) into thromboxane A2 (TXA2) in activated platelets.[2][3] The inhibition of TXA2 synthase leads to two significant downstream effects that contribute to the overall antiplatelet effect:
-
Reduction of Thromboxane A2: By blocking its synthesis, Ozagrel directly reduces the levels of TXA2, a potent agonist for platelet activation and aggregation.[2][3]
-
"Endoperoxide Shunt": The inhibition of TXA2 synthase leads to an accumulation of its substrate, PGH2. This excess PGH2 can then be utilized by other enzymes, such as prostacyclin (PGI2) synthase in endothelial cells, leading to an increased production of PGI2.[1][2] PGI2 is a strong inhibitor of platelet aggregation and a vasodilator, thus opposing the actions of TXA2 and further contributing to the anti-thrombotic effect.[1][2]
This dual mechanism makes Ozagrel a compelling molecule for the study of platelet function and for the development of antithrombotic therapies.
Caption: Signaling pathway of Ozagrel's action.
Data Presentation: Inhibitory Effects of Ozagrel
The following table summarizes the inhibitory concentrations (IC50) of Ozagrel against platelet aggregation induced by various agonists. Note that these values are for the active form, Ozagrel.
| Agonist | IC50 (µM) | Assay System | Reference |
| Arachidonic Acid | 53.12 | In vitro platelet aggregation | [1] |
| ADP | >100 (low inhibition) | In vitro platelet aggregation | [6] |
Note: The inhibitory effect of Ozagrel is most pronounced when platelet aggregation is induced by arachidonic acid, as this directly involves the thromboxane pathway. Its effect on ADP-induced aggregation is less direct and significantly weaker.
Experimental Protocols: In Vitro Platelet Aggregation using Light Transmission Aggregometry (LTA)
The following protocols are designed for the use of Ozagrel methyl ester in platelet aggregation assays. A key consideration is the presumed hydrolysis of the methyl ester to the active Ozagrel by plasma esterases. Therefore, a pre-incubation step is included.
Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
Rationale: LTA measures the change in light transmission through a platelet suspension as they aggregate.[7] This requires the separation of PRP, which is rich in platelets, and PPP, which is used as a reference for 100% light transmission.[7]
Materials:
-
Human whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.
-
Vacutainer tubes containing 3.2% sodium citrate.
-
Centrifuge with a swinging bucket rotor.
-
Sterile polypropylene tubes.
Procedure:
-
Collect whole blood into vacutainer tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
To obtain PRP, centrifuge the whole blood at 200 x g for 15 minutes at room temperature with the brake off.
-
Carefully aspirate the upper, straw-colored PRP layer and transfer it to a sterile polypropylene tube.
-
To obtain PPP, centrifuge the remaining blood at 2000 x g for 20 minutes at room temperature.
-
Collect the supernatant (PPP) and store in a separate sterile tube.
-
Allow PRP to rest for at least 30 minutes at room temperature before use. Assays should be completed within 4 hours of blood collection.
Protocol 2: In Vitro Platelet Aggregation Assay with Ozagrel Methyl Ester
Rationale: This protocol determines the inhibitory effect of Ozagrel methyl ester on platelet aggregation induced by a specific agonist. A pre-incubation step is included to allow for the potential hydrolysis of the methyl ester to the active Ozagrel. The choice of agonist is critical; arachidonic acid is recommended to specifically probe the thromboxane pathway.
Materials:
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
Ozagrel methyl ester stock solution (e.g., in DMSO or ethanol, depending on solubility).
-
Platelet aggregation agonist (e.g., Arachidonic Acid, Collagen).
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
-
Pipettes.
Procedure:
-
Instrument Setup: Set the LTA to 100% transmission with a cuvette containing PPP and to 0% transmission with a cuvette containing PRP.
-
Sample Preparation:
-
Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar.
-
Add 5 µL of the Ozagrel methyl ester working solution (or vehicle control) to the PRP.
-
Pre-incubate the mixture for 10-15 minutes at 37°C in the aggregometer. This allows for the hydrolysis of the ester.
-
-
Induction of Aggregation:
-
Add 50 µL of the agonist solution (e.g., arachidonic acid to a final concentration of 0.5-1 mM) to the cuvette to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
Calculate the percentage inhibition of aggregation for each concentration of Ozagrel methyl ester relative to the vehicle control.
-
Plot the percentage inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Caption: Experimental workflow for platelet aggregation assay.
References
-
Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. SciRP.org. [Link]
-
Amine prodrugs which utilize hydroxy amide lactonization. II. A potential esterase-sensitive... PubMed. [Link]
-
Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent. Frontiers. [Link]
-
Ozagrel methylester CAS No.866157-50-8 Pharmaceutical Intermediates. Autech Industry Co.,Limited. [Link]
-
Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. MethodsX. [Link]
-
Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications. International Journal of Molecular Sciences. [Link]
-
Evaluation of the effects of anti-thromboxane agents in platelet-vessel wall interaction. Thrombosis Research. [Link]
-
Analysis of Platelet Aggregation by Light Transmission Aggregometry. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link]
-
Light transmission aggregometry. Methods in Molecular Biology. [Link]
-
ozagrel [Ligand Id: 9866] activity data from GtoPdb and ChEMBL. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Platelet aggregation response to cyclooxygenase inhibition and thromboxane receptor antagonism using impedance aggregometry: A pilot study. ResearchGate. [Link]
-
Pharmacologic inhibition of thromboxane synthetase and platelet aggregation: modulatory role of cyclooxygenase products. Journal of Clinical Investigation. [Link]
-
Inhibition of Thromboxane A2 Synthesis in Human Platelets by Coagulation Factor Xa. Journal of Clinical Investigation. [Link]
-
Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent. PubMed Central. [Link]
-
Compatibility and Chemical Stability Study of Bilayer Tablets Pharmaceutical Dosage Form of Aspirin/Clopidogrel as Eudragit L100. Scirp.org. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Amine prodrugs which utilize hydroxy amide lactonization. II. A potential esterase-sensitive amide prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. In-vitro hydrolysis, permeability, and ocular uptake of prodrugs of N-[4-(benzoylamino)phenylsulfonyl]glycine, a novel aldose reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ozagrel Methyl Ester in Preclinical Stroke Models
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Targeting Thromboxane A2 in Ischemic Stroke
Ischemic stroke, a leading cause of mortality and long-term disability, is primarily triggered by the thrombotic occlusion of a cerebral artery.[1] Platelet activation and aggregation are critical events in the formation of these occlusive thrombi. A key mediator in this pathological cascade is Thromboxane A2 (TXA2), a potent vasoconstrictor and promoter of platelet aggregation.[2][3] Ozagrel, a selective inhibitor of thromboxane A2 synthase, has demonstrated neuroprotective effects in animal models of cerebral ischemia by mitigating these actions.[4][5][6] This document provides a detailed protocol for the application of Ozagrel methyl ester, a derivative with potentially improved bioavailability, in rodent models of focal cerebral ischemia.[7]
Note on Ozagrel Methyl Ester: While extensive research has been conducted on Ozagrel and its sodium or hydrochloride salts, specific protocols for Ozagrel methyl ester in stroke models are not widely published. The following protocols are adapted from established methodologies for other forms of Ozagrel.[4][8] Researchers should consider optimizing vehicle selection and dosage based on the specific solubility and pharmacokinetic properties of Ozagrel methyl ester.
Mechanism of Action: The Dual Benefit of TXA2 Synthase Inhibition
Ozagrel's therapeutic potential in ischemic stroke stems from its targeted inhibition of thromboxane A2 synthase. This enzyme is pivotal in the arachidonic acid cascade, converting prostaglandin H2 (PGH2) into TXA2.[2] By blocking this conversion, Ozagrel exerts a dual therapeutic effect:
-
Reduction of TXA2: This leads to decreased platelet aggregation and vasodilation, directly counteracting the primary pathological events in thrombotic stroke.[2][3]
-
Shunting of PGH2 to Prostacyclin (PGI2): The precursor, PGH2, is redirected towards the synthesis of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[5][9] This synergistic action further enhances cerebral blood flow and reduces the propensity for clot formation.
The following diagram illustrates the mechanism of action of Ozagrel:
Caption: Mechanism of Ozagrel as a Thromboxane A2 Synthase Inhibitor.
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model
The transient Middle Cerebral Artery Occlusion (MCAO) model is a widely used and clinically relevant method for inducing focal cerebral ischemia in rodents.[10]
Materials
-
Animals: Male Sprague-Dawley or Wistar rats (250-300g) or C57BL/6 mice (20-25g).
-
Anesthesia: Isoflurane or other suitable anesthetic.
-
Surgical Equipment: Standard microsurgical instruments, operating microscope, and a temperature-controlled heating pad.
-
Occluding Filament: 4-0 monofilament nylon suture with a rounded tip for rats, 6-0 for mice.[10]
-
Ozagrel Methyl Ester: Purity >98%.
-
Vehicle: To be determined based on the solubility of Ozagrel methyl ester (e.g., sterile saline, DMSO/saline mixture).
-
TTC Staining Solution: 2% 2,3,5-triphenyltetrazolium chloride in phosphate-buffered saline (PBS).
Experimental Workflow
Sources
- 1. Frontiers | Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent [frontiersin.org]
- 2. What is Ozagrel Sodium used for? [synapse.patsnap.com]
- 3. Effect of ozagrel, a selective thromboxane A2-synthetase inhibitor, on cerebral infarction in rats. Comparative study with norphenazone, a free-radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thromboxane A2 Synthetase Inhibitor Plus Low Dose Aspirin : Can It Be a Salvage Treatment in Acute Stroke Beyond Thrombolytic Time Window - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Effect of ozagrel on locomotor and motor coordination after transient cerebral ischemia in experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Paeonol-Ozagrel Conjugate: Structure Characterization and In Vivo Anti-Ischemic Stroke potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Preparation and Handling of Ozagrel Methyl Ester Solutions for In Vitro Research
Abstract
This comprehensive guide provides detailed protocols and technical insights for the preparation of Ozagrel methyl ester solutions for cell culture applications. Ozagrel is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase, a key enzyme in the arachidonic acid cascade responsible for producing the pro-aggregatory and vasoconstrictive agent, TXA2[1][2]. While Ozagrel itself is well-studied, its methyl ester form is often encountered as a drug impurity or a synthetic intermediate[3][4]. This document outlines the mechanism of action, provides validated, step-by-step protocols for creating high-concentration stock solutions and cell-ready working solutions, and discusses critical considerations for solvent choice, stability, and storage to ensure experimental reproducibility and integrity.
Scientific Background and Mechanism of Action
Ozagrel exerts its pharmacological effects by specifically targeting and inhibiting thromboxane A2 synthase[5]. This enzyme is a critical downstream component of the cyclooxygenase (COX) pathway.
The Arachidonic Acid Cascade:
-
Cellular stimuli activate phospholipase A2, which liberates arachidonic acid from membrane phospholipids[6][7].
-
Cyclooxygenase enzymes (COX-1 and COX-2) convert arachidonic acid into the unstable intermediate, Prostaglandin H2 (PGH2)[5][8].
-
PGH2 serves as a substrate for multiple synthases. In platelets, thromboxane A2 synthase converts PGH2 into Thromboxane A2 (TXA2)[6][9].
-
TXA2 is a potent mediator that promotes platelet aggregation and vasoconstriction[5][9].
By inhibiting thromboxane A2 synthase, Ozagrel blocks the production of TXA2[5]. A significant consequence of this inhibition is the redirection of the PGH2 precursor toward other enzymes, such as prostacyclin (PGI2) synthase, which is prevalent in endothelial cells[6][10]. This shunting increases the production of PGI2, a molecule with opposing effects to TXA2—namely, vasodilation and the inhibition of platelet aggregation[10][11]. This dual action makes Ozagrel a powerful tool for investigating thromboembolic and vasospastic conditions.
Expert Insight: It is crucial for researchers to understand that Ozagrel methyl ester is a prodrug or an intermediate. The ester moiety may be hydrolyzed by cellular esterases or in aqueous culture media, converting it to the active parent compound, Ozagrel[12]. Therefore, the observed biological activity is attributable to Ozagrel itself.
Signaling Pathway of Ozagrel
Caption: Mechanism of Ozagrel as a Thromboxane A2 Synthase inhibitor.
Quantitative Data and Material Properties
For successful and reproducible experiments, it is essential to be aware of the physicochemical properties of Ozagrel methyl ester.
| Parameter | Value | Source(s) |
| Chemical Name | (E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid methyl ester | N/A |
| CAS Number | 866157-50-8 | [3][4] |
| Molecular Formula | C₁₄H₁₄N₂O₂ | [3] |
| Molecular Weight | 242.27 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Primary Solvent | Dimethyl Sulfoxide (DMSO), Cell Culture Grade | [2][13][14] |
| Powder Storage | Room temperature (short-term); consult supplier data | [3] |
| Stock Solution Storage | Aliquoted at -20°C (≤1 year) or -80°C (≤2 years) | [3][13] |
| Typical Working Conc. | 0.01 µM - 100 µM | [13][15] |
Detailed Experimental Protocols
These protocols provide a self-validating system for preparing Ozagrel methyl ester solutions. Adherence to these steps is critical for accuracy.
Required Materials and Reagents
-
Ozagrel methyl ester powder (purity ≥98%)
-
Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade (e.g., Sigma-Aldrich Cat. No. D2650)
-
Sterile, nuclease-free microcentrifuge tubes (1.5 mL)
-
Sterile, polypropylene conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Precision micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Protocol 1: Preparation of a 10 mM Stock Solution
A high-concentration stock solution is prepared in DMSO to ensure solubility and minimize the final solvent concentration in the cell culture medium.
Causality and Rationale:
-
Why DMSO? Ozagrel and its derivatives are often poorly soluble in aqueous solutions but readily dissolve in organic solvents like DMSO[2][13][16]. DMSO is a "universal solvent" compatible with most cell culture applications at low final concentrations (<0.5%)[14].
-
Why 10 mM? A high-concentration stock allows for easy serial dilutions to achieve a wide range of final working concentrations while ensuring the final DMSO volume added to the cells is negligible, thus preventing solvent-induced cytotoxicity.
Step-by-Step Procedure:
-
Calculate Required Mass: Determine the mass of Ozagrel methyl ester needed.
-
Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock: Mass (mg) = 10 mM × 1 mL × 242.27 g/mol = 2.42 mg
-
-
Weighing: Carefully weigh out the calculated mass of Ozagrel methyl ester powder using an analytical balance and place it into a sterile 1.5 mL microcentrifuge tube.
-
Solubilization: Add the calculated volume of anhydrous DMSO (in the example, 1.0 mL) to the microcentrifuge tube.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied[13].
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes[13]. Store these aliquots at -20°C for up to one year or at -80°C for up to two years[3].
Protocol 2: Preparation of Working Solutions for Cell Treatment
Working solutions should be prepared fresh immediately before each experiment by diluting the high-concentration stock solution directly into the complete cell culture medium.
Causality and Rationale:
-
Why Prepare Fresh? Ozagrel is known to be unstable in aqueous solutions, where it can undergo isomerization[16]. The ester bond of the methyl ester is also susceptible to hydrolysis. Preparing working solutions immediately before use minimizes degradation and ensures the applied concentration is accurate.
-
Vehicle Control is Essential: A vehicle control (cell culture medium with the same final concentration of DMSO as the highest dose of Ozagrel methyl ester) MUST be included in all experiments to differentiate the effects of the compound from the effects of the solvent.
Step-by-Step Procedure:
-
Thaw Stock Solution: Remove one aliquot of the 10 mM stock solution from the freezer and thaw it completely at room temperature.
-
Determine Final Concentrations: Decide on the final concentrations needed for your experiment (e.g., 1 µM, 10 µM, 50 µM).
-
Serial Dilution: Perform serial dilutions in your complete cell culture medium. It is best practice to perform an intermediate dilution first to avoid pipetting very small volumes.
-
Example for a final concentration of 10 µM in 1 mL of medium: a. Intermediate Dilution (Optional but Recommended): Add 2 µL of the 10 mM stock to 198 µL of medium. This creates a 100 µM intermediate solution. b. Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of medium to get a final volume of 1 mL at a 10 µM concentration.
-
Direct Dilution (for higher concentrations): a. To make 1 mL of a 50 µM solution, add 5 µL of the 10 mM stock solution to 995 µL of medium.
-
-
Mixing: Gently mix the working solution by pipetting up and down or inverting the tube. Avoid vigorous vortexing, which can damage proteins in the serum-containing medium.
-
Cell Treatment: Immediately add the freshly prepared working solutions to your cell cultures. Ensure even distribution within the well or flask.
Experimental Workflow
Caption: Recommended workflow for preparing Ozagrel methyl ester solutions.
Safety and Handling Precautions
While not classified as a hazardous substance, standard laboratory safety practices should be observed when handling Ozagrel methyl ester and DMSO[17].
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling Powder: Avoid creating dust. Weigh the compound in a chemical fume hood or a designated weighing station with appropriate ventilation[17].
-
Handling DMSO: DMSO can facilitate the absorption of substances through the skin. Avoid direct contact.
-
Disposal: Dispose of all chemical waste, including unused solutions and contaminated materials, in accordance with your institution's guidelines.
References
-
Naito, J., et al. (1988). [Research and Development of Ozagrel, a Highly Selective Inhibitor of TXA2 Synthase]. Yakugaku Zasshi. Retrieved from [Link]
- Google Patents. (n.d.). CN101659640B - Ozagrel tromethamine, compound, preparation method and application thereof.
-
Kim, M.S., et al. (2012). Thromboxane A2 Synthetase Inhibitor Plus Low Dose Aspirin: Can It Be a Salvage Treatment in Acute Stroke Beyond Thrombolytic Time Window. Journal of Korean Neurosurgical Society. Retrieved from [Link]
-
Zhang, J., et al. (2024). Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent. Frontiers in Pharmacology. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Ozagrel Trometamol? Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of the thromboxane-A synthase inhibitor ozagrel and the FP... Retrieved from [Link]
-
Vara, D., & Pula, G. (2022). Physiology, Thromboxane A2. StatPearls. Retrieved from [Link]
-
LookChem. (n.d.). Ozagrel methylester CAS No.866157-50-8 Pharmaceutical Intermediates. Retrieved from [Link]
-
ResearchGate. (n.d.). Arachidonic acid cascade and the cyclooxygenase pathway. Retrieved from [Link]
-
LKT Laboratories, Inc. (n.d.). Safety Data Sheet - Ozagrel Hydrochloride. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Thromboxane A2 – Knowledge and References. Retrieved from [Link]
-
Cyagen. (2025). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Retrieved from [Link]
-
Dirty Medicine. (2024). Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). YouTube. Retrieved from [Link]
-
Okchem. (2022). Methyl Methyl Cinnamate: The Best Raw Material for Anti-thrombosis Ozagrel Sodium. Retrieved from [Link]
-
Medicosis Perfectionalis. (2019). Arachidonic Acid Pathway- The most Comprehensive Explanation. YouTube. Retrieved from [Link]
-
Liu, Y., et al. (2018). Stability of Ketoprofen Methylester in Plasma of Different Species. Current Pharmaceutical Analysis. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Best Ozagrel methylester CAS No.866157-50-8 Pharmaceutical Intermediates Supplier, Manufacturer | Afine [afinechem.com]
- 5. What is the mechanism of Ozagrel Trometamol? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thromboxane A2 Synthetase Inhibitor Plus Low Dose Aspirin : Can It Be a Salvage Treatment in Acute Stroke Beyond Thrombolytic Time Window - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability of Ketoprofen Methylester in Plasma of Different Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. oricellbio.com [oricellbio.com]
- 15. Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN101659640B - Ozagrel tromethamine, compound, preparation method and application thereof - Google Patents [patents.google.com]
- 17. s3.amazonaws.com [s3.amazonaws.com]
Application Notes and Protocols for Ozagrel Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ozagrel is a highly selective and potent inhibitor of thromboxane A2 (TXA2) synthase, positioning it as a critical tool in preclinical research for a variety of thromboembolic, ischemic, and inflammatory conditions.[1][2][3] Its primary mechanism involves the targeted disruption of the arachidonic acid cascade, which not only curtails the production of the pro-aggregatory and vasoconstrictive molecule TXA2 but also promotes the synthesis of the vasodilatory and anti-aggregatory prostacyclin (PGI2).[4][5] This dual action provides a powerful therapeutic rationale for its investigation. This guide offers an in-depth overview of Ozagrel's mechanism, a summary of its application in various rodent models, and detailed, field-proven protocols for its administration. It is designed to equip researchers with the necessary knowledge to design and execute robust and reproducible in vivo studies.
Core Mechanism of Action: Targeted Inhibition of Thromboxane A2 Synthase
Ozagrel's pharmacological effect is rooted in its specific inhibition of thromboxane A2 synthase, the enzyme that catalyzes the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2).[6][7] TXA2 is a lipid mediator that plays a pivotal role in hemostasis by promoting platelet activation and aggregation and inducing vasoconstriction.[8] In pathological states, excessive TXA2 production can lead to the formation of occlusive thrombi, contributing to conditions like ischemic stroke and myocardial infarction.[6]
By inhibiting TXA2 synthase, Ozagrel achieves two therapeutically significant outcomes:
-
Reduction of TXA2: The direct inhibition of the enzyme drastically lowers the levels of TXA2, thereby mitigating its prothrombotic and vasoconstrictive effects.[7]
-
Shunting to PGI2 Production: The inhibition causes an accumulation of the precursor, PGH2. This substrate is then redirected and metabolized by prostacyclin synthase into prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[2][4][5]
This elegant mechanism, which simultaneously downregulates a pathological pathway while upregulating a protective one, makes Ozagrel a compound of significant interest.
Data Presentation: Efficacy in Rodent Models
The utility of Ozagrel has been demonstrated across a range of preclinical rodent models. The following tables summarize its in vitro potency and provide an overview of key in vivo studies. Note that studies often use the hydrochloride or sodium salt of Ozagrel for improved solubility and stability.
Table 1: In Vitro Potency of Ozagrel
| Parameter | Species/System | Value | Reference |
| IC₅₀ (TXA2 Synthase) | Rabbit Platelet | 11 nM | [2][9] |
| IC₅₀ (TXA2 Synthase) | - | 4 nM | [5] |
| IC₅₀ (Platelet Aggregation) | Arachidonic Acid-Induced | 53.12 µM | [2][9] |
Table 2: Summary of In Vivo Efficacy in Rodent Models
| Animal Model | Species | Ozagrel Dose & Route | Key Findings | Reference(s) |
| Acetaminophen-Induced Liver Injury | Mouse (ICR) | 200 mg/kg, i.p. | Significantly attenuated mortality, serum ALT, and hepatic necrosis. | [4][10] |
| Cerebral Infarction (MCAO) | Rat | 3 mg/kg | Decreased area and volume of cortical infarction after ischemia-reperfusion. | [11] |
| Microthrombosis | Rat | 3 mg/kg | Suppressed neurological deficits. | [11] |
| Vascular Dementia (BCCAo) | Rat (Wistar) | 10 & 20 mg/kg, p.o. | Improved endothelial dysfunction, reduced oxidative stress and neuroinflammation. | [9] |
| Pentobarbital-Induced Sleep | Mouse | 100 mg/kg, i.p. | Significantly prolonged sleeping time, indicating inhibition of cytochrome P-450. | [12] |
Pharmacokinetics in Rodents
Understanding the pharmacokinetic profile of Ozagrel is crucial for designing effective dosing regimens. Studies in rats have revealed key characteristics of its absorption, distribution, metabolism, and excretion (ADME).
-
Absorption and Metabolism: Following oral administration, Ozagrel is metabolized, with evidence of a saturable first-pass clearance at higher doses (e.g., 60 mg/kg in rats).[13] The primary metabolic site is likely the liver, though some metabolism occurs in the intestinal mucosa.[13]
-
Half-Life: Ozagrel exhibits a rapid terminal decay, with a reported half-life (t₁/₂β) of approximately 0.16-0.17 hours in rats after intravenous administration.[13]
-
Metabolites: Two primary metabolites, M1 and M2, appear rapidly in the plasma after administration of the parent drug.[13] The metabolic pathway involves the conversion of Ozagrel to M2 and M1, as well as the conversion of M2 to M1.[13]
Table 3: Pharmacokinetic Parameters of a Novel Ozagrel Codrug (PNC3) in Rats
Data from a study on a novel Ozagrel-paeonol codrug (PNC3) provides insight into potential oral formulation strategies.
| Parameter | Intravenous (i.v.) | Intragastric (i.g.) |
| Dose | 6.4 mg/kg | 6.4 mg/kg |
| t₁/₂ (h) | 0.81 ± 0.16 | 1.89 ± 0.25 |
| Tₘₐₓ (h) | - | 0.33 ± 0.14 |
| Cₘₐₓ (ng/mL) | 1342.33 ± 138.50 | 258.67 ± 35.50 |
| AUC₀₋ₜ (ng/mL*h) | 711.66 ± 101.55 | 609.11 ± 90.72 |
| Bioavailability (F%) | - | 85.59% |
| Adapted from Zhang J. et al., 2021, as cited in Frontiers, 2024.[14] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the administration of Ozagrel in common rodent models. The causality behind key steps is explained to ensure scientific rigor.
Protocol 1: Intraperitoneal (i.p.) Administration in a Mouse Model of Acetaminophen-Induced Hepatotoxicity
This protocol is based on studies demonstrating Ozagrel's protective effects against drug-induced liver injury.[4][10] The rationale is that TXA2 contributes to the inflammatory response and microcirculatory disturbances following toxic insult.
Materials:
-
Ozagrel hydrochloride
-
Sterile saline (0.9% NaCl)
-
Acetaminophen (APAP)
-
Male ICR mice (or other appropriate strain)
-
25-30 gauge needles and syringes
-
Warming plate or heat lamp
Procedure:
-
Animal Preparation & Acclimatization:
-
Acclimatize male ICR mice for a minimum of one week prior to the experiment.[4]
-
Causality: Acclimatization reduces stress-induced physiological variability, ensuring that observed effects are due to the experimental variables.
-
House animals in a temperature-controlled environment (22±2°C) with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.
-
-
Preparation of Reagents:
-
Ozagrel Solution: Prepare a fresh solution of Ozagrel hydrochloride in sterile saline. For a 200 mg/kg dose in a 25g mouse, dissolve 5 mg of Ozagrel in a suitable volume for i.p. injection (typically 100-200 µL).[4] Ensure complete dissolution.
-
Acetaminophen (APAP) Solution: Prepare a solution of APAP in warm (approx. 40°C) sterile saline to the desired concentration (e.g., for a 330 mg/kg dose).[10]
-
Causality: APAP has limited solubility in saline at room temperature; warming aids dissolution. The solution should be administered promptly before it cools and APAP precipitates.
-
-
Induction of Hepatotoxicity:
-
Fast mice overnight prior to APAP injection to synchronize metabolic states and enhance APAP toxicity, but ensure continued access to water.
-
Administer a single intraperitoneal injection of APAP at a dose of 300-330 mg/kg.[10] This dose is known to induce significant, but sublethal, liver injury in this model.
-
-
Ozagrel Administration:
-
Administer Ozagrel hydrochloride (200 mg/kg) or vehicle (sterile saline) via intraperitoneal injection 30 minutes after the APAP injection.[10]
-
Causality: The 30-minute post-treatment window is clinically relevant, mimicking a scenario where treatment is initiated after a toxic ingestion. It targets the early phase of injury development where TXA2 is implicated.
-
-
Monitoring and Sample Collection:
-
Monitor the mice for mortality and clinical signs of distress over a 24-48 hour period.
-
At a predetermined endpoint (e.g., 24 hours post-APAP), euthanize the animals.
-
Collect blood via cardiac puncture for serum analysis (e.g., Alanine Aminotransferase - ALT levels) to quantify liver damage.
-
Harvest the liver. A portion should be fixed in 10% neutral buffered formalin for histopathological analysis (H&E staining), while other sections can be snap-frozen in liquid nitrogen for molecular analyses (e.g., mRNA expression of inflammatory markers, glutathione content).[10]
-
Protocol 2: Oral Gavage (p.o.) Administration in a Rat Model of Vascular Dementia
This protocol is adapted from a study evaluating Ozagrel's efficacy in a rat model of vascular cognitive impairment induced by hyperhomocysteinemia and bilateral common carotid artery occlusion (BCCAo).[9]
Materials:
-
Ozagrel hydrochloride
-
Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose - CMC)
-
Male Wistar rats
-
Oral gavage needles (flexible tip, appropriate size for rats)
-
Surgical instruments for BCCAo
Procedure:
-
Model Induction:
-
Acclimatize Wistar rats as described previously.
-
Induce hyperhomocysteinemia and subsequent vascular cognitive impairment through a combination of an L-methionine-enriched diet and BCCAo surgery, as detailed in the reference literature.[9] This creates a chronic model of endothelial dysfunction and neuroinflammation.
-
-
Preparation of Ozagrel for Oral Gavage:
-
Prepare a homogenous suspension of Ozagrel hydrochloride in the chosen vehicle (e.g., 0.5% CMC in water) at the desired concentrations (e.g., for 10 and 20 mg/kg doses).[9]
-
Causality: CMC is an inert suspending agent that prevents the drug from settling, ensuring accurate and consistent dosing for oral administration.
-
-
Ozagrel Administration:
-
Beginning after the surgical recovery period, administer Ozagrel or vehicle daily via oral gavage for the duration of the study (e.g., 21 days).[9]
-
The volume should be appropriate for the rat's weight (e.g., 5-10 mL/kg).
-
Causality: Oral gavage ensures the entire dose is delivered directly to the stomach, providing a more controlled method of administration than dosing in drinking water or food, where consumption can be variable.
-
-
Behavioral Assessment:
-
In the final week of treatment, conduct behavioral tests to assess cognitive function. The Morris Water Maze is a standard test for spatial learning and memory in this model.[4]
-
Record parameters such as escape latency (time to find the hidden platform) and time spent in the target quadrant during a probe trial.
-
-
Endpoint Sample Collection and Analysis:
-
Collect brain tissue for analysis of neuroinflammation (e.g., cytokine levels) and oxidative stress markers (e.g., malondialdehyde).
-
Isolate the aorta to assess endothelial function ex vivo via organ bath studies.[4]
References
- Ozagrel - Grokipedia.
- Ozagrel (OKY-046) | TXA2 Inhibitor - MedchemExpress.com.
- What is the mechanism of Ozagrel Trometamol?
- [Research and Development of Ozagrel, a Highly Selective Inhibitor of TXA2 Synthase] - PubMed.
- Ozagrel - Wikipedia.
- The Role and Regulation of Thromboxane A2 Signaling in Cancer-Trojan Horses and Misdirection - MDPI.
- Thromboxane signalling through TP receptor - Reactome Pathway D
- Thromboxane A2 stimulated signal transduction in vascular smooth muscle - PubMed.
- Thromboxane A2 Receptor Signaling Inhibits Vascular Endothelial Growth Factor–Induced Endothelial Cell Differentiation and Migration | Circul
- Thromboxane A2 - Wikipedia.
- Application Notes and Protocols for Ozagrel Administr
- Effect of ozagrel, a selective thromboxane A2-synthetase inhibitor, on cerebral infarction in rats. Comparative study with norphenazone, a free-radical scavenger - PubMed.
- Pharmacokinetics of ozagrel and its metabolites after intravenous and oral administr
- What is Ozagrel Sodium used for?
- Ozagrel hydrochloride (OKY-046 hydrochloride) | TXA2 Inhibitor | MedChemExpress.
- An In-depth Technical Guide to the Cellular Pathways Affected by Ozagrel Hydrochloride - Benchchem.
- Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent - Frontiers.
- Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials - The Lancet.
- Effects of ozagrel (OKY-046)
- Ozagrel Hydrochloride, a Selective Thromboxane A₂ Synthase Inhibitor, Alleviates Liver Injury Induced by Acetaminophen Overdose in Mice - PubMed.
- Pharmacokinetic and pharmacodynamic studies of a thromboxane synthetase inhibitor, ozagrel, in rabbits - PubMed.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ozagrel - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. What is the mechanism of Ozagrel Trometamol? [synapse.patsnap.com]
- 7. What is Ozagrel Sodium used for? [synapse.patsnap.com]
- 8. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Ozagrel hydrochloride, a selective thromboxane A₂ synthase inhibitor, alleviates liver injury induced by acetaminophen overdose in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of ozagrel, a selective thromboxane A2-synthetase inhibitor, on cerebral infarction in rats. Comparative study with norphenazone, a free-radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of ozagrel (OKY-046), a thromboxane synthase inhibitor, on oxidative drug-metabolizing enzymes in mouse hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of ozagrel and its metabolites after intravenous and oral administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent [frontiersin.org]
Analytical Standards for Ozagrel Methyl Ester Impurity: A Comprehensive Guide
Introduction: The Critical Role of Impurity Profiling in Ozagrel Development
Ozagrel is a potent and selective inhibitor of thromboxane A2 synthase, playing a crucial role in antiplatelet therapy and the management of ischemic stroke.[1] The safety and efficacy of any active pharmaceutical ingredient (API) like Ozagrel are intrinsically linked to its purity. Impurities, even in trace amounts, can have unintended pharmacological or toxicological effects, potentially compromising patient safety.[2] Therefore, rigorous analytical control of impurities throughout the drug development and manufacturing process is a regulatory and scientific necessity.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the analytical standards and protocols for identifying and quantifying Ozagrel methyl ester, a known impurity of Ozagrel.[3] We will delve into the rationale behind method selection, provide step-by-step protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and discuss the principles of method validation in accordance with international guidelines.
Understanding the Impurity: Ozagrel Methyl Ester
Ozagrel methyl ester is a process-related impurity that can arise during the synthesis of Ozagrel.[4] Its formation is likely due to the presence of methanol as a reagent or solvent during the esterification steps of the synthesis or from the starting materials. While the exact toxicological profile of Ozagrel methyl ester may not be extensively documented in publicly available literature, its structural similarity to the parent drug necessitates its strict control. The presence of such impurities can also impact the stability and overall quality of the final drug product.
Chemical Structures:
Below are the chemical structures of Ozagrel and its methyl ester impurity.
dot
Caption: Chemical structures of Ozagrel and Ozagrel methyl ester.
Primary Analytical Technique: Stability-Indicating HPLC Method
A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is the gold standard for the separation and quantification of Ozagrel and its impurities.[5] The principle of this technique lies in the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.
Rationale for Method Selection
The choice of a stability-indicating RP-HPLC method is deliberate and based on several key factors:
-
Specificity: The method must be able to resolve the main component (Ozagrel) from its impurities and any degradation products that may form under stress conditions (e.g., acid, base, oxidation, heat, and light). This is crucial to ensure that the measured peak for Ozagrel is pure and that all relevant impurities are accurately quantified.
-
Sensitivity: The method must be sensitive enough to detect and quantify impurities at levels stipulated by regulatory bodies such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
-
Robustness: The method should be reliable and reproducible under minor variations in experimental conditions, ensuring its suitability for routine use in a quality control environment.
Illustrative HPLC Protocol
This protocol is a representative example based on published methods and best practices for the analysis of Ozagrel.[5]
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 4.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | A time-based gradient is typically employed for optimal separation. A starting point could be a linear gradient from a low to high percentage of Mobile Phase B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 272 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Ozagrel and Ozagrel methyl ester reference standards in the mobile phase to prepare a stock solution. Further dilute to a working concentration (e.g., 1 µg/mL for the impurity).
-
Sample Solution: Accurately weigh and dissolve the Ozagrel drug substance in the mobile phase to a known concentration (e.g., 1 mg/mL).
System Suitability:
Before sample analysis, the chromatographic system must meet predefined suitability criteria to ensure its performance.
| Parameter | Acceptance Criteria |
| Tailing Factor (for Ozagrel peak) | ≤ 2.0 |
| Theoretical Plates (for Ozagrel peak) | > 2000 |
| Resolution (between Ozagrel and Ozagrel methyl ester) | ≥ 2.0 |
| % RSD for replicate injections | ≤ 2.0% |
dot
Sources
Application Notes & Protocols: In Vitro Experimental Design Using Ozagrel Methyl Ester
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vitro experiments using Ozagrel methyl ester. Ozagrel is a potent and highly selective inhibitor of thromboxane A2 (TXA2) synthase, a critical enzyme in the arachidonic acid cascade.[1][2] By inhibiting TXA2 production, Ozagrel modulates key physiological processes including platelet aggregation and vasoconstriction, making it an invaluable tool for cardiovascular, oncological, and immunological research.[3][4][5] This guide moves beyond simple step-by-step instructions to explain the scientific rationale behind protocol design, ensuring robust, reproducible, and insightful experimental outcomes.
Introduction to Ozagrel and its Mechanism of Action
Ozagrel is a small molecule inhibitor that specifically targets thromboxane A2 synthase (TXAS), the enzyme responsible for converting the prostaglandin endoperoxide H2 (PGH2) into thromboxane A2 (TXA2).[1][6] TXA2 is a powerful lipid mediator that signals through the G-protein coupled thromboxane receptor (TP), leading to platelet activation, aggregation, and smooth muscle contraction.[7][8]
A crucial consequence of TXAS inhibition by Ozagrel is the accumulation of the PGH2 substrate. This accumulated PGH2 can be shunted towards other enzymatic pathways, notably leading to an increase in prostacyclin (PGI2) production.[1][9] PGI2 often has opposing physiological effects to TXA2—it is a potent vasodilator and an inhibitor of platelet aggregation. This "endoperoxide shunt" is a key aspect of Ozagrel's activity and contributes significantly to its overall biological effect.[1]
The methyl ester form of Ozagrel is often used in in vitro settings for its potential cell permeability characteristics, though it is important to consider that it may be hydrolyzed to the active acid form by intracellular esterases.
The Thromboxane A2 Signaling Pathway
The following diagram illustrates the core signaling cascade that Ozagrel modulates. Understanding this pathway is fundamental to designing experiments that can effectively probe the compound's activity.
Figure 1: Ozagrel inhibits Thromboxane A2 Synthase, reducing TXA2 and shunting PGH2 to PGI2.
Essential Pre-Experimental Considerations
Reagent Preparation and Handling
Proper handling of Ozagrel methyl ester is critical for experimental success.
-
Solubility: Ozagrel hydrochloride is soluble in water, while the free base form is often dissolved in organic solvents like DMSO or Ethanol.[10][11] It is imperative to consult the manufacturer's datasheet for specific solubility information.[12] When using DMSO, it is crucial to use anhydrous, high-purity solvent to avoid precipitation.[12]
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-50 mM in DMSO). Aliquot the stock into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh working dilutions in the appropriate cell culture medium or assay buffer. Be mindful of the final DMSO concentration in your experiment; it should typically be kept below 0.1% (v/v) to avoid solvent-induced artifacts.
Cell Model Selection
The choice of cell model depends entirely on the biological question being investigated.
| Research Area | Primary Cell Models | Rationale & Key Considerations |
| Thrombosis/Hemostasis | Human Platelets (from PRP), Megakaryocytic cell lines (e.g., DAMI, MEG-01) | Platelets are the primary physiological target. Freshly isolated platelets provide the most relevant functional data for aggregation studies.[13][14] |
| Cardiovascular | Human Umbilical Vein Endothelial Cells (HUVECs), Vascular Smooth Muscle Cells (VSMCs) | These cells are key players in vascular tone and disease.[4] Ozagrel's effects on vasoconstriction and endothelial function can be studied.[15] |
| Oncology | Breast (e.g., MDA-MB-231), Ovarian (e.g., SKOV3), Fibrosarcoma (e.g., HT1080) cancer cell lines | TXA2 signaling has been implicated in tumor progression, migration, and invasion.[16][17] The choice of cell line should be guided by its known expression of TXA2 synthase and TP receptors. |
| Inflammation/Immunology | Macrophages (e.g., THP-1), Neutrophils | These immune cells can produce thromboxane, which acts as an inflammatory mediator. |
Determining Optimal Concentration: The Dose-Response Curve
It is essential to perform a dose-response experiment to determine the optimal concentration range for Ozagrel in your specific cell model and assay. This establishes key parameters like the IC50 (half-maximal inhibitory concentration).
-
Rationale: A single, high concentration may cause off-target effects or cytotoxicity, while a concentration that is too low will yield no effect. A dose-response curve provides a comprehensive picture of the compound's potency.
-
Typical Range: Based on literature, a starting range for in vitro experiments could be from 1 nM to 100 µM.[2][18] For its primary target, TXA2 synthase, the IC50 is in the low nanomolar range (around 4-11 nM).[2][18] However, functional effects in whole-cell assays, such as inhibiting platelet aggregation, may require higher concentrations (e.g., in the micromolar range).[18]
-
Procedure: Treat cells with a serial dilution of Ozagrel (e.g., 8-10 concentrations spanning a logarithmic scale). Measure the desired endpoint (e.g., TXB2 production, platelet aggregation). Plot the response against the log of the Ozagrel concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50.
Core Experimental Protocols
The following protocols represent foundational assays for characterizing the in vitro activity of Ozagrel methyl ester.
Protocol 1: Quantifying Target Engagement via Thromboxane B2 (TXB2) ELISA
This is the most direct method to confirm that Ozagrel is inhibiting its target, TXA2 synthase. The assay measures Thromboxane B2 (TXB2), the stable, inactive metabolite of the highly unstable TXA2.[19][20]
-
Objective: To quantify the dose-dependent inhibition of TXA2 synthase activity by measuring TXB2 levels in cell culture supernatants or lysates.
-
Principle: A competitive ELISA is commonly used. In this format, TXB2 in the sample competes with a fixed amount of enzyme-labeled TXB2 for binding to a limited number of anti-TXB2 antibody sites coated on a microplate. The resulting signal is inversely proportional to the amount of TXB2 in the sample.[19][20]
-
Workflow Diagram:
Figure 2: General workflow for measuring Ozagrel's inhibition of TXB2 production.
-
Step-by-Step Methodology:
-
Cell Seeding: Seed your chosen cells (e.g., 1x10⁵ HUVECs/well or 2x10⁸ platelets/mL) in an appropriate plate format and allow them to adhere or equilibrate as required.
-
Pre-incubation: Remove the culture medium and replace it with fresh medium containing serial dilutions of Ozagrel methyl ester or a vehicle control (e.g., 0.1% DMSO). Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
Stimulation: Add a stimulating agent to induce the arachidonic acid cascade. The choice of agonist is cell-type dependent (e.g., 10 µM arachidonic acid for platelets, thrombin for endothelial cells).
-
Sample Collection: After a short incubation period (e.g., 5-15 minutes), stop the reaction (e.g., by placing on ice or adding a stop solution if required by the kit) and collect the cell culture supernatant. Centrifuge to pellet any cells or debris.
-
ELISA Procedure: Perform the TXB2 ELISA on the collected supernatants according to the manufacturer's instructions (e.g., R&D Systems KGE011, Abcam ab133022, Thermo Fisher EH151RB).[20][21][22] This typically involves adding samples, standards, antibody, and enzyme conjugate to the coated plate, followed by incubation, washing, substrate addition, and stopping the reaction.
-
Data Analysis: Measure the absorbance using a microplate reader. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to calculate the TXB2 concentration in your samples. Plot the percent inhibition of TXB2 production against the log of Ozagrel concentration to determine the IC50 value.
-
Protocol 2: Assessing Functional Outcomes
Demonstrating target engagement is crucial, but assessing the functional consequences of that engagement is the ultimate goal.
-
Objective: To measure Ozagrel's ability to inhibit platelet aggregation induced by various agonists.[13]
-
Principle: LTA is considered the gold standard for platelet function testing.[14] It measures the increase in light transmission through a stirred suspension of platelet-rich plasma (PRP) as platelets aggregate into larger clumps after the addition of an agonist.[14]
-
Step-by-Step Methodology:
-
PRP Preparation: Obtain fresh human whole blood in a sodium citrate anticoagulant. Centrifuge at a low speed (e.g., 200 x g for 15 minutes) to obtain platelet-rich plasma (PRP). Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain platelet-poor plasma (PPP), which is used as a blank (100% transmission).
-
Assay Setup: Place a cuvette with PRP into the aggregometer at 37°C with a stir bar. Calibrate the instrument with PRP (0% transmission) and PPP (100% transmission).
-
Treatment: Add Ozagrel methyl ester or vehicle control to the PRP and incubate for 2-5 minutes.
-
Induce Aggregation: Add a platelet agonist such as arachidonic acid (AA), ADP, or collagen to initiate aggregation.
-
Data Recording: The aggregometer will record the change in light transmission over time (typically 5-10 minutes), generating an aggregation curve.
-
Analysis: The primary endpoint is the maximum aggregation percentage. Calculate the percent inhibition of aggregation for each Ozagrel concentration relative to the vehicle control.
-
-
Objective: To determine if Ozagrel can inhibit the migration or invasion of cancer cells in vitro.[16]
-
Principle: This assay uses a chamber with a porous membrane insert. Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. Migratory cells move through the pores to the other side of the membrane. For invasion assays, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel), which cells must degrade to pass through.
-
Step-by-Step Methodology:
-
Cell Preparation: Culture cancer cells (e.g., MDA-MB-231) to ~80% confluency. Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Assay Setup: Rehydrate the Transwell inserts. For invasion assays, coat the inserts with Matrigel and allow it to solidify. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower wells.
-
Cell Seeding: Resuspend the starved cells in serum-free medium containing different concentrations of Ozagrel or a vehicle control. Seed the cell suspension into the upper chamber of the inserts.
-
Incubation: Incubate the plates for a period that allows for cell migration/invasion (e.g., 12-48 hours), depending on the cell type.
-
Quantification: After incubation, remove the non-migrated cells from the top surface of the membrane with a cotton swab. Fix and stain the cells that have migrated to the bottom surface of the membrane (e.g., with Crystal Violet).
-
Analysis: Elute the stain and measure its absorbance, or count the number of stained cells in several microscopic fields per membrane. Express the results as a percentage of migration/invasion relative to the vehicle control.
-
Protocol 3: Measuring Downstream Signaling (Intracellular Calcium Mobilization)
-
Objective: To determine if Ozagrel can block the downstream signaling cascade initiated by TXA2 receptor activation, specifically the release of intracellular calcium.[23][24]
-
Principle: Activation of the Gq-coupled TP receptor leads to PLC activation, IP3 generation, and subsequent release of Ca²⁺ from the endoplasmic reticulum.[25] This transient increase in cytosolic Ca²⁺ can be measured using fluorescent calcium indicator dyes like Fura-2 or Fluo-4 AM.[26][27]
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells expressing the TP receptor (e.g., HEK293 cells stably expressing the receptor, or platelets) in a black, clear-bottom 96-well plate and grow to a confluent monolayer.[24]
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.
-
Treatment: Add various concentrations of Ozagrel or a vehicle control to the wells.
-
Measurement: Place the plate in a fluorescence plate reader equipped with injectors (e.g., a FlexStation).
-
Signal Acquisition: Begin reading the baseline fluorescence. After a short period (e.g., 15-20 seconds), inject a TP receptor agonist (e.g., U-46619, a stable TXA2 mimetic) and continue to monitor the fluorescence intensity in real-time.
-
Analysis: The data will be a kinetic trace of fluorescence intensity over time. The key endpoint is the peak fluorescence response after agonist injection. Calculate the percent inhibition of the calcium response for each Ozagrel concentration.
-
Data Interpretation and Troubleshooting
-
Correlate Data: A successful study will demonstrate a clear link between target engagement and functional outcome. For example, the IC50 for TXB2 inhibition (Protocol 1) should correlate with the IC50 for inhibiting platelet aggregation induced by arachidonic acid (Protocol 2A).
-
Choosing the Right Agonist: When assessing functional outcomes, the choice of agonist is critical.
-
Using arachidonic acid as the stimulus makes the assay highly dependent on the cell's own TXA2 synthase activity. Ozagrel should be very potent in this context.
-
Using a direct TP receptor agonist like U-46619 bypasses TXA2 synthase entirely. In this case, Ozagrel should show little to no inhibitory effect, confirming its specificity for the synthase and not the receptor.
-
-
Troubleshooting - No Effect Observed:
-
Reagent Integrity: Confirm the activity of Ozagrel. Has the stock been stored properly?
-
Cell Model: Does your cell model express sufficient levels of TXA2 synthase? Confirm with qPCR or western blotting.
-
Assay Sensitivity: Is your functional assay sensitive enough? Ensure your agonist is used at a concentration that gives a sub-maximal response (e.g., EC80), as this makes it easier to detect inhibition.
-
Hydrolysis: Consider if the methyl ester requires intracellular hydrolysis to become active. If using cell-free assays (e.g., with purified enzyme), the active acid form (Ozagrel) may be more appropriate.
-
References
-
PubMed. (2015). Ca2+ mobilization assays in GPCR drug discovery. Methods in Molecular Biology. [Link]
-
Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]
-
National Institutes of Health. (n.d.). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. PMC. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Ozagrel: A Potent Thromboxane A2 Synthesis Inhibitor for Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Interchim. (n.d.). Thromboxane B2 ELISA Kit Instructions. Interchim. [Link]
-
University of Houston. (n.d.). Regulating the Biosynthesis and Signaling of Thromboxane a2 in Hemostasis and Thrombosis. UH Institutional Repository. [Link]
-
Agilent. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Agilent. [Link]
-
Circulation Research. (n.d.). Thromboxane A2 Receptor Signaling Inhibits Vascular Endothelial Growth Factor–Induced Endothelial Cell Differentiation and Migration. Circulation Research. [Link]
-
Berthold Technologies. (n.d.). Intracellular Calcium Measurement. Berthold Technologies GmbH & Co.KG. [Link]
-
PubMed. (2018). Role of thromboxane A2 signaling in endothelium-dependent contractions of arteries. Prostaglandins & Other Lipid Mediators. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Ozagrel Trometamol?. Patsnap Synapse. [Link]
-
Cloud-Clone Corp. (n.d.). Instant ELISA Kit for Thromboxane B2 (TXB2). Cloud-Clone Corp. [Link]
-
ResearchGate. (2025). Thromboxane A2: Physiology/pathophysiology, cellular signal transduction and pharmacology. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2022). Physiology, Thromboxane A2. StatPearls. [Link]
-
PubMed. (n.d.). [Research and Development of Ozagrel, a Highly Selective Inhibitor of TXA2 Synthase]. PubMed. [Link]
-
Frontiers. (2024). Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent. Frontiers in Pharmacology. [Link]
-
PubMed. (n.d.). Ozagrel Hydrochloride Monohydrate, a Thromboxane Synthase Inhibitor, and Its Metabolites as Inhibitors of Hepatic Microsomal Drug Metabolism. PubMed. [Link]
-
National Institutes of Health. (2018). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. PMC. [Link]
-
National Institutes of Health. (2024). Inhibition of Cancer Cell Migration and Invasion In Vitro by Recombinant Tyrosine-Sulfated Haemathrin, A Thrombin Inhibitor. PMC. [Link]
-
ResearchGate. (n.d.). P2RY12 modulates pancreatic cancer cell migration and proliferation.... ResearchGate. [Link]
-
Open Research Repository. (2020). Potential contrasting effects of platelets on the migration and invasion of sarcomas versus carcinomas. Taylor & Francis Online. [Link]
-
PubMed. (1980). Effect of anticancer agents on directional migration of malignant C3H mouse fibroblastic cells in vitro. Cancer Research. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ozagrel hydrochloride | CAS 78712-43-3 | OKY 046 | Tocris Bioscience [tocris.com]
- 3. nbinno.com [nbinno.com]
- 4. Role of thromboxane A2 signaling in endothelium-dependent contractions of arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. What is the mechanism of Ozagrel Trometamol? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Inhibition of Cancer Cell Migration and Invasion In Vitro by Recombinant Tyrosine-Sulfated Haemathrin, A Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 18. medchemexpress.com [medchemexpress.com]
- 19. interchim.fr [interchim.fr]
- 20. content.abcam.com [content.abcam.com]
- 21. rndsystems.com [rndsystems.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. bio-protocol.org [bio-protocol.org]
- 25. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. agilent.com [agilent.com]
- 27. berthold.com [berthold.com]
Application Notes and Protocols: Ozagrel Methyl Ester Administration in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ozagrel, a potent and selective inhibitor of thromboxane A2 (TXA2) synthase, is a critical tool in preclinical research for investigating physiological processes involving platelet aggregation and vasoconstriction.[1][2] Its application in murine models of ischemic stroke, asthma, and thrombosis has provided significant insights into these pathologies.[2][3] This guide offers a comprehensive overview of the dosage and administration of Ozagrel (often used as Ozagrel hydrochloride or sodium salt in experimental settings) in mice. It details the compound's mechanism of action, provides evidence-based dosage recommendations from various studies, outlines step-by-step administration protocols, and presents a logical framework for experimental design to ensure data integrity and reproducibility.
Core Mechanism of Action: Selective Thromboxane A2 Inhibition
Ozagrel's primary pharmacological effect is the highly selective inhibition of thromboxane A2 synthase, the enzyme responsible for converting prostaglandin H2 (PGH2) into thromboxane A2 (TXA2).[2][4] TXA2 is a lipid mediator that potently induces platelet aggregation and constricts blood vessels.[1] By blocking TXA2 production, Ozagrel effectively mitigates these effects.[5]
A key feature of this mechanism is the potential shunting of the PGH2 substrate towards the prostacyclin (PGI2) synthase pathway.[1][6] This increases the production of PGI2, a molecule with opposing effects to TXA2—namely, vasodilation and inhibition of platelet aggregation.[1][3][6] This dual action—reducing pro-thrombotic TXA2 while increasing anti-thrombotic PGI2—underpins Ozagrel's therapeutic potential and its utility in research.[1][6]
Caption: Ozagrel's Mechanism of Action.
Pre-Administration & Formulation
Solubility and Vehicle Selection
The choice of vehicle is critical for ensuring complete dissolution and bioavailability. Ozagrel hydrochloride and sodium salts exhibit good water solubility.[7]
-
Sterile Saline (0.9% NaCl): This is the most common and recommended vehicle for intraperitoneal (i.p.) and intravenous (i.v.) administration due to its isotonicity and biocompatibility.[1]
-
Water: Ozagrel sodium is water-soluble.[8] For oral gavage, sterile water can be used.
-
DMSO: While Ozagrel can be dissolved in DMSO, its use should be minimized for in vivo studies due to potential toxicity.[8][9] If necessary, a stock solution in fresh, anhydrous DMSO can be prepared and then further diluted in a sterile vehicle like saline to a final DMSO concentration that is non-toxic to the animals.[8][10]
-
Carboxymethylcellulose (CMC): For oral administration, suspension in an aqueous vehicle like 0.5% CMC can be suitable.[1]
Causality: The vehicle directly impacts drug solubility, stability, and the physiological response of the animal. Saline is preferred for parenteral routes to avoid osmotic stress and inflammation at the injection site. For oral routes, suspension agents like CMC can ensure uniform delivery of the compound.
Preparation of Dosing Solution (Example)
This protocol is for preparing a 20 mg/mL solution for a 200 mg/kg dose in a 25g mouse (injection volume of 250 µL).
-
Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.
-
Calculation:
-
Target Dose: 200 mg/kg
-
Mouse Weight: 0.025 kg
-
Total Drug Needed per Mouse: 200 mg/kg * 0.025 kg = 5 mg
-
Desired Injection Volume: 250 µL (0.25 mL)
-
Required Concentration: 5 mg / 0.25 mL = 20 mg/mL
-
-
Dissolution: Weigh 20 mg of Ozagrel hydrochloride and dissolve it in 1 mL of sterile 0.9% saline.
-
Verification: Vortex gently until the powder is completely dissolved. The solution should be clear and free of particulates.
-
Storage: Use the solution fresh. If short-term storage is necessary, consult manufacturer guidelines, but generally, solutions should be stored at 2-8°C and protected from light. Long-term storage of stock solutions may be possible at -20°C or -80°C, but repeated freeze-thaw cycles should be avoided.[3]
Dosage and Administration in Murine Models
The optimal dose of Ozagrel is highly dependent on the mouse model, the targeted therapeutic effect, and the administration route. The following table summarizes dosages reported in the literature.
| Mouse Model | Strain | Ozagrel Dose | Route | Key Findings & Rationale | Reference |
| Acetaminophen-induced Liver Injury | ICR | 200 mg/kg | i.p. | Dose selected to evaluate hepatoprotective effects. Significantly attenuated mortality and hepatic necrosis. | [11],[12] |
| Cerebral Ischemia-Reperfusion | - | 3 mg/kg | - | Dose shown to decrease the area and volume of cortical infarction. | [10] |
| Vascular Dementia (Rat Model) | Wistar | 10 and 20 mg/kg | p.o. | Daily dosing for 21 days improved endothelial dysfunction and cognitive impairment. | [13] |
Expert Insight: The significant difference between the 200 mg/kg dose in the acute liver injury model and the lower doses in neurological models highlights the importance of context. The 200 mg/kg dose was administered post-insult as a rescue therapy, requiring a high concentration to mitigate rapid, severe organ damage.[11] In contrast, the lower doses used in vascular dementia models are part of a chronic treatment regimen where sustained, lower-level inhibition is desired.[13] Researchers should always begin with a dose-response study to determine the optimal concentration for their specific model and endpoint.
Step-by-Step Administration Protocols
Intraperitoneal (i.p.) Injection
This route is common for systemic delivery and is relatively easy to perform.
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
-
Needle Insertion: Use a 25-30 gauge needle. Insert the needle at a 15-20 degree angle, bevel up.
-
Aspiration: Gently pull back on the plunger to ensure no fluid (blood or urine) enters the syringe. If fluid appears, discard the syringe and re-attempt at a different site with a fresh needle and solution.
-
Injection: Slowly inject the Ozagrel solution (typically 100-250 µL for a 25g mouse).[1]
-
Withdrawal & Monitoring: Withdraw the needle smoothly and return the mouse to its cage. Monitor the animal for any immediate signs of distress.
Oral Gavage (p.o.)
This route is used for oral drug administration, simulating clinical use.
-
Animal Restraint: Scruff the mouse firmly to immobilize the head and neck.
-
Gavage Needle: Use a proper-sized, ball-tipped gavage needle to prevent esophageal or stomach perforation.
-
Needle Insertion: Gently insert the needle into the side of the mouth, advancing it along the roof of the mouth until it passes the esophagus. The needle should pass with minimal resistance.
-
Administration: Once in the stomach, slowly dispense the solution.
-
Withdrawal & Monitoring: Remove the needle gently and monitor the mouse for signs of respiratory distress, which could indicate accidental administration into the trachea.
Experimental Design & Workflow
A robust experimental design is crucial for obtaining reliable and interpretable results. This includes proper acclimatization, randomization, and inclusion of control groups.
Caption: General Experimental Workflow.
Self-Validation & Trustworthiness:
-
Vehicle Control: Always include a group of animals that receives the vehicle only, administered via the same route and volume as the Ozagrel group. This validates that any observed effects are due to Ozagrel and not the vehicle.
-
Positive Control: Where applicable, include a positive control group treated with a compound known to produce a specific effect in your model (e.g., N-acetylcysteine in an acetaminophen toxicity model).[12]
-
Timing: The timing of Ozagrel administration relative to the pathological insult is critical. In the acetaminophen-induced liver injury study, Ozagrel was given 30 minutes after the insult, modeling a therapeutic intervention.[11][12] Pre-treatment protocols are used to study preventative effects. This choice must be clearly justified.
-
Pharmacokinetics: Be aware of the drug's pharmacokinetics. Ozagrel has a rapid terminal decay in rats, which should be considered when designing the timing of administration and endpoint analysis.[14]
References
- BenchChem. (n.d.). Application Notes and Protocols for Ozagrel Administration in Mice.
- Grokipedia. (n.d.). Ozagrel.
- BenchChem. (n.d.). Technical Support Center: Ozagrel Hydrochloride Animal Studies.
- PubMed. (2013). Ozagrel Hydrochloride, a Selective Thromboxane A₂ Synthase Inhibitor, Alleviates Liver Injury Induced by Acetaminophen Overdose in Mice.
- MedchemExpress. (n.d.). Ozagrel (OKY-046).
- Selleck Chemicals. (n.d.). Ozagrel sodium.
- APExBIO. (n.d.). Ozagrel – Thromboxane Synthase Inhibitor.
- ResearchGate. (2025). Ozagrel hydrochloride, a selective thromboxane A2 synthase inhibitor, alleviates liver injury induced by acetaminophen overdose in mice.
- National Institutes of Health (NIH). (n.d.). Thromboxane A2 Synthetase Inhibitor Plus Low Dose Aspirin: Can It Be a Salvage Treatment in Acute Stroke Beyond Thrombolytic Time Window.
- BenchChem. (n.d.). Application Notes and Protocols for the Preclinical Pharmacokinetic Analysis of Ozagrel.
- PubMed Central. (2021). Synthesis of Paeonol-Ozagrel Conjugate: Structure Characterization and In Vivo Anti-Ischemic Stroke potential.
- Frontiers. (2024). Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent.
- PubMed Central. (2024). Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent.
- MedChemExpress. (n.d.). Ozagrel hydrochloride (OKY-046 hydrochloride).
- Patsnap Synapse. (2024). What is Ozagrel Sodium used for?.
- PubMed. (n.d.). Pharmacokinetics of ozagrel and its metabolites after intravenous and oral administrations.
- Patsnap Synapse. (2024). What is the mechanism of Ozagrel Trometamol?.
- Selleck Chemicals. (n.d.). Ozagrel.
- BenchChem. (n.d.). Ozagrel hydrochloride administration route for rat models of stroke.
- BenchChem. (n.d.). An In-depth Technical Guide to the Cellular Pathways Affected by Ozagrel Hydrochloride.
- Frontiers. (2021). Synthesis of Paeonol-Ozagrel Conjugate: Structure Characterization and In Vivo Anti-Ischemic Stroke potential.
- Google Patents. (n.d.). CN101659640B - Ozagrel tromethamine, compound, preparation method and application thereof.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. What is Ozagrel Sodium used for? [synapse.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN101659640B - Ozagrel tromethamine, compound, preparation method and application thereof - Google Patents [patents.google.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Ozagrel hydrochloride, a selective thromboxane A₂ synthase inhibitor, alleviates liver injury induced by acetaminophen overdose in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Pharmacokinetics of ozagrel and its metabolites after intravenous and oral administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ozagrel methyl ester stability and storage conditions
Technical Support Center: Ozagrel Methyl Ester
Welcome to the technical support center for Ozagrel Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of Ozagrel Methyl Ester throughout your experiments. Here, we address common questions and troubleshooting scenarios related to its storage and handling, grounding our advice in established chemical principles and industry best practices.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid Ozagrel Methyl Ester?
A1: Solid Ozagrel Methyl Ester is chemically stable and should be stored under controlled conditions to maximize its shelf life. Based on supplier data and general chemical stability principles, the following conditions are recommended:
-
Temperature: Room temperature is generally acceptable for the solid powder[1][2]. For long-term storage, some suppliers indicate stability for up to 3 years at room temperature[1].
-
Atmosphere: The compound should be stored in a tightly sealed container to protect it from atmospheric moisture[2][3]. The ester functional group is susceptible to hydrolysis, and moisture can initiate this degradation process over time.
-
Light: Protect the compound from light[3]. While specific photostability data for the methyl ester is not extensively published, the parent compound, Ozagrel, is investigated for photolytic degradation as part of forced degradation studies[4]. As a best practice, storing the solid in an amber vial or in a dark location is a critical precautionary measure.
Summary of Solid Storage Conditions:
| Condition | Recommendation | Rationale |
| Temperature | Room Temperature | Solid-state is generally stable; degradation reactions are significantly slower. |
| Atmosphere | Sealed, Dry (Inert gas optional) | Prevents hydrolysis of the ester by atmospheric moisture. |
| Light | Protect from Light (Amber vial/dark) | Prevents potential photolytic degradation. |
Q2: I've dissolved Ozagrel Methyl Ester in a solvent. How should I store the stock solution?
A2: Once in solution, the stability of Ozagrel Methyl Ester decreases significantly. The primary degradation pathway in solution is hydrolysis of the methyl ester to form Ozagrel (the carboxylic acid) and methanol. The rate of this reaction is influenced by temperature, pH, and the solvent itself.
Recommended Storage for Solutions:
-
Temperature: Store stock solutions at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year)[1]. The low temperature drastically reduces the rate of all chemical reactions, including hydrolysis.
-
Solvent Choice: Use anhydrous aprotic solvents (e.g., DMSO, DMF, Acetonitrile) for preparing stock solutions. Avoid aqueous or protic solvents (like methanol or ethanol) for long-term storage, as they can directly participate in or catalyze hydrolysis.
-
Aliquoting: It is highly recommended to aliquot the stock solution into single-use volumes. This practice avoids repeated freeze-thaw cycles, which can introduce moisture into the solution and accelerate degradation.
Troubleshooting Guide
Scenario 1: I see a new, more polar peak in my HPLC/LC-MS analysis of an aged Ozagrel Methyl Ester solution. What is it?
Issue: The appearance of a new, more polar peak (i.e., having a shorter retention time on a reverse-phase column) is a classic sign of degradation.
Probable Cause: The most likely culprit is the hydrolysis of the methyl ester to its corresponding carboxylic acid, Ozagrel. Carboxylic acids are significantly more polar than their methyl ester counterparts.
Verification & Solution:
-
Co-injection: If you have a standard of Ozagrel, co-inject it with your degraded sample. If the new peak's retention time matches that of the Ozagrel standard, you have confirmed its identity.
-
LC-MS Analysis: Analyze the degraded sample by LC-MS. The mass of the new peak should correspond to the molecular weight of Ozagrel (C₁₃H₁₂N₂O₂, MW: 228.25), while the original peak corresponds to Ozagrel Methyl Ester (C₁₄H₁₄N₂O₂, MW: 242.28)[5][6].
-
Preventative Action: Review your storage procedures. Ensure you are using anhydrous solvents, storing aliquots at -80°C, and minimizing freeze-thaw cycles. Prepare fresh working solutions from a properly stored stock solution for critical experiments.
Diagram: Primary Degradation Pathway
The following diagram illustrates the hydrolysis of Ozagrel Methyl Ester, the most common degradation pathway encountered in experimental settings.
Caption: Hydrolysis of Ozagrel Methyl Ester to Ozagrel.
Scenario 2: My experimental results are inconsistent, and I suspect my compound has degraded. How can I quickly check its purity?
Issue: Inconsistent biological or chemical activity can often be traced back to a loss of purity of the active compound.
Solution: A stability-indicating analytical method is required for a definitive answer. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective technique[4].
This protocol provides a general method to assess the purity of your Ozagrel Methyl Ester. This method may require optimization for your specific equipment and column.
-
Sample Preparation:
-
Prepare a fresh solution of your suspect Ozagrel Methyl Ester in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
If possible, prepare a control sample from a new, unopened vial of the compound.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile : 20 mM Phosphate Buffer (pH 6.0) (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
-
Analysis:
-
Inject your control sample to establish the retention time and peak area of pure Ozagrel Methyl Ester.
-
Inject your suspect sample.
-
Compare the chromatograms. Look for a decrease in the area of the main peak and the appearance of new peaks (especially earlier-eluting peaks, like Ozagrel).
-
-
Interpretation:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
A significant decrease in purity compared to the control sample indicates degradation.
-
Diagram: Experimental Workflow for Purity Check
Caption: Workflow for verifying the purity of Ozagrel Methyl Ester.
References
- Hydrolysis of methyl esters - Google P
-
hydrolysis of esters - Chemguide. [Link]
-
The Hydrolysis of Esters - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
The alkaline hydrolysis of esters in aqueous-organic solvent mixtures... - University of Bradford. Bradford Scholars. [Link]
-
Methyl Esters - Organic Chemistry Portal. [Link]
-
Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. [Link]
-
Q 1 A (R2) Stability Testing of new Drug Substances and Products - European Medicines Agency (EMA). EMA. [Link]
-
Stability testing overview for Pharmaceutical products - GMP SOP. [Link]
-
Ozagrel Hydrochloride Monohydrate, a Thromboxane Synthase Inhibitor... - PubMed. [Link]
-
Stability Testing for Pharmaceuticals & More - Parameter Generation & Control. [Link]
-
Significance of Stability Studies on Degradation Product - Research Journal of Pharmacy and Technology. [Link]
-
Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. [Link]
-
Methyl Methyl Cinnamate: The Best Raw Material for Anti-thrombosis Ozagrel Sodium. OKChem. [Link]
-
[Research and Development of Ozagrel, a Highly Selective Inhibitor of TXA2 Synthase]. [Link]
- CN101659640B - Ozagrel tromethamine, compound, preparation method and application thereof - Google P
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. ICH. [Link]
-
Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Metabolism and Chemical Degradation of New Antidiabetic Drugs... - MDPI. [Link]
-
Methacrylate Esters – Safe Handling Manual. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ozagrel methylester CAS#: 866157-50-8 [amp.chemicalbook.com]
- 3. Best Ozagrel methylester CAS No.866157-50-8 Pharmaceutical Intermediates Supplier, Manufacturer | Afine [afinechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tlcstandards.com [tlcstandards.com]
- 6. tlcstandards.com [tlcstandards.com]
Technical Support Center: Minimizing Ozagrel Methyl Ester Formation in Synthesis
Welcome to the Technical Support Center for Ozagrel synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of the critical impurity, Ozagrel methyl ester. By understanding the underlying mechanisms and implementing the robust control strategies outlined below, you can enhance the purity of your final product and ensure the integrity of your research.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Ozagrel methyl ester and why is it a concern?
Ozagrel methyl ester is a process-related impurity that can form during the synthesis of Ozagrel.[1][2][3] Its presence is undesirable as it can affect the purity, stability, and potentially the safety and efficacy of the final active pharmaceutical ingredient (API). Regulatory bodies require strict control over impurities, making the minimization of this ester a critical process parameter.
Q2: What is the primary chemical reaction leading to the formation of Ozagrel methyl ester?
The formation of Ozagrel methyl ester is a classic example of Fischer-Speier esterification.[4][5] This acid-catalyzed reaction occurs between the carboxylic acid functional group of Ozagrel and a methyl alcohol source, such as methanol, which may be present as a solvent or a reagent. The reaction is an equilibrium process, meaning it is reversible.[5][6]
Q3: At which stage of the Ozagrel synthesis is methyl ester formation most likely to occur?
Methyl ester formation is most probable during the final steps of the synthesis or during workup and purification if methanol is used as a solvent and acidic conditions are present. For instance, in a common synthetic route for Ozagrel hydrochloride, the final condensation of 4-(1H-imidazol-1-ylmethyl)benzaldehyde with malonic acid is followed by treatment with hydrochloric acid.[7] If methanol were used as a recrystallization solvent in this acidic environment, there would be a significant risk of esterification.
Q4: What analytical techniques are recommended for detecting and quantifying Ozagrel methyl ester?
A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is the most effective technique for separating and quantifying Ozagrel from its methyl ester impurity.[8] A C18 column is typically used with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile or methanol, under gradient conditions.[8] UV detection at approximately 272 nm is suitable for quantification.[8][9]
Section 2: Troubleshooting Guide: High Ozagrel Methyl Ester Levels
This section provides a structured approach to identifying and resolving issues related to the excessive formation of Ozagrel methyl ester.
Problem: Higher than acceptable levels of Ozagrel methyl ester detected in the final product.
Caption: Troubleshooting workflow for high Ozagrel methyl ester.
Potential Cause 1: Presence of Methanol
Causality: Methanol is a direct reactant in the Fischer-Speier esterification of Ozagrel's carboxylic acid group. Its presence, especially under acidic conditions, will drive the equilibrium towards the formation of the methyl ester.
Suggested Solutions:
-
Solvent Substitution: The most effective way to prevent methyl ester formation is to avoid using methanol as a solvent, particularly during acidic workup or purification steps.
-
Alternative Solvents: Consider using alternative solvents that do not participate in the esterification reaction. Suitable options include:
-
Ethanol or Isopropanol: While still alcohols, they are less reactive than methanol and will form the corresponding ethyl or isopropyl esters at a slower rate. A thorough risk assessment is necessary.
-
Aprotic solvents like Acetone, Ethyl Acetate, or Toluene can be excellent choices for recrystallization or chromatography, provided Ozagrel has suitable solubility.
-
Potential Cause 2: Acidic Conditions
Causality: The esterification reaction is catalyzed by acid.[4][5] The presence of a strong acid, such as hydrochloric acid used to form the Ozagrel salt, significantly accelerates the rate of methyl ester formation if methanol is also present.
Suggested Solutions:
-
Prompt Neutralization: If an acidic step is necessary, it should be followed immediately by a neutralization step before introducing an alcohol solvent.
-
Use of Weak Bases: During workup, use a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize the acid catalyst.[10] Strong bases like sodium hydroxide should be avoided as they can cause hydrolysis of the desired product.[11]
-
Anhydrous Conditions: In some synthetic strategies, converting the carboxylic acid to an acid chloride using a reagent like thionyl chloride (SOCl₂) can be an intermediate step.[12][13] Ensuring this reaction is carried out under strictly anhydrous conditions will prevent the immediate hydrolysis back to the carboxylic acid, which could then undergo esterification.
Potential Cause 3: Elevated Temperature
Causality: The rate of the esterification reaction, like most chemical reactions, increases with temperature.[10] Performing acid-catalyzed steps or purifications in methanol at elevated temperatures will favor the formation of the methyl ester impurity.
Suggested Solutions:
-
Low-Temperature Workup: Conduct all aqueous and alcoholic washes at reduced temperatures (e.g., 0-5 °C) to slow down the kinetics of the esterification reaction.[11]
-
Controlled Crystallization: If recrystallization from an alcohol is unavoidable, aim for the lowest temperature that allows for dissolution and subsequent crystallization.
Potential Cause 4: Extended Processing Times
Causality: As the esterification is an equilibrium process, longer exposure of Ozagrel to acidic conditions in the presence of methanol will result in a greater accumulation of the methyl ester impurity.
Suggested Solutions:
-
Minimize Reaction and Workup Times: Optimize the reaction and workup protocols to minimize the time Ozagrel is in an acidic, alcoholic environment.
-
Efficient Phase Separations: During extractions, do not let the aqueous and organic layers remain in contact for extended periods, especially if one phase is acidic and the other contains an alcohol.[11]
Section 3: Experimental Protocols
Protocol 1: Recommended Workup Procedure to Minimize Ester Hydrolysis and Formation
This protocol is designed for the workup of a reaction mixture where an acid catalyst has been used.
-
Cooling: Once the primary reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath. This reduces the rate of potential side reactions.
-
Quenching (if applicable): If quenching is required, slowly add the reaction mixture to ice-cold water.
-
Extraction: Extract the product into a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Neutralization Wash: Wash the organic layer with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Caution: Perform this in a separatory funnel and vent frequently to release the CO₂ gas that evolves.[11]
-
Continue washing until no more gas evolution is observed, indicating complete neutralization of the acid.
-
-
Brine Wash: Wash the organic layer with a cold, saturated aqueous solution of sodium chloride (brine). This helps to remove excess water from the organic phase.[11]
-
Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), until the drying agent no longer clumps.
-
Solvent Removal: Remove the solvent under reduced pressure at a temperature below 40 °C.
Protocol 2: HPLC Method for Monitoring Ozagrel and its Methyl Ester
This is a general starting point for an HPLC method; it should be validated for your specific system.[8]
| Parameter | Recommended Condition |
| Stationary Phase | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate buffer, pH 4.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | A time-based gradient should be developed for optimal separation. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 272 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
Section 4: Mechanistic Insights
Caption: Fischer-Speier esterification mechanism for Ozagrel.
The formation of Ozagrel methyl ester follows the Fischer-Speier esterification mechanism, which involves several equilibrium steps:[4][5][6]
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of Ozagrel's carboxylic acid group, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated to yield the final Ozagrel methyl ester and regenerate the acid catalyst.
Understanding that each of these steps is reversible is key to minimizing the formation of the ester. By controlling the reaction conditions (removing water, using a non-alcoholic solvent, or neutralizing the acid), the equilibrium can be shifted away from the ester product and towards the desired carboxylic acid.[5]
References
-
A New Route for the Synthesis of Ozagrel Hydrochloride. (2010). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Chemistry LibreTexts. (2020). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. [Link]
-
Frontiers. (2024). Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
National Center for Biotechnology Information. (2024). Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent. [Link]
-
ResearchGate. (2019). Reverse Reaction of Esterification and How to Prevent it?. [Link]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]
-
TLC Pharmaceutical Standards. (n.d.). Ozagrel Impurity 26. [Link]
-
YouTube. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ozagrel methylester CAS#: 866157-50-8 [amp.chemicalbook.com]
- 3. tlcstandards.com [tlcstandards.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scienceready.com.au [scienceready.com.au]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Frontiers | Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent [frontiersin.org]
- 13. Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Ozagrel Methyl Ester Solubility Issues
Welcome to the technical support center for Ozagrel methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for common solubility challenges encountered during in vitro and in vivo experimental workflows. As a Senior Application Scientist, my goal is to blend technical accuracy with field-proven insights to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding Ozagrel methyl ester solubility:
Q1: What is the general solubility profile of Ozagrel methyl ester?
A1: Ozagrel methyl ester is a lipophilic compound. It is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.[1] Its solubility in aqueous solutions is moderate and can be significantly influenced by pH.[1]
Q2: I've dissolved Ozagrel methyl ester in DMSO for my stock solution. How should I store it?
A2: For long-term stability, it is recommended to store stock solutions of Ozagrel methyl ester in a suitable solvent at -80°C. Under these conditions, the solution can be stable for up to two years.[2] For powdered compound, storage at room temperature is acceptable for up to three years.[2]
Q3: My compound is precipitating when I add it to my cell culture media. What is the most likely cause?
A3: This is a common issue with lipophilic compounds and is often due to the low final concentration of the organic solvent (like DMSO) in the aqueous media, causing the compound to "crash out" of solution. The final concentration of your compound may also be exceeding its aqueous solubility limit.
Q4: Can I heat the solution to help dissolve my Ozagrel methyl ester?
A4: Gentle warming can be a useful technique to aid in the dissolution of many compounds. However, with esters like Ozagrel methyl ester, prolonged exposure to high temperatures, especially in aqueous solutions, can increase the rate of hydrolysis, leading to degradation of the compound.
In-Depth Troubleshooting Guide
This section provides a more detailed, question-and-answer-style guide to address specific solubility issues you may encounter.
Issue 1: Difficulty in Preparing a Concentrated Stock Solution
Question: I am struggling to dissolve Ozagrel methyl ester in DMSO to make a high-concentration stock solution. What can I do?
Answer:
This issue often arises from the inherent properties of the compound or the quality of the solvent. Here is a systematic approach to troubleshoot this:
1. Verify Solvent Quality:
-
Expertise & Experience: Dimethyl sulfoxide (DMSO) is hygroscopic, meaning it readily absorbs moisture from the air. Water-logged DMSO has a reduced capacity to solubilize lipophilic compounds.
-
Trustworthiness: Always use anhydrous, high-purity DMSO. It is best practice to use a fresh, unopened bottle or to aliquot your DMSO into smaller, tightly sealed vials to minimize water absorption.[3]
-
Authoritative Grounding: The U.S. Food and Drug Administration (FDA) provides guidance on the classification of residual solvents, with DMSO being a Class 3 solvent, indicating low toxic potential.[4]
2. Optimize the Dissolution Process:
-
Protocol:
-
Bring both the Ozagrel methyl ester powder and the DMSO to room temperature before opening to prevent condensation.[5]
-
Add the DMSO to the weighed powder.
-
Vortex the solution vigorously.
-
If the compound is still not fully dissolved, you can use brief sonication in a water bath. This uses ultrasonic waves to break up compound aggregates and facilitate dissolution.
-
Gentle warming (e.g., to 37°C) can also be employed, but do so sparingly to avoid potential degradation.[3]
-
3. Consider Alternative Solvents:
-
While DMSO is the most common choice, other organic solvents like ethanol or methanol can also be used.[1] However, be aware that these are generally less effective at solubilizing highly lipophilic compounds and may have a higher potential for cytotoxicity in cell-based assays.[6]
Issue 2: Precipitation in Aqueous Buffers or Cell Culture Media
Question: My Ozagrel methyl ester stock solution in DMSO is clear, but a precipitate forms immediately when I dilute it into my aqueous experimental solution. How can I prevent this?
Answer:
This is a classic problem of a lipophilic compound "crashing out" of solution when transferred to an aqueous environment. The key is to manage the transition from a high-organic to a low-organic environment carefully.
1. Control the Final DMSO Concentration:
-
Expertise & Experience: The final concentration of DMSO in your cell culture media or aqueous buffer is critical. For most cell lines, it is recommended to keep the final DMSO concentration at or below 0.1% to minimize both cytotoxicity and the risk of precipitation.[3][7] Some robust cell lines may tolerate up to 0.5%.[8]
-
Trustworthiness: Always run a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
2. Optimize the Dilution Technique:
-
Protocol: Serial Dilution
-
Pre-warm your media/buffer: Always use cell culture media or buffer that has been pre-warmed to 37°C. Adding a compound to cold media can decrease its solubility.[9]
-
Perform an intermediate dilution: Instead of adding the highly concentrated DMSO stock directly to your final volume, first, make an intermediate dilution in a smaller volume of your pre-warmed media.
-
Add dropwise with mixing: Add the stock solution (or the intermediate dilution) dropwise to the final volume of media while gently vortexing or swirling. This gradual dilution helps to prevent localized high concentrations of the compound that can trigger precipitation.[3]
-
3. Leverage Media Components:
-
Expertise & Experience: If you are working with cell culture, the presence of serum can aid in the solubilization of lipophilic compounds. Serum proteins, such as albumin, can bind to hydrophobic molecules, effectively acting as carriers and keeping them in solution.[7]
-
Authoritative Grounding: The binding of drugs to plasma proteins is a well-documented phenomenon that is influenced by the drug's lipophilicity.[10] If your experimental design allows, diluting your compound into serum-containing media before adding it to your cells can be beneficial.
Issue 3: Delayed Precipitation or Compound Instability in Solution
Question: The solution of Ozagrel methyl ester in my cell culture media looks fine initially, but after a few hours or days in the incubator, I see a precipitate or cloudiness. What is happening?
Answer:
Delayed precipitation can be due to a few factors, including compound instability (hydrolysis) or changes in the media environment over time.
1. Understand the Risk of Ester Hydrolysis:
-
Expertise & Experience: As an ester, Ozagrel methyl ester is susceptible to hydrolysis, a chemical reaction where the ester bond is cleaved by water. This reaction is often catalyzed by acidic or basic conditions and is accelerated by increased temperature.[11][12] The product of this hydrolysis would be Ozagrel (the carboxylic acid form) and methanol. This change in the chemical structure can lead to a decrease in solubility.
-
Authoritative Grounding: The stability of ester-containing drugs in solution is a significant consideration in pharmaceutical formulation.[12] For your experiments, it is best to prepare fresh solutions of Ozagrel methyl ester in your aqueous media shortly before use.
2. Monitor and Control the pH of Your Media:
-
Expertise & Experience: Cellular metabolism can cause the pH of cell culture media to decrease over time due to the production of lactic acid. With a predicted pKa of 5.42, the ionization state, and therefore the solubility of Ozagrel and its potential hydrolytic product, can be affected by these pH shifts.
-
Trustworthiness: In dense or rapidly proliferating cell cultures, it is important to monitor the pH of the media (often indicated by a color change of the phenol red indicator) and to change the media frequently to maintain a stable environment.
3. Consider the Impact of Evaporation:
-
Expertise & Experience: In long-term experiments, evaporation from culture plates in an incubator can concentrate all the components of the media, including your compound. This increase in concentration may eventually exceed the solubility limit of Ozagrel methyl ester.
-
Trustworthiness: Ensure your incubator has adequate humidity. Using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes can help to minimize this effect.[9]
Data and Protocols at a Glance
Table 1: Solubility and Storage of Ozagrel Methyl Ester
| Property | Information | Source(s) |
| Appearance | White to off-white solid | [14] |
| Molecular Weight | 242.27 g/mol | [2] |
| Organic Solvents | Soluble in methanol and ethanol. | [1] |
| Aqueous Solubility | Moderate | [1] |
| Predicted pKa | 5.42 ± 0.10 | [14] |
| Powder Storage | Room temperature for up to 3 years. | [2] |
| Solution Storage | -80°C for up to 2 years (in a suitable solvent). | [2] |
Protocol: Preparation of a Working Solution of Ozagrel Methyl Ester for Cell Culture
Objective: To prepare a 10 µM working solution of Ozagrel methyl ester in complete cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
Ozagrel methyl ester powder
-
Anhydrous, high-purity DMSO
-
Complete cell culture medium (containing serum, if applicable)
-
Sterile microcentrifuge tubes and serological pipettes
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Carefully weigh out 2.42 mg of Ozagrel methyl ester and dissolve it in 1 mL of anhydrous DMSO to create a 10 mM stock solution.
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
Aliquot the stock solution into single-use vials and store at -80°C.
-
-
Prepare the Working Solution:
-
Pre-warm your complete cell culture medium to 37°C.
-
In a sterile tube, add 999 µL of the pre-warmed medium.
-
While gently vortexing the medium, add 1 µL of the 10 mM Ozagrel methyl ester stock solution.
-
This results in a 10 µM working solution with a final DMSO concentration of 0.1%.
-
-
Application:
-
Use this freshly prepared working solution for your cell-based assays immediately.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting solubility issues with Ozagrel methyl ester.
Caption: Decision tree for troubleshooting Ozagrel methyl ester solubility.
References
- BenchChem. (2025). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
- MedChemExpress. (n.d.). Ozagrel (OKY-046).
- BenchChem. (2025). Technical Support Center: Forced Degradation Studies of Ozagrel.
- MedChemExpress. (n.d.). Ozagrel methyl ester.
- [Supplier Website]. (n.d.). Ozagrel methylester CAS No.
- BenchChem. (2025). Preventing Tofisopam precipitation in cell culture media.
- Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
- MedChemExpress. (n.d.). Compound Handling Instructions.
- BenchChem. (2025). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].
- Solarbio. (2026, January 16). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds.
- CABI. (2023, November 30). Antibacterial Activity of Methyl Cinnamate, Cinnamic Acid and Cinnamic Acid Derivatives Derived from Alpinia malaccensis Rhizome.
- Google Patents. (n.d.). EP0240138B1 - Preparation of cinnamic acids.
- [Pharmacokinetics Journal]. (Year).
- ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?
- ResearchGate. (n.d.). Calculated Log P Values for the Investigated Compounds.
- [Journal of Cheminformatics]. (Year). Reliability of logP predictions based on calculated molecular descriptors: a critical review.
- ChemRxiv. (n.d.). Kinetics of alkaline hydrolysis of synthetic organic esters.
- YouTube. (2020, September 25). Kinetic study of Ester hydrolysis.
- Journal of the American Chemical Society. (n.d.). Modification of Reaction Rates by Complex Formation. II. Inhibition of the Rate of Alkaline Hydrolysis of Methyl trans-Cinnamate by Some Heterocyclic Compounds. Retrieved from Journal of the American Chemical Society.
- [Journal of Pharmaceutical Sciences]. (2022, February 13). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.
- National Institutes of Health. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.
- PubMed. (n.d.). The effect of lipophilicity on the protein binding and blood cell uptake of some acidic drugs.
- National Institutes of Health. (n.d.). Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility.
- MDPI. (n.d.). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds.
- U.S. Food and Drug Administration. (n.d.). LIST OF SOLVENTS INCLUDED IN THE GUIDANCE.
- USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds.
- PubMed. (n.d.). Strategies in the Design of Solution-Stable, Water-Soluble Prodrugs I: A Physical-Organic Approach to Pro-Moiety Selection for 21-esters of Corticosteroids.
- [Journal of Cellular and Molecular Medicine]. (n.d.). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines.
- MDPI. (n.d.). Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling.
Sources
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. brieflands.com [brieflands.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of lipophilicity on the protein binding and blood cell uptake of some acidic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. EP0240138B1 - Preparation of cinnamic acids - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing LC-MS for Ozagrel Methyl Ester Detection
Welcome to the technical support center for the LC-MS analysis of Ozagrel and its methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven advice for method development, optimization, and troubleshooting. Our goal is to move beyond simple procedural lists and explain the why behind each experimental choice, ensuring robust and reliable results.
Section 1: Frequently Asked Questions (FAQs) - First Principles of Method Setup
This section addresses the foundational questions you should consider when establishing an LC-MS method for Ozagrel methyl ester.
Q1: What are the key physicochemical properties of Ozagrel methyl ester I should consider for LC-MS method development?
A1: Understanding the molecule's properties is the bedrock of any successful method. Ozagrel, a selective thromboxane A2 synthase inhibitor, and its methyl ester are relatively small molecules.[1][2] The methyl ester modification generally increases the compound's hydrophobicity compared to the parent drug, Ozagrel, which is often formulated as a salt (e.g., hydrochloride or sodium).[3][4] This increased hydrophobicity makes it well-suited for reversed-phase (RP) chromatography. Its structure contains an imidazole group, which can be protonated, making it a good candidate for positive ion mode electrospray ionization (ESI).
Key Properties for Method Design:
-
Molecular Weight: Ozagrel methyl ester has a molecular weight of approximately 228.25 g/mol .[5] This is well within the ideal range for standard quadrupole mass spectrometers.
-
Polarity: As a methyl ester, it is more non-polar than its carboxylic acid parent, Ozagrel. This dictates the choice of a reversed-phase column (like a C18) and a mobile phase with a significant organic component for elution.[4]
-
pKa: The imidazole ring has a pKa of approximately 5.42.[5] This is a critical parameter for choosing the mobile phase pH. To ensure consistent protonation and good peak shape, the mobile phase pH should be at least 1.5 to 2 units below this value.[6]
Q2: Which ionization mode, ESI or APCI, and polarity, positive or negative, is recommended for Ozagrel methyl ester?
A2: Electrospray ionization (ESI) in the positive ion mode is the recommended starting point.
Rationale:
-
ESI vs. APCI: ESI is generally preferred for molecules that are already charged in solution or can be easily ionized by adduct formation (like protonation).[7][8] The imidazole group in Ozagrel methyl ester contains a basic nitrogen that is readily protonated in an acidic mobile phase, making it ideal for ESI. Atmospheric Pressure Chemical Ionization (APCI) is typically better for less polar, more volatile compounds that are difficult to ionize in solution.[7]
-
Positive vs. Negative Ionization: The presence of the basic imidazole group makes the molecule highly susceptible to protonation ([M+H]⁺) in an acidic environment.[8] While negative ionization is possible, it would require a high pH mobile phase to deprotonate another part of the molecule, which is generally less efficient and can be detrimental to silica-based columns.[9]
Workflow for Ionization Mode Confirmation:
Caption: Initial ionization mode scouting workflow.
Q3: What is a good starting point for my HPLC/UHPLC conditions (column, mobile phase, gradient)?
A3: A robust starting point is crucial for efficient method development. For Ozagrel methyl ester, a standard reversed-phase setup is recommended.
Initial LC Parameters Table:
| Parameter | Recommended Starting Condition | Rationale & Scientific Justification |
| Column | C18, 2.1 x 50 mm, 1.8 µm | The C18 stationary phase provides excellent hydrophobic retention for the relatively non-polar methyl ester. The smaller particle size (1.8 µm) and shorter column length are ideal for fast, high-efficiency separations typical in UHPLC systems. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid is a volatile mobile phase modifier, making it highly compatible with MS detection.[10][11] At a concentration of 0.1%, it lowers the pH to ~2.8, ensuring the imidazole nitrogen is protonated, which enhances ionization efficiency and promotes sharp peak shapes by minimizing secondary interactions with the column.[6] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic solvent in reversed-phase LC with a strong elution strength and good MS compatibility.[6] Including formic acid in the organic phase ensures consistent pH throughout the gradient. |
| Flow Rate | 0.4 mL/min | This flow rate is well-suited for a 2.1 mm ID column, providing a good balance between analysis speed and system backpressure. |
| Column Temp. | 40 °C | Elevating the column temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak shape and efficiency. 40 °C is a safe and effective starting point. |
| Injection Vol. | 2-5 µL | Keeping the injection volume small minimizes potential peak distortion, especially if the sample solvent is stronger than the initial mobile phase.[12] |
| Initial Gradient | 5-10% B, hold for 0.5 min | Start with a low organic percentage to ensure the analyte is retained on the column. |
| Gradient Ramp | Ramp to 95% B over 3-5 min | A generic fast gradient to elute the compound and any other components. This can be optimized later based on the retention time of Ozagrel methyl ester. |
| Wash & Re-equil. | Hold at 95% B for 1 min, return to initial conditions and hold for 1.5 min | A high organic wash ensures the column is clean before the next injection, and re-equilibration ensures reproducible retention times. |
Section 2: Mass Spectrometer Parameter Optimization
Optimizing the mass spectrometer is key to achieving the best sensitivity and specificity.
Q4: How do I optimize the MS source parameters for maximum sensitivity?
A4: Source parameter optimization is an empirical process that should be performed by infusing a standard solution of Ozagrel methyl ester directly into the mass spectrometer. The goal is to maximize the signal of the precursor ion ([M+H]⁺) while maintaining signal stability.
Step-by-Step Protocol for Source Parameter Optimization:
-
Prepare Infusion Solution: Make a 100-500 ng/mL solution of Ozagrel methyl ester in a solvent that mimics your initial LC mobile phase conditions (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Set up Infusion: Using a syringe pump, infuse the solution at a flow rate typical for your LC method (e.g., 0.4 mL/min) and introduce it into the MS source via a T-junction.
-
Monitor the Precursor Ion: In your MS software, set the instrument to monitor the expected m/z of the protonated molecule ([M+H]⁺).
-
Optimize Parameters Sequentially: Adjust one parameter at a time while observing the signal intensity. Record the optimal value before moving to the next. The order is not critical, but a logical flow is helpful.
Typical MS Source Parameters & Their Impact:
| Parameter | Typical Starting Value (Vendor Dependent) | Effect on Ionization | Optimization Goal |
| Drying Gas Temp. | 300-350 °C | Aids in the desolvation of droplets from the ESI probe.[13][14] | Find the temperature that gives the best signal without causing thermal degradation of the analyte. |
| Drying Gas Flow | 8-12 L/min | Assists in desolvation and prevents solvent clusters from entering the MS.[14][15] | Increase flow until the signal plateaus or starts to decrease. |
| Nebulizer Pressure | 35-50 psi | Controls the formation of the aerosolized spray.[13][14] | Adjust for a stable and intense signal. Too low can lead to an unstable spray; too high can decrease signal. |
| Capillary Voltage | 3500-4500 V | Creates the potential difference that drives the electrospray process.[14] | Optimize for maximum ion current. A "plateau" in the response curve indicates a robust setting.[7] |
| Sheath Gas Temp. | 350-400 °C | (For instruments with this feature) Helps to focus the ESI plume and enhances desolvation.[15] | Similar to drying gas, optimize for signal intensity without degradation. |
| Sheath Gas Flow | 10-12 L/min | (For instruments with this feature) Shapes the aerosol plume.[15] | Adjust to find the point of maximum signal intensity and stability. |
Q5: How do I select and optimize precursor and product ions for Multiple Reaction Monitoring (MRM)?
A5: MRM is the key to achieving high selectivity and sensitivity in quantitative analysis. This involves selecting a specific precursor ion (usually the protonated molecule) and then fragmenting it to produce specific product ions.
Workflow for MRM Development:
Caption: Workflow for developing MRM transitions.
Explanation of the Process:
-
Precursor Ion Selection: In a full scan experiment, the protonated molecule, [M+H]⁺, is typically the most abundant and stable ion and is therefore the best choice for the precursor.
-
Product Ion Selection: By performing a product ion scan, you fragment the precursor ion and see all the resulting fragments. The most intense and specific fragments (higher m/z is often better to avoid chemical noise) should be chosen as product ions.
-
Collision Energy (CE) Optimization: The voltage applied in the collision cell determines the efficiency of fragmentation. By ramping the CE and monitoring the product ion intensity, you can find the optimal energy that produces the maximum signal for each specific fragment.
Section 3: Troubleshooting Guide
Even with a well-designed method, issues can arise. This section provides a systematic approach to resolving common problems.
Q6: I'm seeing poor peak shape (tailing or fronting). What are the likely causes and how do I fix it?
A6: Poor peak shape is a common issue that can compromise resolution and integration accuracy.[16][17]
Troubleshooting Poor Peak Shape:
| Symptom | Primary Cause | Troubleshooting Steps & Solutions |
| Peak Tailing (Asymmetric peak, elongated back) | Secondary Interactions: The protonated imidazole group on Ozagrel methyl ester can interact with residual acidic silanol groups on the silica-based column packing, causing a secondary, undesirable retention mechanism.[16] | 1. Check Mobile Phase pH: Ensure your mobile phase pH is sufficiently low (e.g., using 0.1% formic acid) to fully protonate the analyte and suppress silanol activity. |
| Column Contamination: Buildup of matrix components on the column frit or head can distort the peak flow path.[9][17] | 2. Flush the Column: Follow the manufacturer's instructions for a high-organic wash. If using a guard column, replace it first to see if the problem is resolved. | |
| Mass Overload: Injecting too much analyte can saturate the stationary phase. | 3. Reduce Injection Mass: Dilute your sample and inject again. If peak shape improves, you were overloading the column. | |
| Peak Fronting (Asymmetric peak, elongated front) | Sample Solvent Mismatch: Injecting a sample dissolved in a solvent much stronger (i.e., higher organic content) than the initial mobile phase can cause the analyte to travel through the column head too quickly before binding, leading to a distorted peak.[12] | 1. Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase (e.g., 10% Acetonitrile/90% Water). If sample solubility is an issue, minimize the injection volume.[12] |
| Split Peaks | Partially Blocked Frit/Column Void: A severe blockage at the column inlet or a void (a channel that has formed in the packing material) can split the sample band as it enters the column.[9][17] | 1. Reverse and Flush Column: (Check manufacturer's instructions first). This can sometimes dislodge particulates from the inlet frit. |
| 2. Replace Column: If flushing doesn't work, the column may be irreversibly damaged and needs to be replaced. Using an in-line filter can help prevent this.[9] |
Q7: My signal intensity is low or inconsistent. What should I investigate?
A7: Low or variable signal is a frustrating problem that often points to issues with the sample matrix or the MS source.
Investigating Low/Inconsistent Signal:
Caption: Decision tree for troubleshooting low signal intensity.
Explanation of Troubleshooting Steps:
-
Confirm Instrument Performance: The first step is to rule out the instrument itself. Infusing a clean standard solution will tell you if the MS is capable of producing a strong, stable signal. If it is not, the source likely needs cleaning or the instrument needs recalibration.
-
Investigate Matrix Effects: This is the most common cause of signal issues in bioanalysis.[18][19] Matrix effects occur when co-eluting compounds from the sample (e.g., phospholipids, salts) interfere with the ionization of the analyte in the MS source, causing either suppression or enhancement of the signal.[20][21]
-
How to Assess: A post-extraction spike experiment is the standard method.[20] Compare the signal of the analyte spiked into a blank, extracted matrix sample to the signal of the analyte in a clean solvent. A lower signal in the matrix indicates ion suppression.
-
How to Mitigate:
-
Improve Sample Preparation: Use a more rigorous sample cleanup technique like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[22]
-
Adjust Chromatography: Modify your LC gradient to chromatographically separate the analyte from the interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected in the same way as the analyte, ensuring the ratio remains consistent.
-
-
Section 4: References
-
Bioanalysis Zone. (2014, February 6). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 14). What is Ozagrel Sodium used for? Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Ozagrel Trometamol? Retrieved from [Link]
-
Xing, J., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health. Retrieved from [Link]
-
Mei, H., et al. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. Retrieved from [Link]
-
Grokipedia. Ozagrel. Retrieved from [Link]
-
Liu, Y., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health. Retrieved from [Link]
-
LCGC International. (2021). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. Matrix Effect in Bioanalysis: An Overview. Retrieved from [Link]
-
Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]
-
Shimadzu. Mobile phases compatible for LC/MS. Retrieved from [Link]
-
Daicel Chiral Technologies. (2021, March 14). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 21). What are TXA2 synthase inhibitors and how do they work? Retrieved from [Link]
-
Shimadzu. Mobile phases compatible for LCMS. Retrieved from [Link]
-
Wittenberg, J. B., et al. (2014). Determination of Prostaglandin Analogs in Cosmetic Products by High Performance Liquid Chromatography With Tandem Mass Spectrometry. PubMed. Retrieved from [Link]
-
AdooQ BioScience. Ozagrel methylester CAS No.866157-50-8 Pharmaceutical Intermediates. Retrieved from [Link]
-
GOV.UK. (2021). Prostaglandin analogues in cosmetics – Literature review, market survey, analytical method development and testing. Retrieved from [Link]
-
Gresele, P., et al. (1991). Thromboxane synthase inhibitors, thromboxane receptor antagonists and dual blockers in thrombotic disorders. PubMed. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Determination of prostaglandin analogs in cosmetic products by high performance liquid chromatography with tandem mass spectrometry. Retrieved from [Link]
-
Phenomenex. Mobile Phase Selectivity. Retrieved from [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
Watts, I. S., et al. (1990). Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets. National Institutes of Health. Retrieved from [Link]
-
ACS Publications. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Retrieved from [Link]
-
Shimadzu. Abnormal Peak Shapes. Retrieved from [Link]
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
-
Agilent. Optimizing the Agilent Multimode Source. Retrieved from [Link]
-
Liu, J., et al. (2010). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. PubMed Central. Retrieved from [Link]
-
ResearchGate. Optimization of Jet Stream ESI Parameters When Coupling Agilent 1260 Infinity Analytical SFC System with Agilent 6230 TOF LC/MS. Retrieved from [Link]
-
Spectroscopy Online. (2016, March 1). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Retrieved from [Link]
-
LCGC International. Tips for Optimizing Key Parameters in LC–MS. Retrieved from [Link]
-
ResearchGate. Structures of the prostaglandin analogs under investigation. Retrieved from [Link]
-
Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. Retrieved from [Link]
-
MDPI. (2021). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link]
-
Freie Universität Berlin. (2017). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Retrieved from [Link]
-
ResearchGate. (1998). Fragmentation of the [M + 73]⁺ ion from the methyl esters of nitrocarboxylic acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (2025, August 6). UPLC-ESI-MS/MS Profile of The Ethyl Acetate Fraction of Aerial Parts of Bougainvillea 'Scarlett O'Hara' Cultivated in Egypt. Retrieved from [Link]
Sources
- 1. What is Ozagrel Sodium used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Best Ozagrel methylester CAS No.866157-50-8 Pharmaceutical Intermediates Supplier, Manufacturer | Afine [afinechem.com]
- 5. Ozagrel methylester CAS#: 866157-50-8 [amp.chemicalbook.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. chiraltech.com [chiraltech.com]
- 12. halocolumns.com [halocolumns.com]
- 13. agilent.com [agilent.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. bioanalysis-zone.com [bioanalysis-zone.com]
- 19. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. eijppr.com [eijppr.com]
- 22. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ozagrel Methyl Ester Plasma Stability
Welcome to the technical support center for ensuring the stability of Ozagrel methyl ester in plasma samples. This guide is designed for researchers, scientists, and drug development professionals who are conducting pharmacokinetic (PK) and other bioanalytical studies. Here, you will find in-depth answers to common questions, troubleshooting advice, and detailed protocols to maintain the integrity of your samples and the accuracy of your data.
Frequently Asked Questions (FAQs): Understanding the Challenge
Q1: What is Ozagrel methyl ester and why is it unstable in plasma?
Ozagrel is a selective inhibitor of thromboxane A2 synthase, used for its anti-platelet and vasodilatory effects.[1][2] Ozagrel methyl ester is the esterified form of the active carboxylic acid, Ozagrel. Like many drugs containing ester functional groups, it is highly susceptible to hydrolysis in biological matrices such as plasma.[3][4] This degradation is primarily enzymatic, catalyzed by a class of enzymes called carboxylesterases, which are abundant in human plasma.[3][5] These enzymes rapidly cleave the methyl ester bond, converting the compound back to its active acid form, Ozagrel. This ex vivo conversion can lead to a significant underestimation of the methyl ester's concentration and an overestimation of the parent acid, compromising the integrity of pharmacokinetic data.[6]
Q2: What is the primary degradation pathway for Ozagrel methyl ester in plasma?
The primary degradation pathway is the enzyme-mediated hydrolysis of the ester bond. Carboxylesterases in the plasma act as catalysts, using a water molecule to attack the carbonyl carbon of the ester group. This results in the cleavage of the ester bond, yielding the carboxylic acid (Ozagrel) and methanol. This process is highly efficient and can occur rapidly, even at reduced temperatures, making immediate stabilization at the point of collection critical.[3][7]
Caption: Enzymatic hydrolysis of Ozagrel methyl ester in plasma.
Troubleshooting Guide: Proactive Stabilization Strategies
This section provides solutions to common problems encountered during the analysis of Ozagrel methyl ester. The key to success is proactive stabilization at the moment of blood collection.[8]
Q3: My measured concentrations of Ozagrel methyl ester are consistently low or undetectable. What is the likely cause?
This is the most common issue and is almost always due to inadequate stabilization of the plasma sample. If the esterases are not inhibited immediately upon blood collection, the methyl ester will be rapidly hydrolyzed to Ozagrel.[7][9] Even a short delay or suboptimal temperature can lead to significant analyte loss.[10]
Solution Checklist:
-
Verify Inhibitor Use: Confirm that a potent esterase inhibitor was added to the blood collection tubes before the sample was drawn.
-
Check Collection Temperature: Blood samples must be collected into pre-chilled tubes and kept on ice.
-
Minimize Processing Time: Process the blood to plasma via centrifugation as quickly as possible, maintaining cold conditions (e.g., using a refrigerated centrifuge).
-
Confirm Storage Conditions: Ensure plasma samples were immediately frozen and are stored at ≤ -70°C.
Q4: How can I effectively inhibit esterase activity during blood collection and sample processing?
The most robust strategy is the use of chemical inhibitors combined with strict temperature control.[7][11]
-
Chemical Inhibition: The addition of an esterase inhibitor to the blood collection tube is mandatory.[12] Sodium Fluoride (NaF) is a commonly used, effective, and commercially available inhibitor.[4][13] It acts as a non-specific inhibitor of many serine hydrolases, including carboxylesterases.[14][15] Other potent inhibitors like bis(p-nitrophenyl) phosphate (BNPP) or phenylmethylsulfonyl fluoride (PMSF) can also be evaluated, but may require more specialized preparation and can sometimes interfere with LC-MS/MS analysis.[16][17]
-
Temperature Control: Lowering the temperature slows down all enzymatic activity.[10] Collecting blood into pre-chilled tubes and immediately placing them on ice is a critical first step. All subsequent processing steps, including centrifugation, should be performed under refrigerated conditions (2-8°C).
Q5: What is the recommended anticoagulant for blood collection?
Potassium (K2 or K3) EDTA is generally recommended. In addition to its anticoagulant properties, EDTA can chelate divalent metal ions that may act as cofactors for some enzymes.[4] When using Sodium Fluoride as an esterase inhibitor, it is often available in collection tubes paired with potassium oxalate as the anticoagulant. This combination is also highly effective.
Q6: I've added an inhibitor, but I still see some degradation. What else can I do?
If degradation persists despite using a primary inhibitor and temperature control, consider the following:
-
Inhibitor Concentration: Ensure the concentration of the inhibitor is sufficient. For Sodium Fluoride, a final concentration of around 2 mg/mL of blood is a standard starting point.
-
pH Control: The activity of esterases is pH-dependent. Acidifying the plasma sample immediately after separation (e.g., by adding a small amount of citric or formic acid) can significantly reduce enzyme activity.[7][8] However, this must be carefully validated to ensure it does not cause the analyte to precipitate or degrade chemically.
-
Inhibitor Cocktail: For particularly stubborn esterase activity, a cocktail of inhibitors targeting different enzyme classes might be necessary. This is an advanced technique and requires significant method development.[4]
Detailed Experimental Protocols & Workflows
Protocol 1: Stabilized Blood Collection and Plasma Processing
This protocol outlines the critical steps for sample collection and processing to ensure the stability of Ozagrel methyl ester.
Materials:
-
Vacutainer tubes containing K2EDTA and Sodium Fluoride (or add a validated concentration of NaF solution to K2EDTA tubes immediately before use).
-
Pre-chilled tube racks or an ice bath.
-
Refrigerated centrifuge (4°C).
-
Cryogenic storage vials.
Procedure:
-
Preparation: Pre-chill the inhibitor-containing blood collection tubes to 2-8°C before venipuncture.
-
Collection: Draw the blood sample directly into the chilled, prepared tube.
-
Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and esterase inhibitor.
-
Cooling: Immediately place the tube in an ice bath. Do not allow the sample to sit at room temperature.[10]
-
Centrifugation: Within 30 minutes of collection, centrifuge the sample at 1,500-2,000 x g for 10-15 minutes at 4°C.
-
Aliquoting: Immediately after centrifugation, carefully transfer the supernatant (plasma) to pre-labeled cryogenic vials. Be careful not to disturb the buffy coat or red blood cells.
-
Storage: Immediately snap-freeze the plasma aliquots and store them at ≤ -70°C until analysis.
Caption: Recommended workflow for stabilized plasma sample collection.
Data Summary: Comparison of Stabilization Methods
The following table summarizes the effectiveness of common stabilization strategies. Efficacy is based on the typical recovery of ester-containing compounds after a defined period in whole blood or plasma.
| Stabilization Method | Typical Temperature | Key Advantages | Key Disadvantages | Estimated Efficacy |
| None (Control) | Room Temp (22°C) | - | Complete degradation likely | < 10% Recovery |
| Temperature Control Only | On Ice (0-4°C) | Simple, no additives | Often insufficient alone | 20-60% Recovery |
| NaF Inhibitor + Temp Control | On Ice (0-4°C) | Highly effective, standard practice | NaF can interfere with some assays | > 95% Recovery |
| BNPP Inhibitor + Temp Control | On Ice (0-4°C) | Very potent inhibitor | Can cause ion suppression in MS | > 95% Recovery |
| pH Adjustment + Temp Control | On Ice (0-4°C) | Effective for pH-sensitive enzymes | Risk of analyte precipitation | 80-95% Recovery |
Note: Efficacy is compound-dependent and must be empirically determined during method validation.[18][19]
References
-
Ye, Z., & Gao, H. (2018). Approaches to measure protein binding of enzymatically unstable compounds in plasma. Bioanalysis, 10(7), 451-459. [Link]
-
Shumaker, M., et al. (n.d.). APPROACHES TO THE DEVELOPMENT OF BIOANALYTICAL METHODS FOR DETERMINATION OF UNSTABLE SUBSTANCES IN BIOLOGICAL FLUIDS. ResearchGate. [Link]
-
KCAS Bio. (2017). Techniques for Unstable Compound Analysis. KCAS Bioanalytical Services. [Link]
-
Lee, M. H., et al. (n.d.). Pharmacokinetics of ozagrel and its metabolites after intravenous and oral administrations. PubMed. [Link]
-
Patel, K. (2018). Review on Bioanalytical Method Development in Human Plasma. International Journal of Trend in Scientific Research and Development. [Link]
-
Imazawa, M., et al. (2022). Handling Unstable Analytes: Literature Review and Expert Panel Survey by the Japan Bioanalysis Forum Discussion Group. Bioanalysis, 14(3). [Link]
-
Kim, H., et al. (2021). Effective Screening Approach to Select Esterase Inhibitors Used for Stabilizing Ester-Containing Prodrugs Analyzed by LC–MS/MS. Molecules, 26(15), 4485. [Link]
-
Liu, G., et al. (2012). Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 26(11), 1265-1274. [Link]
-
Kostiainen, R., et al. (2011). Heat stabilization of blood spot samples for determination of metabolically unstable drug compounds. Bioanalysis, 3(21), 2433-2443. [Link]
-
Park, J., et al. (2020). Simultaneous determination of curcumin diethyl disuccinate and its active metabolite curcumin in rat plasma by LC-MS/MS: application of esterase inhibitors in the stabilization of an ester-containing prodrug. CABI Digital Library. [Link]
-
Fischer, R., & Schmalzl, F. (1964). ON THE INHIBITION OF ESTERASE ACTIVITY IN BLOOD MONOCYTES BY SODIUM FLUORIDE. Klinische Wochenschrift, 42, 751. [Link]
-
Kasala, D. (2016). Blood esterase inhibitor for plasma PK analysis? ResearchGate. [Link]
-
Sperti, G. S., et al. (2007). Mechanisms of sodium fluoride-induced endothelial cell barrier dysfunction: role of MLC phosphorylation. American Journal of Physiology-Lung Cellular and Molecular Physiology, 292(5). [Link]
-
Chen, J., & Hsieh, Y. (2005). Methodologies for Stabilization of Pharmaceuticals in Biological Samples. American Pharmaceutical Review. [Link]
-
Abass, K. S. (2016). Esterase enzyme activities in blood plasma sample (nmol min⁻¹ mL⁻¹) and... ResearchGate. [Link]
-
van de Merbel, N., et al. (2013). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 15(4), 1217-1225. [Link]
-
Chen, J., & Hsieh, Y. (2005). Stabilizing drug molecules in biological samples. Therapeutic Drug Monitoring, 27(5), 617-624. [Link]
-
Kishi, M., et al. (1989). [Research and Development of Ozagrel, a Highly Selective Inhibitor of TXA2 Synthase]. Yakugaku Zasshi, 109(12), 922-942. [Link]
-
All Dentistry. (2024). Sodium Flouride mechanism of Action in Sample preservation and it's Uses. YouTube. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Ozagrel Trometamol? Patsnap Synapse. [Link]
-
Gajjela, P. R., et al. (2023). Unveiling the Modification of Esterase-like Activity of Serum Albumin by Nanoplastics and Their Cocontaminants. ACS Omega. [Link]
-
Creative Bioarray. (n.d.). Plasma Stability Assay. Creative Bioarray. [Link]
-
The Organic Chemistry Tutor. (2019). mechanism of ester hydrolysis. YouTube. [Link]
-
Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Pharmacotherapy, 33(2), 210-222. [Link]
-
Sperti, G. S., et al. (2007). Mechanisms of sodium fluoride-induced endothelial cell barrier dysfunction: role of MLC phosphorylation. PubMed. [Link]
-
Nakajima, M., et al. (1991). Ozagrel Hydrochloride Monohydrate, a Thromboxane Synthase Inhibitor, and Its Metabolites as Inhibitors of Hepatic Microsomal Drug Metabolism. PubMed. [Link]
-
Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. [Link]
Sources
- 1. What is the mechanism of Ozagrel Trometamol? [synapse.patsnap.com]
- 2. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. Techniques for Unstable Compound Analysis | KCAS Bio [kcasbio.com]
- 9. tandfonline.com [tandfonline.com]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. Stabilizing drug molecules in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Approaches to measure protein binding of enzymatically unstable compounds in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [ON THE INHIBITION OF ESTERASE ACTIVITY IN BLOOD MONOCYTES BY SODIUM FLUORIDE] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijtsrd.com [ijtsrd.com]
- 19. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Matrix Effects in the Bioanalysis of Ozagrel Methyl Ester
Welcome to the technical support center for the bioanalysis of Ozagrel methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with matrix effects in LC-MS/MS assays. Here, we will delve into the causes of these effects and provide practical, field-proven troubleshooting strategies to ensure the accuracy and reliability of your data.
Introduction to Matrix Effects in Bioanalysis
In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, the "matrix" refers to all the components in a biological sample other than the analyte of interest.[1] These endogenous components, such as phospholipids, proteins, salts, and metabolites, can significantly interfere with the ionization of the target analyte in the mass spectrometer's ion source. This interference, known as the matrix effect, can lead to either suppression or enhancement of the analyte's signal, compromising the accuracy, precision, and sensitivity of the analytical method.[2] The U.S. Food and Drug Administration (FDA) and other regulatory bodies mandate the evaluation of matrix effects during bioanalytical method validation to ensure data integrity.[3][4]
Ozagrel methyl ester, an esterified form of the thromboxane A2 synthase inhibitor Ozagrel, presents its own unique bioanalytical challenges.[3][5] Its physicochemical properties will dictate its interaction with the biological matrix and the susceptibility to interference. This guide will provide a structured approach to identifying, quantifying, and mitigating these effects.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My signal for Ozagrel methyl ester is low and inconsistent across different plasma lots. Could this be a matrix effect?
A1: Yes, low and variable signal intensity is a classic symptom of matrix effects, particularly ion suppression.[6] Biological matrices like plasma are complex, and their composition can vary between individuals and even within the same individual over time.[7] Phospholipids are often the primary culprits in plasma, as they can co-elute with the analyte and suppress its ionization.[8][9]
Troubleshooting Steps:
-
Qualitative Assessment (Post-Column Infusion): This experiment helps to identify the retention time regions where ion suppression is occurring.[10][11]
-
Quantitative Assessment (Post-Extraction Spike): This method quantifies the extent of ion suppression or enhancement.
If a significant matrix effect is confirmed, proceed to the subsequent troubleshooting sections.
Q2: How do I perform a post-extraction spike experiment to quantify the matrix effect for Ozagrel methyl ester?
A2: The post-extraction spike is a cornerstone experiment for quantitatively assessing matrix effects as recommended by regulatory guidelines.[12][13]
Objective: To quantify the matrix effect by comparing the response of Ozagrel methyl ester in a clean solution to its response in a post-extracted blank matrix.
Materials:
-
Blank biological matrix (e.g., human plasma) from at least six different sources.[3]
-
Ozagrel methyl ester reference standard.
-
Validated stable isotope-labeled internal standard (SIL-IS) for Ozagrel methyl ester (if available).
-
All solvents and reagents used in your bioanalytical method.
Procedure:
-
Prepare a Neat Solution (Set A):
-
Prepare a solution of Ozagrel methyl ester and your IS in the final reconstitution solvent at a known concentration (e.g., a mid-range QC level).
-
-
Prepare Post-Extraction Spiked Samples (Set B):
-
Take six different lots of blank plasma and process them using your established sample preparation procedure (e.g., protein precipitation, LLE, or SPE).
-
After the final evaporation step (if any), spike the extracted matrix residue with the same amount of Ozagrel methyl ester and IS as in Set A, using the same final reconstitution solvent.
-
-
Analysis:
-
Inject both sets of samples into the LC-MS/MS system and record the peak areas for the analyte and the IS.
-
-
Calculation of Matrix Factor (MF):
-
The Matrix Factor is calculated as follows:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Calculation of IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
The goal is to have an IS-Normalized MF close to 1.0, which indicates that the IS effectively tracks and compensates for the matrix effect on the analyte.[12]
-
Data Presentation:
| Plasma Lot | Analyte Peak Area (Set A) | Analyte Peak Area (Set B) | Matrix Factor (Analyte) | IS Peak Area (Set A) | IS Peak Area (Set B) | Matrix Factor (IS) | IS-Normalized MF |
| 1 | 150,000 | 90,000 | 0.60 | 200,000 | 124,000 | 0.62 | 0.97 |
| 2 | 152,000 | 85,000 | 0.56 | 205,000 | 115,000 | 0.56 | 1.00 |
| 3 | 148,000 | 95,000 | 0.64 | 198,000 | 128,000 | 0.65 | 0.98 |
| ... | ... | ... | ... | ... | ... | ... | ... |
Q3: My post-extraction spike experiment confirms significant ion suppression. What are my options to mitigate this?
A3: A multi-pronged approach is often the most effective. The primary strategies involve optimizing sample preparation and chromatography.
Caption: A decision-making workflow for mitigating matrix effects.
1. Enhance Sample Preparation: The goal is to remove interfering endogenous components, particularly phospholipids, before the sample is injected into the LC-MS/MS system.[14][15]
-
Protein Precipitation (PPT): While simple and fast, PPT is often the least effective at removing phospholipids.[8][16] If you are using PPT, consider specialized phospholipid removal plates or cartridges (e.g., HybridSPE®).[5]
-
Liquid-Liquid Extraction (LLE): LLE can be very effective at producing clean extracts.[14] For Ozagrel methyl ester, which is more hydrophobic than Ozagrel, a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate could be a good starting point.[14] Adjusting the pH of the aqueous phase can further improve selectivity.[14]
-
Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity.[13] A mixed-mode SPE sorbent with both reversed-phase and ion-exchange properties can be highly effective at removing a broad range of interferences.[16]
2. Optimize Chromatographic Separation: The aim is to chromatographically separate Ozagrel methyl ester from the co-eluting matrix components that cause ion suppression.
-
Gradient Modification: A shallower gradient can improve the resolution between the analyte and interferences.
-
Column Chemistry: If using a standard C18 column, consider alternative chemistries like a phenyl-hexyl or a biphenyl phase, which may offer different selectivity for phospholipids.
-
Mobile Phase Modifiers: Adjusting the pH of the mobile phase can alter the retention of both the analyte and interfering compounds.
3. Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. Since it has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression or enhancement, leading to an accurate analyte/IS response ratio.
Q4: I don't have a SIL-IS for Ozagrel methyl ester. How can I best develop a robust LLE method to minimize matrix effects?
A4: Developing a selective LLE method is an excellent strategy. Here is a systematic approach.
Objective: To develop a selective LLE procedure that maximizes the recovery of Ozagrel methyl ester while minimizing the co-extraction of interfering matrix components.
Rationale: Ozagrel contains a carboxylic acid and an imidazole group, while its methyl ester has the carboxylic acid masked. This makes the methyl ester less polar. We can exploit this by selecting an appropriate organic solvent and adjusting the pH of the plasma sample to control the extraction of both the analyte and endogenous interferences.
Procedure:
-
Solvent Screening:
-
Spike blank plasma with Ozagrel methyl ester.
-
Aliquot the spiked plasma and perform extractions with a panel of water-immiscible organic solvents of varying polarities (e.g., hexane, MTBE, ethyl acetate, dichloromethane).
-
Evaporate the organic extracts, reconstitute in mobile phase, and analyze. Compare the analyte response to determine which solvent provides the best recovery.
-
-
pH Optimization:
-
Using the best solvent from the previous step, perform extractions on spiked plasma aliquots where the pH has been adjusted to different values (e.g., pH 3, 7, and 9).
-
The imidazole group on Ozagrel has a pKa, and adjusting the pH will affect its charge state and, consequently, its partitioning behavior. Analyze the extracts to find the optimal pH for recovery.
-
-
Back-Extraction (Optional but Recommended for Cleaner Extracts):
-
Perform the initial extraction at the optimal pH.
-
Instead of evaporating the organic phase, perform a back-extraction into a small volume of an aqueous solution at a different pH (one that favors the partitioning of the analyte out of the organic phase).
-
This two-step process can significantly improve the cleanliness of the final extract.
-
Caption: A stepwise approach to optimizing an LLE protocol.
By systematically optimizing your sample preparation and chromatography, and by using an appropriate internal standard, you can effectively mitigate matrix effects and develop a robust and reliable bioanalytical method for Ozagrel methyl ester. For further assistance, please do not hesitate to contact our application support team.
References
-
Ismaiel, O. A., et al. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis Online. Available at: [Link]
-
Laha, S., et al. (2014). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Xu, Y., et al. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available at: [Link]
-
Souza, I. D., & Queiroz, M. E. C. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]
-
University of Tartu. Quantitative estimation of matrix effect, recovery and process efficiency. Sisu@UT. Available at: [Link]
-
Resolve Mass Spectrometry. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]
-
Bioanalysis Zone. (2014). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Available at: [Link]
-
Hewavitharana, A. K., et al. (2010). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. Available at: [Link]
-
PharmaCompass. (2015). FDA guideline - Bioanalytical Method Validation. Available at: [Link]
-
Singh, S. K., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Available at: [Link]
-
Patel, D., et al. (2011). matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Tan, A., & Benetton, S. (2004). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Available at: [Link]
-
Ganda, V., et al. (2018). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. Available at: [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Available at: [Link]
-
Kang, J., et al. (2007). Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ionization multistage mass spectrometric analysis of phytoestrogens in aqueous environmental samples. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Waters Corporation. (2020). Determining Matrix Effects in Complex Food Samples. Available at: [Link]
-
Nelson, M. (2014). Ion Suppression in LC–MS–MS — A Case Study. LCGC Europe. Available at: [Link]
-
LCGC. (2002). Ion Suppression in LC–MS–MS — A Case Study. Available at: [Link]
-
Liang, H. R., et al. (2002). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Journal of Mass Spectrometry. Available at: [Link]
-
AZoLifeSciences. (2022). Underestimating the Role of Sample Preparation. Available at: [Link]
-
Chambers, E., et al. (2007). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Journal of Chromatographic Science. Available at: [Link]
-
Liu, Y., et al. (2014). Assessing the matrix effects of hemolyzed samples in bioanalysis. Bioanalysis. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on Bioanalytical Method Validation. Available at: [Link]
-
Barroso, M., et al. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis. Available at: [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at: [Link]
-
Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. Available at: [Link]
-
Heise, R., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5282440, Ozagrel. Available at: [Link]
-
ResearchGate. (2018). "Stable Labeled Isotopes as Internal Standards: A Critical Review". Available at: [Link]
-
Sharma, C., et al. (2016). Comparative assessment of bioanalytical method validation guidelines for pharmaceutical industry. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. ijstr.org [ijstr.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. japsonline.com [japsonline.com]
- 7. apexbt.com [apexbt.com]
- 8. agilent.com [agilent.com]
- 9. Ozagrel methylester CAS#: 866157-50-8 [amp.chemicalbook.com]
- 10. anapharmbioanalytics.com [anapharmbioanalytics.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Pharmacokinetics of ozagrel and its metabolites after intravenous and oral administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ozagrel | C13H12N2O2 | CID 5282440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. biotage.com [biotage.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of Ozagrel Methyl Ester
Welcome to the technical support center for the synthesis of Ozagrel methyl ester. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of Ozagrel methyl ester in their laboratory settings. Here, we address common challenges and frequently asked questions, providing in-depth, evidence-based solutions to streamline your synthetic workflow.
Troubleshooting Guide
This section tackles specific issues that may arise during the synthesis of Ozagrel and its subsequent esterification to Ozagrel methyl ester.
Question 1: My overall yield of Ozagrel methyl ester is low. Where should I start troubleshooting?
Low overall yield can stem from inefficiencies in either the synthesis of the Ozagrel free acid precursor or the final esterification step. A systematic approach is crucial.
-
Step 1: Analyze the Purity of Starting Materials: Impurities in your initial reactants can propagate through the synthesis, leading to side reactions and a lower yield of the desired product.[1] Ensure the purity of reactants like 4-(bromomethyl)benzaldehyde or methyl p-methyl cinnamate and imidazole.
-
Step 2: Optimize the Synthesis of Ozagrel (Free Acid): The synthesis of Ozagrel is a critical preceding step. If the yield here is poor, the final esterification will inherently be low-yielding.
-
Reaction Conditions: Ensure precise control over reaction parameters such as temperature, reaction time, and stoichiometry.[1] For instance, in related syntheses, controlling the temperature is vital to prevent product degradation.[1]
-
Work-up and Purification: Inefficient extraction or purification of the Ozagrel intermediate can lead to significant product loss. Consider optimizing the pH during aqueous work-up to ensure complete precipitation of the free acid.
-
-
Step 3: Evaluate the Esterification Reaction:
-
Choice of Esterification Method: For the conversion of Ozagrel to its methyl ester, a common method is Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄ or HCl).
-
Reaction Equilibrium: Fischer esterification is a reversible reaction. To drive the equilibrium towards the product (the methyl ester), consider using a large excess of methanol or removing water as it is formed.
-
Catalyst Concentration: The concentration of the acid catalyst should be optimized. Too little catalyst will result in slow reaction kinetics, while too much can lead to degradation of the starting material or product.[1]
-
Question 2: I am observing significant impurity formation in my final Ozagrel methyl ester product. What are the likely side products and how can I minimize them?
Impurity formation is a common challenge. The nature of the impurity can provide clues about the problematic step in your synthesis.
-
Unreacted Ozagrel: The presence of the starting carboxylic acid is a strong indicator of incomplete esterification.
-
Solution: Increase the reaction time, temperature (within the limits of product stability), or the concentration of the acid catalyst. Using a dehydrating agent can also push the reaction to completion.
-
-
By-products from Precursor Synthesis: Impurities from the synthesis of Ozagrel can be carried over. For example, if starting from methyl p-methyl cinnamate, incomplete bromination or side reactions during the substitution with imidazole can introduce impurities.[2]
-
Solution: Implement rigorous purification of the Ozagrel intermediate before proceeding to the esterification step. Techniques like recrystallization or column chromatography are effective.[1]
-
-
Degradation Products: Ozagrel and its methyl ester can degrade under harsh acidic or basic conditions, or at elevated temperatures.[1]
-
Solution: Carefully control the reaction conditions. Use the minimum effective amount of catalyst and avoid excessive heating.
-
Below is a workflow diagram illustrating the key steps and potential points for optimization.
Caption: Synthetic workflow for Ozagrel methyl ester.
Question 3: My purification of Ozagrel methyl ester by column chromatography is not giving a clean product. What can I do?
Effective purification is key to obtaining high-purity Ozagrel methyl ester.
-
Solvent System Optimization: The choice of eluent is critical in column chromatography. A good starting point for moderately polar compounds like Ozagrel methyl ester is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).
-
Column Packing and Loading: A poorly packed column will lead to band broadening and inefficient separation. Ensure the column is packed uniformly. The crude product should be dissolved in a minimal amount of the initial eluent and loaded carefully onto the column.
-
Alternative Purification Methods: If column chromatography is not yielding the desired purity, consider recrystallization. You will need to screen different solvents to find one in which the Ozagrel methyl ester is soluble at high temperatures but sparingly soluble at room temperature, while the impurities remain in solution.
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for Ozagrel methyl ester?
A common route involves the synthesis of Ozagrel (the free acid) followed by esterification. One reported synthesis of Ozagrel starts from methyl p-methyl cinnamate, which undergoes bromination with N-bromosuccinimide to form methyl p-(bromomethyl)cinnamate.[2] This intermediate is then reacted with imidazole, followed by alkaline hydrolysis to yield Ozagrel. The resulting Ozagrel is then esterified to Ozagrel methyl ester, typically using methanol and an acid catalyst.
Q2: What are the key reaction parameters to control for a high-yield synthesis?
The following table summarizes key parameters and their typical ranges for related syntheses, which can be adapted for Ozagrel methyl ester synthesis.
| Parameter | Typical Range/Value | Rationale |
| Bromination Temperature | 78-85 °C | To ensure efficient reaction while minimizing side products.[5] |
| Esterification Catalyst | H₂SO₄ or TMSCl | Protic acids are common for Fischer esterification. TMSCl in methanol is a milder alternative.[6] |
| Esterification Temperature | Room Temperature to Reflux | Dependent on the reactivity of the starting material and the catalyst used. |
| Solvent for Purification | Ethyl acetate/Petroleum ether | A common solvent system for column chromatography of moderately polar compounds.[3][4] |
Q3: How can I monitor the progress of the esterification reaction?
Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[3][4] Spot the reaction mixture on a TLC plate alongside the starting material (Ozagrel). The disappearance of the starting material spot and the appearance of a new, less polar product spot (Ozagrel methyl ester) indicates the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible.
Q4: What is the mechanism of action of Ozagrel?
Ozagrel is a selective inhibitor of thromboxane A2 synthase.[7] By inhibiting this enzyme, it prevents the formation of thromboxane A2, a potent vasoconstrictor and platelet aggregator. This leads to anti-platelet and vasodilatory effects.[1]
Below is a diagram illustrating the esterification of Ozagrel.
Caption: Mechanism of Ozagrel esterification.
Experimental Protocol: Esterification of Ozagrel to Ozagrel Methyl Ester
This protocol is a general guideline and may require optimization for your specific experimental setup.
-
Dissolution: In a round-bottom flask, dissolve Ozagrel (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 equivalents), to the solution while stirring. Alternatively, trimethylchlorosilane (2 equivalents) can be used for a milder reaction.[6]
-
Reaction: Stir the reaction mixture at room temperature or gently reflux, monitoring the progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ozagrel methyl ester.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) or by recrystallization.
References
- Technical Support Center: Synthesis of Ozagrel Deriv
- Methyl Methyl Cinnamate: The Best Raw Material for Anti-thrombosis Ozagrel Sodium. (2022-04-27). (URL: )
-
Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent - PubMed Central. (2024-03-19). (URL: [Link])
-
Ozagrel methylester CAS No.866157-50-8 Pharmaceutical Intermediates. (URL: [Link])
-
Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent - Frontiers. (2024-03-18). (URL: [Link])
-
Ozagrel. (URL: [Link])
- A kind of preparation method of sodium ozagrel - Google P
-
A Convenient Synthesis of Amino Acid Methyl Esters - MDPI. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Methyl Methyl Cinnamate: The Best Raw Material for Anti-thrombosis Ozagrel Sodium [sdqh-chem.com]
- 3. Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent [frontiersin.org]
- 5. CN107698513A - A kind of preparation method of sodium ozagrel - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Best Ozagrel methylester CAS No.866157-50-8 Pharmaceutical Intermediates Supplier, Manufacturer | Afine [afinechem.com]
Technical Support Center: Ozagrel Methyl Ester Synthesis
Introduction for the Researcher
Welcome to the Technical Support Center for Ozagrel Methyl Ester synthesis. As drug development professionals, we understand that purity is not just a metric; it is the cornerstone of safety and efficacy. The synthesis of Active Pharmaceutical Ingredients (APIs) like Ozagrel methyl ester is a multi-step process where each reaction variable can influence the final purity profile. This guide is designed to be a practical resource for researchers and scientists encountering common impurities during their synthetic campaigns.
Here, we move beyond simple protocols to explore the causality behind impurity formation. By understanding why a particular impurity arises, you can develop robust strategies to control it. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides, grounded in established chemical principles and supported by authoritative references. Our goal is to empower you with the expertise to anticipate, identify, and mitigate common purity challenges in your synthesis of Ozagrel methyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in the synthesis of Ozagrel methyl ester?
Impurities in Ozagrel methyl ester synthesis can originate from several sources, and a thorough understanding of these is the first step in effective control.[1] These sources can be broadly categorized as:
-
Starting Materials and Reagents: Residual impurities in your initial reactants, such as methyl p-toluate or imidazole, can be carried through the synthetic sequence.
-
Intermediates and By-products: Incomplete reactions can lead to the presence of unreacted starting materials or key intermediates in the final product. Additionally, side reactions can generate unwanted by-products.[1]
-
Degradation Products: The final Ozagrel methyl ester molecule can degrade under certain conditions, such as exposure to light, acid, base, heat, or oxidizing agents, leading to degradation impurities.[1]
-
Solvents and Catalysts: Residual solvents and traces of catalysts used throughout the synthesis can also be present in the final API.[1]
Q2: What is the most common synthetic route to Ozagrel methyl ester, and where do impurities typically arise?
A prevalent synthetic route starts from methyl p-toluate. This pathway is popular due to the availability of the starting materials. The core transformations involve creating the benzyl-imidazole linkage and forming the acrylate double bond. Each step, however, presents opportunities for impurity formation.
A common pathway is as follows:
-
Radical Bromination: Methyl p-toluate is subjected to free-radical bromination using a source like N-bromosuccinimide (NBS) to form methyl 4-(bromomethyl)cinnamate.
-
Imidazole Substitution: The resulting benzylic bromide is then reacted with imidazole to form Ozagrel methyl ester.
An alternative, and often preferred, route involves a Horner-Wadsworth-Emmons (HWE) or Wittig-type reaction:
-
Preparation of an Aldehyde Intermediate: A suitable starting material is converted to 4-((1H-imidazol-1-yl)methyl)benzaldehyde.
-
Olefin Formation: This aldehyde is then reacted with a phosphonate ylide (in the HWE reaction) or a phosphonium ylide (in the Wittig reaction) to generate the acrylate double bond, yielding Ozagrel methyl ester. The HWE reaction is often favored as it typically provides excellent E-selectivity for the desired trans-isomer.[2][3]
Below is a DOT graph illustrating the Horner-Wadsworth-Emmons pathway and highlighting key points of impurity formation.
Caption: Synthetic pathway and impurity formation points.
Troubleshooting Common Impurities
This section provides a detailed breakdown of specific impurities, their origins, and actionable strategies for their control.
Issue 1: Presence of the Z-Isomer
Q: My final product is contaminated with the Z-isomer of Ozagrel methyl ester. What causes this, and how can I minimize it?
A: The formation of the Z-isomer is a common issue related to the stereoselectivity of the double bond formation step.
-
Causality: Ozagrel's biological activity is associated with the E-isomer (trans-configuration) of the acrylate group. The Z-isomer (cis-configuration) is considered an impurity. Its formation is typically a consequence of the reaction conditions used to create the double bond. While the Horner-Wadsworth-Emmons reaction is generally E-selective for stabilized ylides, factors such as the choice of base, solvent, and temperature can influence the E/Z ratio.[3] Photochemical isomerization, where exposure to light can convert the E-isomer to the Z-isomer, is also a potential concern for many stilbene-like structures.[4][5]
-
Troubleshooting & Mitigation:
-
Optimize the HWE Reaction:
-
Base Selection: Use of sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF generally provides high E-selectivity.
-
Temperature Control: Running the reaction at low temperatures can enhance stereoselectivity.
-
-
Purification: The E and Z isomers often have different polarities and can typically be separated by silica gel column chromatography or by preparative HPLC. Recrystallization may also be effective in selectively isolating the desired E-isomer.
-
Light Protection: Throughout the synthesis and during storage, protect the reaction mixtures and the final product from light to prevent photochemical isomerization.[5]
-
Issue 2: Unreacted Intermediates and Starting Material Carryover
Q: I am observing peaks in my HPLC that correspond to starting materials or key intermediates, such as methyl 4-(bromomethyl)cinnamate or 4-((1H-imidazol-1-yl)methyl)benzaldehyde. How do I address this?
A: This is a clear indication of incomplete reactions. The solution lies in optimizing reaction conditions and ensuring effective purification of intermediates.
-
Causality:
-
Incomplete Bromination: If the initial bromination of methyl p-toluate is not driven to completion, you will carry this starting material into the next step.
-
Incomplete Imidazole Substitution: The reaction of the benzylic bromide with imidazole may be slow or reversible, leaving unreacted bromide.
-
Incomplete HWE Reaction: Insufficient base, reaction time, or temperature can lead to unreacted aldehyde in your final product.
-
-
Troubleshooting & Mitigation:
-
Drive Reactions to Completion:
-
Use a slight excess of the key reagent (e.g., NBS, imidazole, or the phosphonate ylide) to ensure the limiting reagent is fully consumed.
-
Increase reaction time or temperature, while monitoring for the formation of degradation products.
-
Ensure efficient stirring, as poor mixing can lead to localized areas of low reagent concentration.
-
-
In-Process Monitoring: Use techniques like TLC or HPLC to monitor the reaction's progress. Do not proceed to the next step until the starting material is consumed.
-
Intermediate Purification: It is crucial to purify key intermediates. For instance, purifying the methyl 4-(bromomethyl)cinnamate after bromination will prevent any unreacted starting material from complicating the subsequent substitution reaction.
-
Issue 3: Formation of Dimeric and Over-Alkylated Impurities
Q: My mass spectrometry data suggests the presence of impurities with higher molecular weights than Ozagrel methyl ester. What could these be?
A: Higher molecular weight species are often the result of side reactions, leading to dimers or other unexpected products.
-
Causality:
-
Dimer Formation: The benzylic bromide intermediate is susceptible to self-condensation or reaction with other nucleophiles present in the mixture, which can lead to the formation of dimeric structures.
-
Over-alkylation of Imidazole: Imidazole has two nitrogen atoms. While one is typically involved in the substitution reaction, it is possible for a second molecule of the benzylic bromide to react with the other nitrogen, particularly if the reaction conditions are not well-controlled. This can lead to the formation of an imidazolium salt.
-
-
Troubleshooting & Mitigation:
-
Control Stoichiometry: Use a carefully controlled molar ratio of the benzylic bromide to imidazole. A large excess of the bromide should be avoided.
-
Slow Addition: Add the benzylic bromide slowly to a solution of imidazole. This maintains a low concentration of the electrophile, minimizing the chance of self-condensation.
-
Temperature Control: Run the substitution reaction at a moderate temperature. High temperatures can promote side reactions.
-
Issue 4: Presence of Ozagrel Impurity III
Q: I have a recurring impurity identified as "Ozagrel Impurity III". What is its structure and origin?
A: "Ozagrel Impurity III" has the chemical formula C₁₃H₁₆O₂.[6] While its exact structure is not definitively published in readily available literature, its molecular formula suggests it is a saturated analog of Ozagrel.
-
Plausible Structure and Causality: Given the molecular formula, a likely structure for this impurity is the product of the reduction of the acrylate double bond. This could occur if a reducing agent is present, or through a disproportionation reaction under certain conditions.
-
Troubleshooting & Mitigation:
-
Avoid Unintended Reducing Agents: Ensure that all reagents and solvents are free from contaminants that could act as reducing agents.
-
Inert Atmosphere: Running reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent some oxidative and reductive side reactions.
-
Process Parameter Optimization: Carefully control reaction temperatures and pH, as harsh conditions can sometimes lead to unexpected reduction or degradation pathways.
-
Analytical Methodologies for Impurity Profiling
A robust analytical method is essential for identifying and quantifying impurities. A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is the most common and effective technique for this purpose.[7]
Typical RP-HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds like Ozagrel and its impurities. |
| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate buffer, pH 4.0 | Buffering the mobile phase ensures consistent retention times and peak shapes. |
| Mobile Phase B | Acetonitrile or Methanol | The organic modifier used to elute the compounds from the column. |
| Gradient | A time-based gradient from low to high % of Mobile Phase B | This allows for the effective separation of both polar and non-polar impurities in a single run. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 272 nm | Ozagrel has a strong chromophore, allowing for sensitive detection at this wavelength. |
| Column Temp. | Ambient or controlled (e.g., 25°C) | Temperature control enhances the reproducibility of retention times. |
Experimental Protocol: Forced Degradation Study
To ensure your HPLC method is "stability-indicating," you must demonstrate that it can separate the active ingredient from its degradation products. This is achieved through forced degradation studies.[8]
Objective: To intentionally degrade Ozagrel methyl ester under various stress conditions and confirm that the resulting degradation products are resolved from the parent peak in the HPLC chromatogram.
Procedure:
-
Acid Hydrolysis:
-
Dissolve Ozagrel methyl ester in a suitable solvent.
-
Add an equal volume of 0.1 N Hydrochloric Acid (HCl).
-
Reflux the solution at 60°C for 2 hours.
-
Cool, neutralize with 0.1 N NaOH, and dilute with the mobile phase for injection.
-
-
Base Hydrolysis:
-
Dissolve Ozagrel methyl ester in a suitable solvent.
-
Add an equal volume of 0.1 N Sodium Hydroxide (NaOH).
-
Reflux the solution at 60°C for 2 hours.[8]
-
Cool, neutralize with 0.1 N HCl, and dilute with the mobile phase for injection.
-
-
Oxidative Degradation:
-
Dissolve Ozagrel methyl ester in a suitable solvent.
-
Add an appropriate volume of 3% Hydrogen Peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours.[8]
-
Dilute with the mobile phase for injection.
-
-
Thermal Degradation:
-
Place solid Ozagrel methyl ester in a hot air oven at 80°C for 48 hours.
-
After cooling, prepare a solution of the heat-treated sample in the mobile phase for injection.
-
-
Photolytic Degradation:
-
Expose a solution of Ozagrel methyl ester to a light source that provides both UV and visible light, according to ICH guidelines.
-
Analyze the sample at appropriate time points.
-
Analysis: Inject all stressed samples into the HPLC system. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main Ozagrel methyl ester peak.
Conclusion
The control of impurities is a critical aspect of synthesizing Ozagrel methyl ester. A successful strategy is built on a foundation of understanding the reaction mechanism, anticipating potential side reactions, and employing robust analytical techniques to monitor and control the purity of intermediates and the final product. By carefully considering the factors outlined in this guide—from starting material quality to reaction stereoselectivity and potential degradation pathways—researchers can significantly improve the purity of their synthesized Ozagrel methyl ester, ensuring a safer and more effective final product.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
- Sistla, A., & Shenoy, N. (2005). Reversible Z-E Isomerism and Pharmaceutical Implications for SU5416. Drug Development and Industrial Pharmacy, 31(10), 1001-1007. doi: 10.1080/03639040500306260
- BenchChem. (2025). Ozagrel Impurity Profiling by HPLC: A Technical Support Center.
- Claridge, T. D. W., Davies, S. G., Lee, J. A., Nicholson, R. L., Roberts, P. M., Russel, A. J., Smith, A. D., & Toms, S. M. (2008). Highly (E)-Selective Wadsworth−Emmons Reactions Promoted by Methylmagnesium Bromide. Organic Letters, 10(23), 5437–5440.
-
Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Wittig-Horner Reaction [organic-chemistry.org]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Reversible Z-E isomerism and pharmaceutical implications for SU5416 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Challenges in the isolation and purification of Ozagrel methyl ester
Welcome to the technical support guide for the isolation and purification of Ozagrel methyl ester. This resource is designed for researchers, chemists, and pharmaceutical scientists who are navigating the complexities of obtaining this compound in high purity. We will address common challenges through practical, experience-driven advice, detailed protocols, and troubleshooting guides.
Introduction: The Purification Challenge
Ozagrel, a potent and selective thromboxane A2 synthase inhibitor, is a critical molecule in cardiovascular research.[1][2] Its methyl ester is often synthesized as an intermediate or for specific research applications. However, isolating and purifying Ozagrel methyl ester presents a unique set of challenges. These stem from its structural features: a reactive imidazole ring, an ester group susceptible to hydrolysis, and a propenoate moiety that can exist as E/Z isomers.
This guide provides a systematic approach to overcoming these hurdles, ensuring you can achieve the desired purity for your downstream applications.
Purification & Isolation Workflow
The overall strategy for purifying crude Ozagrel methyl ester involves a multi-step process aimed at removing unreacted starting materials, reaction by-products, and degradation products. The choice between chromatography and crystallization depends on the impurity profile and the desired scale.
Caption: Workflow for Ozagrel Methyl Ester Purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect?
A1: Impurities in Ozagrel methyl ester preparations typically arise from three sources: the starting materials, side-reactions during synthesis, and degradation. It is crucial to characterize your crude product to identify the specific impurities present.
| Impurity Type | Example | Potential Source |
| Process-Related | Unreacted starting materials | Incomplete reaction during esterification. |
| (E)-3-[4-(1H-imidiazol-1-ylmethyl)phenyl]-2-propenoic acid (Ozagrel) | Incomplete esterification or hydrolysis of the methyl ester. | |
| cis-Ozagrel Methyl Ester | Isomerization of the double bond, often induced by light or acid/base catalysis.[3] | |
| Degradation Products | Hydrolysis Product (Ozagrel) | Exposure to water, especially under acidic or basic conditions. Esters are known to be susceptible to hydrolysis.[4] |
| N-Oxide Derivatives | Oxidation of the imidazole nitrogen.[3] | |
| Starting Material Impurities | Precursors from Ozagrel synthesis | Impurities carried over from the synthesis of the Ozagrel starting material.[5] |
Q2: My purification yield is very low. What are the likely causes?
A2: Low yield is a common and frustrating issue. The cause is often multi-faceted:
-
Product Degradation: The methyl ester can hydrolyze back to the carboxylic acid (Ozagrel) during aqueous work-ups or on silica gel.[4] Ensure all solvents are dry and minimize exposure to acidic or basic conditions.
-
Column Losses: Ozagrel methyl ester, with its basic imidazole group, can exhibit strong, sometimes irreversible, binding to acidic silica gel. This leads to significant material loss and peak tailing.
-
Suboptimal Crystallization: If using crystallization, the compound may be too soluble in your chosen solvent, or impurities may be inhibiting crystal formation.
Q3: Can I use silica gel column chromatography for purification?
A3: Yes, but with caution. Standard silica gel can be problematic due to its acidic nature, which can cause degradation and poor recovery. Consider these strategies:
-
Neutralized Silica: Use silica gel that has been pre-treated with a base, such as triethylamine (typically 0.5-1% in the eluent), to neutralize acidic sites.
-
Alternative Stationary Phases: Alumina (neutral or basic) can be a better choice to avoid acidic degradation.
-
Rapid Chromatography: Employ flash chromatography to minimize the time the compound spends on the stationary phase.
Q4: How should I store the purified Ozagrel methyl ester to prevent degradation?
A4: Ozagrel methyl ester is susceptible to hydrolysis and potential isomerization. For optimal stability, store the purified solid under the following conditions:
-
Temperature: Store at low temperatures (-20°C is recommended for long-term storage).
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against oxidation.
-
Moisture: Keep in a tightly sealed vial with a desiccant to prevent hydrolysis.
-
Light: Protect from light to minimize the risk of E/Z isomerization.
In-Depth Troubleshooting Guide
This section addresses specific experimental problems in a cause-and-solution format.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) in HPLC Analysis | 1. Secondary interactions between the basic imidazole nitrogen and residual acidic silanols on the C18 column.[5] 2. Suboptimal mobile phase pH. | 1. Use a base-deactivated column or add a competing base like triethylamine (0.1%) to the mobile phase. 2. Adjust the mobile phase pH. A pH around 4.0 is often a good starting point for Ozagrel-related compounds.[5][6] |
| Co-elution of Impurities with Product in Chromatography | 1. Insufficient resolving power of the chromatographic system. 2. The impurity is structurally very similar (e.g., cis-isomer). | 1. Optimize the mobile phase: Switch from isocratic to a shallow gradient elution.[6] 2. Change the stationary phase: If using a C18 column, try a phenyl-hexyl or a different chemistry that offers alternative selectivity. 3. For isomers, preparative HPLC is often the most effective method.[7] |
| Product Fails to Crystallize from Solution | 1. The compound is too soluble in the chosen solvent. 2. The presence of impurities is inhibiting nucleation and crystal growth. 3. The use of certain precipitants, like PEGs, can sometimes interfere with ligand binding and crystallization.[8] | 1. Introduce an "anti-solvent" (a solvent in which the product is insoluble) dropwise to the solution until turbidity appears, then warm slightly to redissolve and cool slowly. 2. Attempt to "seed" the solution with a tiny crystal of pure product, if available. 3. Further purify the material by chromatography to remove impurities before attempting crystallization again. |
| NMR Spectrum Shows Broad Peaks and/or Impurities After Purification | 1. Residual chromatography solvents (e.g., ethyl acetate, methanol). 2. Paramagnetic impurities (trace metals) are broadening signals. 3. The compound has degraded during solvent removal or handling. | 1. Dry the sample under high vacuum for an extended period. 2. Pass a solution of the compound through a small plug of celite or silica. 3. Re-check purity by HPLC. If degradation is confirmed, the purification process was too harsh (e.g., prolonged exposure to acid/base, excessive heat). |
Recommended Purification Protocols
Protocol 1: Preparative Reversed-Phase HPLC
This method is ideal for separating closely related impurities, such as the cis-isomer, and for obtaining material of very high purity (>99%).
Rationale: Reversed-phase chromatography separates compounds based on their hydrophobicity. Ozagrel methyl ester is a moderately polar compound suitable for separation on a C18 stationary phase. A gradient elution is employed to ensure that both more and less polar impurities are effectively separated from the main product peak.[6]
| Parameter | Recommended Condition |
| Stationary Phase | C18, 10 µm particle size (preparative column) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, increasing linearly over 20-30 minutes. (e.g., 10% to 90% B) |
| Flow Rate | Dependent on column diameter (e.g., 10-20 mL/min for a 20 mm ID column) |
| Detection Wavelength | 272 nm[5] |
| Injection Volume | Dissolve crude material in a minimal amount of DMSO or mobile phase and inject. |
Step-by-Step Methodology:
-
Method Development: Optimize the separation on an analytical scale HPLC first to determine the retention time of the product and impurities.
-
Sample Preparation: Dissolve the crude Ozagrel methyl ester in the minimum volume of DMSO or a mixture of Mobile Phase A/B. Filter the solution through a 0.45 µm syringe filter before injection.
-
Purification Run: Equilibrate the preparative column with the starting mobile phase composition. Inject the sample and run the gradient program.
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.
-
Product Isolation: Pool the pure fractions. Remove the acetonitrile by rotary evaporation. Freeze-dry (lyophilize) the remaining aqueous solution to obtain the pure product as a solid.
Protocol 2: Recrystallization
This method is suitable when the crude material has a relatively high purity (e.g., >90%) and is effective for removing less soluble or more soluble impurities.
Rationale: Recrystallization purifies compounds based on differences in solubility between the desired product and impurities in a chosen solvent system at different temperatures. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling, while impurities either remain in solution or are filtered off hot.
Step-by-Step Methodology:
-
Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene) at room temperature and at boiling point. The ideal solvent dissolves the product completely when hot and sparingly or not at all when cold. Mixed solvent systems (e.g., ethanol/water, acetone/hexanes) are also highly effective.
-
Dissolution: In a flask, add the chosen hot solvent to the crude Ozagrel methyl ester just until it fully dissolves. Use of a minimal amount of solvent is key to maximizing yield.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation. Slow cooling generally results in larger, purer crystals.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
By applying these principles and protocols, you can effectively navigate the challenges associated with the isolation and purification of Ozagrel methyl ester, leading to a final product that meets the stringent purity requirements for advanced research and development.
References
-
Pharmaffiliates. (n.d.). Ozagrel-impurities. Retrieved from [Link]
-
Request PDF. (n.d.). Crystal Structure of Ozagrel Fumarate dihydrate (Ozagrel = (E)-3-[4-(1H-imidiazol-1-ylmethyl)phenyl]-2-propenic acid). Retrieved from [Link]
- Google Patents. (n.d.). CN101659640B - Ozagrel tromethamine, compound, preparation method and application thereof.
-
PubMed Central. (2024). Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Ozagrel: A Potent Thromboxane A2 Synthesis Inhibitor for Pharmaceutical Research. Retrieved from [Link]
-
National Library of Medicine. (n.d.). [Research and Development of Ozagrel, a Highly Selective Inhibitor of TXA2 Synthase]. Retrieved from [Link]
-
ResearchGate. (2014). Current Trends in Separation and Purification of Fatty Acid Methyl Ester. Retrieved from [Link]
-
The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]
-
ResearchGate. (2012). OPTIMIZATION OF METHYL ESTER PRODUCTION FROM PALM FATTY ACID DISTILLATE USING SINGLE-STEP ESTERIFICATION. Retrieved from [Link]
-
Taylor & Francis Online. (2012). Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials. Retrieved from [Link]
-
National Institutes of Health. (2016). The impact of crystallization conditions on structure-based drug design: A case study on the methylene blue/acetylcholinesterase complex. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tlcstandards.com [tlcstandards.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The impact of crystallization conditions on structure‐based drug design: A case study on the methylene blue/acetylcholinesterase complex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling Ozagrel Methyl Ester as a Reference Standard
Welcome to the technical support center for Ozagrel methyl ester. This guide is designed for researchers, scientists, and drug development professionals who utilize Ozagrel methyl ester as a reference standard in their analytical workflows. Here, we provide in-depth, field-proven insights and detailed protocols to ensure the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Ozagrel methyl ester and why is it used as a reference standard?
Ozagrel methyl ester (CAS No. 866157-50-8) is the methyl ester derivative of Ozagrel, a potent and selective thromboxane A2 synthase inhibitor.[1][2] As a reference standard, it serves as a highly characterized material of known purity and identity.[3] It is essential for a variety of analytical applications, including:
-
Assay of Drug Substance: Quantifying the amount of Ozagrel or its related compounds in a sample.
-
Impurity Profiling: Identifying and quantifying impurities in Ozagrel drug products.[4]
-
Method Validation: Ensuring that analytical methods are accurate, precise, and reproducible.[5]
-
Pharmacokinetic Studies: Serving as a standard for quantifying the compound in biological matrices.[6]
The methyl ester form may be used specifically to improve bioavailability in certain formulations or as a stable, crystalline solid suitable for a reference material.[1]
Q2: My Ozagrel methyl ester reference standard arrived at room temperature. Is it still viable?
While some suppliers may ship at ambient temperatures, the long-term stability of the standard is critical. Upon receipt, it is imperative to verify the supplier's storage recommendations on the Certificate of Analysis (CoA). Generally, for long-term storage, conditions should be controlled.
Immediate Action:
-
Do not use the standard immediately.
-
Inspect the packaging: Check for any signs of damage or broken seals that could compromise integrity.[7]
-
Review the CoA: The CoA is the definitive document for your specific lot.[8] It will specify the recommended storage conditions. If the shipping conditions deviated significantly from the long-term storage recommendations, contact the supplier's technical support for guidance.
-
Transfer to appropriate storage: Based on the CoA, move the standard to the recommended environment (e.g., sealed, dry, room temperature, or refrigerated/frozen).[2]
Q3: What is the best solvent for preparing a stock solution of Ozagrel methyl ester?
Ozagrel methyl ester is reported to be soluble in organic solvents like methanol and ethanol.[1] The parent compound, Ozagrel, is often dissolved in DMSO for in-vitro studies.[9]
Solvent Selection Hierarchy:
-
Method-Specific Solvent: Always default to the solvent specified in your validated analytical method. Consistency is key for reproducible results.
-
Certificate of Analysis (CoA): The supplier may recommend a solvent on the CoA.
-
Commonly Used Solvents: If no specific guidance is available, high-purity (e.g., HPLC-grade) methanol or ethanol are good starting points.[1] For challenging solubility, DMSO can be used, but be mindful of its potential to interfere with certain analyses and its hygroscopic nature.
-
Solubility Testing: If preparing a solution for the first time, perform a small-scale solubility test to determine the optimal solvent and concentration.
| Solvent | Reported Solubility | Considerations |
| Methanol | Soluble[1] | A common choice for reversed-phase HPLC. |
| Ethanol | Soluble[1] | Good alternative to methanol. |
| DMSO | Likely Soluble (based on parent compound)[9] | High dissolving power, but can be problematic for some HPLC methods and is hard to remove. |
| Water | Moderate Solubility[1] | May not be suitable for high-concentration stock solutions. |
Q4: My analytical results are inconsistent. Could the reference standard be the problem?
Inconsistent results can stem from various sources, and the reference standard is a critical component to investigate.[10]
Troubleshooting Workflow: A systematic approach is essential to pinpoint the issue. Use the following decision tree to guide your investigation.
Caption: Troubleshooting logic for inconsistent results.
Protocols and Methodologies
Protocol 1: Initial Receipt and Qualification
The integrity of a reference standard is established the moment it arrives. This protocol ensures that the material is suitable for use from day one.
Caption: Workflow for receiving a new reference standard.
Step-by-Step Procedure:
-
Check for Damage: Upon receipt, visually inspect the shipping container for any signs of damage, tampering, or inappropriate shipping conditions (e.g., melted cold packs). Document any issues with photographs before opening.[7]
-
Verify Contents: Cross-reference the contents with the purchase order and packing slip. Ensure the correct material, lot number, and quantity have been received.
-
Inspect Primary Container: Check that the seal on the vial or container is intact.
-
Review the Certificate of Analysis (CoA): This is the most critical document. Verify:
-
Identity: Confirms the material is Ozagrel methyl ester.
-
Purity/Assay Value: Note the assigned purity (e.g., 99.8%). This value is crucial for accurate solution preparation.
-
Storage Conditions: Note the recommended long-term storage temperature and conditions (e.g., "Sealed in dry, Room Temperature," "Store at -80°C").[2][4]
-
-
Log and Store: Record the receipt date, supplier, lot number, CoA details, and assigned expiry/retest date in your laboratory's reference standard logbook.[11] Immediately transfer the standard to the storage conditions specified on the CoA.[12]
Protocol 2: Preparation of a Primary Stock Solution (1 mg/mL)
Accurate preparation of the stock solution is fundamental to the entire analytical process.[13]
Materials:
-
Ozagrel methyl ester reference standard
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flask (e.g., 10 mL)
-
High-purity solvent (e.g., HPLC-grade Methanol)
-
Spatula, weighing paper/boat
-
Pipettes and/or syringes
Procedure:
-
Equilibration: Remove the reference standard container from its storage location (e.g., freezer or refrigerator) and allow it to equilibrate to room temperature in a desiccator for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the solid material, which would lead to weighing errors.
-
Weighing: On a calibrated analytical balance, accurately weigh approximately 10 mg of the standard onto weighing paper or into a weighing boat. Record the exact weight (e.g., 10.12 mg).
-
Transfer: Carefully transfer the weighed solid into a 10 mL Class A volumetric flask.
-
Rinsing: Use small volumes of the chosen solvent (Methanol) to rinse the weighing paper/boat multiple times, transferring the rinse into the volumetric flask to ensure a complete, quantitative transfer.
-
Dissolution: Add solvent to the flask until it is about 70-80% full. Swirl gently to dissolve the solid. If needed, sonicate for 2-5 minutes to aid dissolution.[9] Visually inspect to ensure no solid particles remain.
-
Dilution to Volume: Once the solid is fully dissolved and the solution has returned to room temperature, carefully add the solvent dropwise to the calibration mark on the neck of the flask. Use a pipette for the final drops to avoid overshooting the mark.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Calculation of Actual Concentration: Use the following formula to determine the precise concentration, correcting for the purity of the standard:
-
Concentration (mg/mL) = (Weight of Standard (mg) / Volume of Flask (mL)) * (Purity / 100)
-
Example: (10.12 mg / 10.0 mL) * (99.8 / 100) = 1.010 mg/mL
-
-
Labeling and Storage: Transfer the solution to a labeled, amber glass vial. The label should include:
-
Name of Standard: Ozagrel methyl ester
-
Concentration: 1.010 mg/mL
-
Solvent: Methanol
-
Preparation Date
-
Preparer's Initials
-
Expiry/Use-by Date (e.g., 2 years if stored at -80°C).[4] Store the stock solution under appropriate conditions as determined by stability data, typically at -20°C or -80°C for long-term use.[4]
-
References
- Ozagrel methylester CAS No.866157-50-8 Pharmaceutical Intermediates. (n.d.). Autech Industry Co.,Limited.
- Ozagrel methyl ester | Drug Impurity. (n.d.). MedchemExpress.com.
- Guidelines for the Selection and Use of Reference Materials. (n.d.). EURACHEM.
- Ozagrel (OKY-046) | TXA2 Inhibitor. (n.d.). MedchemExpress.com.
- (PDF) Certified Reference Materials a few guidelines. (2018). ResearchGate.
- How to Use and How Not to Use Certified Reference Materials in Industrial Chemical Metrology Laboratories. (n.d.). National Institute of Standards and Technology (NIST).
- What are Certified Reference Materials?. (2023). ASTM International.
- The ABC's of Reference Standard Management. (2017). EAG Laboratories.
- "Ozagrel methylester". (n.d.). CPHI Online.
- Understanding the Difference Between Working Standards and Reference Standards in Pharmaceutical Testing. (2024). Pharmaffiliates.
- Storage and Handling of Reference Standards. (2016). ILSI India.
- Pharmaceutical Reference Standards (PRS): How to Manage. (2024). Pharma Knowledge Forum.
- Application Notes and Protocols for the Preclinical Pharmacokinetic Analysis of Ozagrel. (n.d.). Benchchem.
- How Do You Prepare Reference Standards and Solutions?. (2015). Spectroscopy Online.
- Four Keys to Reference Standard Management. (n.d.). MRIGlobal.
- Technical Support Center: Synthesis of Ozagrel Derivatives. (n.d.). Benchchem.
- Ozagrel methylester CAS#: 866157-50-8. (n.d.). ChemicalBook.
- The ABC's of Reference Standard Management. (n.d.). Eurofins.
- ozagrel | 78712-45-5. (n.d.). ChemicalBook.
- Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. (n.d.). PMC - NIH.
- Methyl Methyl Cinnamate: The Best Raw Material for Anti-thrombosis Ozagrel Sodium. (2022). Echemi.
- Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent. (2024). PubMed Central.
- Ozagrel | CAS 82571-53-7. (n.d.). Santa Cruz Biotechnology.
Sources
- 1. Best Ozagrel methylester CAS No.866157-50-8 Pharmaceutical Intermediates Supplier, Manufacturer | Afine [afinechem.com]
- 2. Ozagrel methylester CAS#: 866157-50-8 [amp.chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ilsi-india.org [ilsi-india.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. eag.com [eag.com]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
Validation & Comparative
A Researcher's Guide to Ozagrel Formulations: A Comparative Analysis of Ozagrel Sodium and Ozagrel Methyl Ester in Antiplatelet Research
For researchers in thrombosis, hemostasis, and drug development, selecting the appropriate form of a small molecule inhibitor is a critical decision that influences experimental design, data interpretation, and potential clinical translatability. Ozagrel, a potent and selective inhibitor of thromboxane A2 (TXA2) synthase, is a key tool in studying platelet aggregation and related pathologies.[1][2] It is commercially available primarily as its sodium salt, but its methyl ester form also exists, often as a synthetic intermediate or impurity.[3]
This guide provides an in-depth comparison of Ozagrel sodium and Ozagrel methyl ester, focusing on the physicochemical and pharmacological properties relevant to their application in antiplatelet activity studies. While direct, peer-reviewed comparative studies are scarce due to the ester's status, this guide synthesizes established data on Ozagrel sodium with fundamental biochemical and pharmacological principles to offer a robust theoretical and practical comparison for the research scientist.
The Central Mechanism: Thromboxane A2 Synthase Inhibition
Platelet activation and aggregation is a complex cascade. A pivotal pathway involves the conversion of arachidonic acid, released from the platelet membrane, into prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. PGH2 is then metabolized by thromboxane A2 synthase to produce thromboxane A2 (TXA2), a potent vasoconstrictor and promoter of platelet aggregation.[4]
Ozagrel exerts its antiplatelet effect by selectively inhibiting thromboxane A2 synthase.[5] This inhibition blocks the production of TXA2, thereby reducing platelet aggregation and vasoconstriction.[4] A secondary effect of this inhibition is the potential redirection of the PGH2 substrate towards the production of prostacyclin (PGI2) in endothelial cells, a vasodilator and inhibitor of platelet aggregation, which may contribute to Ozagrel's overall therapeutic effect.[2]
Caption: Mechanism of Action of Ozagrel.
Physicochemical and Pharmacological Head-to-Head
The choice between a salt and an ester form of a drug is fundamentally a choice between optimizing for aqueous solubility versus membrane permeability. This distinction is paramount for designing both in vitro and in vivo experiments.
| Property | Ozagrel Sodium (Salt Form) | Ozagrel Methyl Ester (Prodrug Form) | Rationale & Experimental Implications |
| Active Form | Active | Inactive (Prodrug) | The methyl ester must be hydrolyzed by cellular esterases to the active carboxylic acid form (Ozagrel).[6][7] This conversion is a critical consideration for interpreting activity data. |
| Aqueous Solubility | High | Low | Ozagrel sodium is readily soluble in aqueous buffers (e.g., PBS, saline), making it ideal for preparing stock solutions for in vitro assays and for intravenous formulations.[5] The ester's poor water solubility requires organic solvents like DMSO for stock preparation.[8] |
| Cell Permeability | Low | High (Predicted) | The ionized carboxylate group of Ozagrel sodium hinders passive diffusion across the lipophilic cell membrane. The neutral, more lipophilic methyl ester is predicted to cross cell membranes more efficiently.[7][9] |
| Bioavailability (Oral) | Low | Higher (Predicted) | Poor membrane permeability generally leads to low oral bioavailability for the sodium salt.[1] The enhanced permeability of the methyl ester suggests it would have improved oral absorption, acting as a prodrug.[10] |
| Stability | Less stable in aqueous solution | Generally less stable in plasma | Ozagrel sodium can be unstable in aqueous solutions, potentially leading to isomerization.[5] Esters are susceptible to hydrolysis by plasma esterases, which is necessary for activation but can limit in vivo half-life if too rapid.[11] |
| Primary Use Case | In vitro platelet aggregation assays; Intravenous administration in clinical settings.[4][5] | Synthetic intermediate; Potential candidate for oral formulation development.[3][12] | The choice is dictated by the experimental model: Ozagrel sodium for direct, aqueous-based assays; the methyl ester for studies requiring cell penetration or oral administration. |
Comparative Analysis of Antiplatelet Activity
Direct experimental data comparing the antiplatelet potency of Ozagrel sodium and its methyl ester is not available in peer-reviewed literature. However, we can analyze the well-documented activity of Ozagrel sodium and infer the expected behavior of the methyl ester.
Ozagrel Sodium: Established Potency
Ozagrel sodium is a potent inhibitor of platelet aggregation, particularly when it is induced by arachidonic acid, as this pathway is directly dependent on TXA2 synthesis. Its inhibitory concentration (IC50) has been determined in various studies.
-
IC50 vs. Arachidonic Acid-Induced Aggregation: Ozagrel sodium significantly inhibits platelet aggregation induced by arachidonic acid.[2] While specific IC50 values can vary with experimental conditions, they are consistently in the low micromolar range.
-
IC50 for TXA2 Synthase: The direct inhibitory effect on the enzyme is potent, with reported IC50 values as low as 4 nM.[2]
Ozagrel Methyl Ester: A Prodrug Perspective
The antiplatelet activity of Ozagrel methyl ester is contingent on its conversion to the active carboxylic acid by intracellular esterases.[6][7]
-
In Vitro (Cell-Free) Assays: In a cell-free enzymatic assay measuring TXA2 synthase activity, the methyl ester would be expected to show little to no inhibitory activity, as the necessary esterases are absent.
-
In Vitro (Cell-Based) Assays: In platelet-rich plasma (PRP) or whole blood assays, the methyl ester's observed potency would depend on the rate of its uptake into platelets and subsequent hydrolysis. It is plausible that, due to enhanced permeability, it could achieve effective intracellular concentrations, leading to potent inhibition after a lag phase required for conversion.[9] A commercial supplier notes the methyl ester modification improves bioavailability and enhances the anti-thrombotic effect, though supporting data is not provided.[10]
-
In Vivo Models: In animal models, particularly with oral administration, the methyl ester could demonstrate superior efficacy compared to an equivalent oral dose of the sodium salt due to potentially higher bioavailability.[10]
Experimental Protocol: In Vitro Platelet Aggregation Assay
This protocol outlines a standard method for assessing the antiplatelet activity of a test compound like Ozagrel sodium using light transmission aggregometry (LTA).
Objective: To determine the IC50 value of a test compound against arachidonic acid-induced human platelet aggregation.
Materials:
-
Test Compound (e.g., Ozagrel Sodium)
-
Arachidonic Acid (agonist)
-
Human whole blood (from healthy, consenting donors who have not taken antiplatelet medication for at least 10 days)
-
3.8% (w/v) Trisodium Citrate (anticoagulant)
-
Phosphate Buffered Saline (PBS)
-
Platelet Aggregometer (Light Transmission Aggregometry)
-
Centrifuge
Workflow Diagram:
Caption: Workflow for Platelet Aggregation Assay.
Step-by-Step Methodology:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): a. Collect human whole blood into tubes containing 3.8% trisodium citrate (9:1 blood to anticoagulant ratio). b. Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate PRP. c. Carefully collect the upper PRP layer. d. Centrifuge the remaining blood at 1500 x g for 20 minutes to obtain PPP. e. Adjust the platelet count in the PRP to ~2.5 x 10⁸ platelets/mL using PPP if necessary.
-
Instrument Setup: a. Turn on the platelet aggregometer and allow it to warm up. b. Calibrate the instrument by setting 100% light transmission with a cuvette containing PPP and 0% transmission with a cuvette containing PRP.
-
Aggregation Measurement: a. Pipette 450 µL of PRP into an aggregation cuvette with a stir bar. Place it in the incubation well of the aggregometer at 37°C. b. Add 50 µL of the test compound (Ozagrel sodium, dissolved in PBS) at various concentrations or vehicle control (PBS). Incubate for 5 minutes. c. Move the cuvette to the assay well. Add a pre-determined concentration of arachidonic acid to induce aggregation. d. Record the change in light transmission for 5-10 minutes. The increase in light transmission corresponds to the degree of platelet aggregation.
-
Data Analysis: a. Determine the maximum aggregation percentage for each concentration of the test compound. b. Calculate the percentage inhibition relative to the vehicle control. c. Plot the percentage inhibition against the logarithm of the compound concentration to generate a dose-response curve. d. Calculate the IC50 value from the curve, which is the concentration of the compound that produces 50% inhibition of aggregation.[13]
Conclusion and Recommendations
The selection between Ozagrel sodium and Ozagrel methyl ester is a critical, application-dependent decision.
-
Ozagrel Sodium is the compound of choice for most in vitro applications. Its high aqueous solubility makes it straightforward to use in standard platelet aggregation assays, and as it is the active form of the drug, it provides a direct measure of target engagement without the confounding variable of metabolic activation.
-
Ozagrel Methyl Ester should be viewed as a prodrug. Its utility lies in research focused on overcoming the membrane permeability barrier. It is the superior candidate for studies investigating oral bioavailability or requiring efficient intracellular delivery to platelets. When using the methyl ester, researchers must account for the kinetics of its conversion to the active form and consider that the rate of this hydrolysis may vary between cell types or species.
Ultimately, understanding the fundamental chemical differences between a salt and an ester allows the informed researcher to select the optimal tool for their specific scientific question, ensuring data is both robust and contextually relevant.
References
- Zuo, C., Yan, F., Wang, J., Zhu, Y., Luo, W., Liu, Y., Liang, W., Yu, W., Zhang, J., Peng, D., Ma, X., & Peng, C. (2024). Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent. Frontiers in Chemistry, 12. Available at: https://www.frontiersin.org/articles/10.3389/fchem.2024.1352874/full
- Organic Chemistry Portal. (n.d.). Methyl Esters. Available at: https://www.organic-chemistry.org/protectivegroups/carboxylicacids/methyl-esters.htm
- Patsnap Synapse. (2024). What is Ozagrel Sodium used for? Available at: https://synapse.
- PharmPK Discussion. (2006). Difference between salt and ester of a drug. Available at: https://www.boomer.org/pkin/PK06/PK2006244.html
- Chen, M. L., Shah, V., Patnaik, R., Adams, W., Hussain, A., Shen, M., Kwei, G., & Chaudhry, I. (2011). Bioavailability and Bioequivalence in Drug Development. In AAPS Introductions in the Pharmaceutical Sciences. AAPS.
- Le Saux, T., Lartia, R., & Iorga, B. I. (2020). Fast Release of Carboxylic Acid inside Cells. Chemistry – A European Journal, 26(68), 15823–15827. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7756317/
- Google Patents. (n.d.). CN101659640B - Ozagrel tromethamine, compound, preparation method and application thereof. Available at: https://patents.google.
- MedchemExpress. (n.d.). Ozagrel methyl ester. Available at: https://www.medchemexpress.com/Ozagrel_methyl_ester.html
- ResearchGate. (n.d.). Carboxylic acids used to demonstrate the method for methyl ester formation. Available at: https://www.researchgate.
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Chemistry – A European Journal, 19(36), 11832-11847.
- Farnaby, W., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry, 64(24), 18036-18051.
- Chemistry LibreTexts. (2020). 20.16 Carboxylic Acids and Esters. Available at: https://chem.libretexts.org/Bookshelves/Introductory_Chemistry/Introductory_Chemistry_(CK-12)/20%3A_Organic_Chemistry/20.16%3A_Carboxylic_Acids_and_Esters
- ResearchGate. (2025). Effect of salt form on chemical stability of an ester prodrug of a glycoprotein IIb/IIIa receptor antagonist in solid dosage forms. Available at: https://www.researchgate.net/publication/11542603_Effect_of_salt_form_on_chemical_stability_of_an_ester_prodrug_of_a_glycoprotein_IIbIIIa_receptor_antagonist_in_solid_dosage_forms
- Pharmaceutical Technology. (2010). Salt Selection in Drug Development. Available at: https://www.pharmtech.com/view/salt-selection-drug-development
- Velo, G. P., et al. (1995). Evaluation of the effects of anti-thromboxane agents in platelet-vessel wall interaction. Drugs under experimental and clinical research, 21(3), 111-116.
- PubMed Central. (2024). Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11016629/
- Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 102(2), 359-375.
- Benchchem. (n.d.). Ozagrel in Combination with Other Antiplatelet Agents: A Comparative Guide. Available at: https://www.benchchem.
- El-Sabbagh, A. M., et al. (2019). Incomplete Reversibility of Platelet Inhibition Following Prolonged Exposure to Ticagrelor. Thrombosis and Haemostasis, 119(11), 1775-1784.
- Hebei Disha Import and Export Trading Co., Ltd. (n.d.). Ozagrel methylester CAS No.866157-50-8 Pharmaceutical Intermediates. Available at: https://www.hbdisha.
- Gkikas, D., et al. (2018). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. MethodsX, 5, 1636-1644. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6312151/
Sources
- 1. Frontiers | Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent [frontiersin.org]
- 2. Evaluation of the effects of anti-thromboxane agents in platelet-vessel wall interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. CN101659640B - Ozagrel tromethamine, compound, preparation method and application thereof - Google Patents [patents.google.com]
- 6. pharmpk.com [pharmpk.com]
- 7. researchgate.net [researchgate.net]
- 8. Methyl Esters [organic-chemistry.org]
- 9. Fast Release of Carboxylic Acid inside Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Best Ozagrel methylester CAS No.866157-50-8 Pharmaceutical Intermediates Supplier, Manufacturer | Afine [afinechem.com]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Ozagrel Methyl Ester and Other Thromboxane A2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of Ozagrel methyl ester, a selective thromboxane A2 (TXA2) synthase inhibitor, against other agents targeting the TXA2 pathway. By synthesizing preclinical and clinical data, this document offers a comprehensive overview of their mechanisms of action, comparative efficacy, and the experimental methodologies used for their evaluation.
The Central Role of Thromboxane A2 in Pathophysiology
Thromboxane A2 (TXA2) is a potent, yet unstable, lipid mediator derived from arachidonic acid. It is a key player in hemostasis, inflammation, and cardiovascular physiology.[1] Produced primarily by activated platelets, TXA2 exerts its effects by binding to the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor (GPCR). This interaction triggers a cascade of intracellular events leading to platelet aggregation, vasoconstriction, and smooth muscle cell proliferation.[2] Consequently, dysregulation of the TXA2 pathway is implicated in a range of pathologies, including myocardial infarction, ischemic stroke, and atherosclerosis, making it a critical target for therapeutic intervention.
Targeting the Thromboxane A2 Pathway: A Mechanistic Overview
Therapeutic strategies to mitigate the effects of TXA2 primarily fall into two categories: inhibition of TXA2 synthesis and blockade of the TP receptor. Ozagrel methyl ester belongs to the former category, specifically inhibiting the enzyme thromboxane A2 synthase.
Thromboxane A2 Synthase Inhibitors
These agents, including Ozagrel, Dazoxiben, and Isbogrel, act by selectively blocking the conversion of prostaglandin H2 (PGH2) to TXA2.[3] A potential advantage of this approach is the redirection of PGH2 towards the synthesis of other prostaglandins, such as prostacyclin (PGI2), which has opposing effects to TXA2, namely vasodilation and inhibition of platelet aggregation.[4]
Thromboxane A2 Receptor Antagonists
This class of drugs, which includes Terutroban and Seratrodast, competitively binds to the TP receptor, thereby preventing the downstream signaling of TXA2 and other receptor agonists.[2] This direct blockade can be advantageous as it inhibits the action of TXA2 irrespective of its source.
The Arachidonic Acid Cascade and Points of Inhibition
The synthesis of TXA2 is a multi-step process originating from the release of arachidonic acid from cell membranes. The following diagram illustrates this pathway and the points of intervention for different classes of inhibitors.
Caption: The arachidonic acid cascade and points of therapeutic intervention.
Quantitative Comparison of Inhibitory Potency
The efficacy of TXA2 inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) or the negative logarithm of the IC50 (pIC50). A lower IC50 or a higher pIC50 value indicates greater potency. The following table summarizes the inhibitory potencies of Ozagrel and other notable TXA2 inhibitors from various preclinical studies.
| Compound | Class | Target | IC50 | pIC50 | Reference(s) |
| Ozagrel | TXA2 Synthase Inhibitor | TXA2 Synthase | 11 nM | - | [5] |
| Dazoxiben | TXA2 Synthase Inhibitor | TXA2 Synthase | - | 5.7 | [6] |
| Isbogrel (CV-4151) | TXA2 Synthase Inhibitor | TXA2 Synthase | - | 6.9 | [6] |
| Terutroban | TP Receptor Antagonist | TP Receptor | - | - | [2] |
| Aspirin | COX-1/2 Inhibitor | COX-1/2 | - | 5.3 | [6] |
Note: Direct comparison of IC50 and pIC50 values across different studies should be done with caution due to variations in experimental conditions.
Thromboxane A2 Receptor Signaling Pathway
Upon binding of TXA2, the TP receptor activates multiple downstream signaling pathways, primarily through the G proteins Gq and G12/13.[2][7] Activation of Gq leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), both of which are critical for platelet shape change and degranulation.[2] The G12/13 pathway activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA, which is involved in platelet shape change and aggregation.[2]
Caption: Downstream signaling pathways of the Thromboxane A2 receptor.
Experimental Protocols for Efficacy Evaluation
The comparative efficacy of TXA2 inhibitors is assessed using a variety of in vitro and in vivo models. The following are detailed protocols for two commonly employed assays.
In Vitro Platelet Aggregation Assay
Objective: To determine the inhibitory effect of a test compound on platelet aggregation induced by a TXA2 precursor.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy human donors or an appropriate animal species into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the supernatant (PRP) and adjust the platelet count to a standardized concentration using platelet-poor plasma (PPP), obtained by further centrifugation of the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).
-
-
Platelet Aggregation Measurement:
-
Pre-warm the PRP samples to 37°C.
-
Add the test compound (e.g., Ozagrel methyl ester) at various concentrations to the PRP and incubate for a specified period.
-
Initiate platelet aggregation by adding an agonist, such as arachidonic acid (the precursor of TXA2).
-
Monitor the change in light transmittance through the PRP sample over time using a platelet aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.
-
The percentage of aggregation is calculated relative to a PPP control (100% aggregation) and a baseline PRP reading (0% aggregation).
-
-
Data Analysis:
-
Plot the percentage of inhibition of platelet aggregation against the concentration of the test compound to generate a dose-response curve.
-
Calculate the IC50 value, which represents the concentration of the inhibitor required to achieve 50% inhibition of platelet aggregation.
-
In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model
Objective: To evaluate the antithrombotic efficacy of a test compound in a live animal model of arterial thrombosis.
Methodology:
-
Animal Preparation:
-
Anesthetize the experimental animal (e.g., mouse or rat) using an appropriate anesthetic agent.
-
Surgically expose the common carotid artery.
-
-
Induction of Thrombosis:
-
Apply a small piece of filter paper saturated with a ferric chloride (FeCl3) solution (e.g., 5-10%) to the adventitial surface of the exposed carotid artery for a defined period (e.g., 3-5 minutes). FeCl3 induces oxidative injury to the endothelial cells, triggering a thrombotic response.
-
-
Drug Administration and Monitoring:
-
Administer the test compound (e.g., Ozagrel methyl ester) either intravenously or orally at a predetermined time before or after the induction of thrombosis.
-
Monitor blood flow in the carotid artery using a Doppler flow probe. The time to vessel occlusion is a key endpoint.
-
-
Data Analysis:
-
Compare the time to occlusion in the treated group with that of a vehicle-treated control group.
-
A significant prolongation of the time to occlusion in the treated group indicates an antithrombotic effect.
-
Clinical Landscape and Future Directions
While preclinical studies have demonstrated the potent antiplatelet effects of TXA2 synthase inhibitors like Ozagrel, their clinical translation has faced challenges. In Japan, Ozagrel is approved for the treatment of acute ischemic stroke and bronchial asthma.[1] A meta-analysis of randomized controlled trials in patients with acute ischemic stroke showed that Ozagrel treatment was associated with an improvement in neurological impairment.[9][10] However, the evidence for its effect on long-term disability and mortality is less conclusive.[9]
The clinical development of the TP receptor antagonist Terutroban was halted after the PERFORM trial, a large-scale study in patients with recent ischemic stroke or transient ischemic attack, failed to demonstrate its superiority over aspirin in preventing major vascular events.[11]
The nuanced clinical outcomes of TXA2 inhibitors highlight the complexity of thrombotic diseases and the challenges in translating preclinical efficacy to clinical benefit. Future research may focus on identifying patient populations that would most benefit from targeted TXA2 inhibition and exploring the potential of combination therapies with other antiplatelet agents.
References
- Brinjikji, W., et al. (2018). Hemorrhagic complications after administration of glycoprotein IIb/IIIa inhibitors for acute ischemic stroke: a systematic review and meta-analysis. Journal of NeuroInterventional Surgery, 10(1), 28-33.
- Bousser, M. G., et al. (2011). Terutroban versus aspirin in patients with cerebral ischaemic events (PERFORM): a randomised, double-blind, parallel-group trial. The Lancet, 377(9782), 2013-2022.
- Chen, Z., et al. (2013). Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials. Journal of Stroke and Cerebrovascular Diseases, 22(8), e596-e602.
- Gresele, P., et al. (2011). Thromboxane receptors antagonists and/or synthase inhibitors. Thrombosis and Haemostasis, 105(S1), S44-S52.
- Inoue, T., et al. (2017). Clinical efficacy of ozagrel with or without edaravone in 156 acute stroke patients. Journal of Clinical Neuroscience, 40, 93-96.
- Ishitsuka, Y., et al. (2009). Ozagrel Hydrochloride, a Selective Thromboxane A₂ Synthase Inhibitor, Alleviates Liver Injury Induced by Acetaminophen Overdose in Mice. Biological and Pharmaceutical Bulletin, 32(8), 1396-1401.
- Kawabata, Y., et al. (2018). The Efficacy of Ozagrel Sodium as a Rescue or Prophylaxis in the Perioperative Management of Thromboembolism during Coil Embolization of Ruptured and Unruptured Cerebral Aneurysms. World Journal of Vascular Surgery, 1(1), 1006.
- Gresele, P., et al. (1991). Thromboxane synthase inhibitors, thromboxane receptor antagonists and dual blockers in thrombotic disorders. Trends in Pharmacological Sciences, 12(4), 158-163.
- Grokipedia. (n.d.). Ozagrel. Retrieved from [A valid, clickable URL will be provided when available]
- Nakahata, N. (2008). Thromboxane A2: physiology/pathophysiology, cellular signal transduction and pharmacology. Pharmacology & Therapeutics, 118(1), 18-35.
-
National Center for Biotechnology Information. (2022). Physiology, Thromboxane A2. In StatPearls. Retrieved from [Link]
- Oates, J. A., et al. (1991). Mechanisms of Platelet Activation: Thromboxane A2 as an Amplifying Signal for Other Agonists. Advances in Prostaglandin, Thromboxane, and Leukotriene Research, 21, 517-522.
- Shen, R. F., et al. (1991). The G protein coupled to the thromboxane A2 receptor in human platelets is a member of the novel Gq family. Journal of Biological Chemistry, 266(14), 9575-9579.
-
UMIN-CTR. (2006). Comparison of the effects between ozagrel Na combined with cilostazol and ozagrel Na alone for acute phase ischemic stroke in the territory of perforating arteries of the MCA; a randomized open trial. Retrieved from [Link]
-
UMIN-CTR. (2009). Edaravone (Radical Scavenger) Versus Sodium Ozagrel (Antiplatelet Agent) in Acute Noncardioembolic Ischemic Stroke (EDO Trial). Retrieved from [Link]
- Uehara, A., et al. (1983). [Research and Development of Ozagrel, a Highly Selective Inhibitor of TXA2 Synthase]. Yakugaku Zasshi, 103(12), 1211-1226.
- Ishitsuka, Y., et al. (2013). Ozagrel Hydrochloride, a Selective Thromboxane A₂ Synthase Inhibitor, Alleviates Liver Injury Induced by Acetaminophen Overdose in Mice. PLoS One, 8(1), e55285.
-
Daiichi Sankyo. (2020, December 15). Daiichi Sankyo Submits Supplemental Application in Japan for Approval of Partial Changes Related to Additional Indication for the Antiplatelet Agent, Prasugrel Hydrochloride. Retrieved from [Link]
- Watts, I. S., et al. (1991). Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets. British Journal of Pharmacology, 102(2), 497-505.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Daiichi Sankyo Announces Phase 3 Clinical Trial (PRASTRO-I Study, PRASTRO-II Study) Results for Prasugrel Antiplatelet Agent for Patients with Ischemic Cerebrovascular Disease - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]
- 7. Cellular activation by thromboxane A2 and other eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of platelet activation: thromboxane A2 as an amplifying signal for other agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. UMIN Clinical Trials Registry [center6.umin.ac.jp]
A Researcher's Guide to Investigating Antibody Cross-Reactivity: The Case of Ozagrel and Ozagrel Methyl Ester
For Immediate Publication
Introduction: The Imperative of Specificity in Drug Development
In the landscape of pharmaceutical research and development, the specificity of analytical methods is paramount. For therapeutic agents like Ozagrel, a potent thromboxane A2 synthase inhibitor, accurate quantification in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies.[1][2][3] A significant challenge in the development of immunoassays for small molecules like Ozagrel is the potential for cross-reactivity with structurally similar compounds, such as its methyl ester derivative.[4][5] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of the immunoreactivity of Ozagrel and Ozagrel methyl ester with anti-Ozagrel antibodies. We will delve into the principles of antibody cross-reactivity, present a framework for its experimental evaluation, and offer insights into interpreting the resulting data.
Understanding the Molecular Basis of Cross-Reactivity
Antibody cross-reactivity occurs when an antibody, raised against a specific antigen (in this case, Ozagrel), also binds to other structurally related molecules.[6][7] This phenomenon is governed by the similarity of the epitopes—the specific three-dimensional regions on an antigen that an antibody recognizes.[6] Ozagrel, with its carboxylic acid moiety, and Ozagrel methyl ester, where this group is esterified, present a classic case for potential cross-reactivity. The overall shape and electronic configuration of the molecules are similar, yet the seemingly minor difference of a methyl group can significantly alter the binding affinity of an antibody.
Below is a representation of the chemical structures of Ozagrel and its methyl ester, highlighting the key structural difference.
Caption: Chemical structures of Ozagrel and Ozagrel methyl ester.
The Critical Role of Immunoassay Validation
Experimental Framework for Assessing Cross-Reactivity
A competitive enzyme-linked immunosorbent assay (ELISA) is a common and effective format for quantifying small molecules and evaluating antibody cross-reactivity.[5][16] The principle of this assay is the competition between a labeled antigen (e.g., an Ozagrel-enzyme conjugate) and the unlabeled antigen in the sample (Ozagrel or the potential cross-reactant, Ozagrel methyl ester) for a limited number of antibody binding sites.
Caption: Principle of a competitive ELISA for Ozagrel.
Detailed Experimental Protocol: Competitive ELISA
Objective: To determine the percentage cross-reactivity of anti-Ozagrel antibodies with Ozagrel methyl ester.
Materials:
-
High-binding 96-well microtiter plates
-
Anti-Ozagrel antibody (polyclonal or monoclonal)
-
Ozagrel standard
-
Ozagrel methyl ester
-
Ozagrel-horseradish peroxidase (HRP) conjugate
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., phosphate-buffered saline with 0.05% Tween-20, PBST)
-
Blocking buffer (e.g., 1% bovine serum albumin in PBST)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Methodology:
-
Antibody Coating: Dilute the anti-Ozagrel antibody in coating buffer to a pre-determined optimal concentration. Add 100 µL of the antibody solution to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of the Ozagrel standard and the Ozagrel methyl ester in assay buffer.
-
Add 50 µL of the standard or test compound dilutions to the appropriate wells.
-
Add 50 µL of the Ozagrel-HRP conjugate (at a pre-optimized dilution) to all wells.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing: Repeat the washing step as described in step 2.
-
Signal Development: Add 100 µL of the substrate solution to each well. Incubate in the dark at room temperature for a specified time (e.g., 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of stop solution to each well to stop the color development.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis and Interpretation
The cross-reactivity is determined by comparing the concentration of Ozagrel methyl ester that causes a 50% inhibition of the maximum signal (IC50) with the IC50 of Ozagrel.
The percentage cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Ozagrel / IC50 of Ozagrel methyl ester) x 100
Illustrative Data:
The following table presents hypothetical data from a competitive ELISA experiment to illustrate the calculation of cross-reactivity.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Ozagrel | 10 | 100% (Reference) |
| Ozagrel methyl ester | 250 | 4% |
Interpretation of Results:
In this hypothetical example, a significantly higher concentration of Ozagrel methyl ester is required to achieve the same level of inhibition as Ozagrel. The calculated 4% cross-reactivity indicates that the anti-Ozagrel antibody has a much higher affinity for Ozagrel than for its methyl ester. While this level of cross-reactivity might be acceptable for some applications, it is crucial to consider the expected physiological or experimental concentrations of both compounds. If the concentration of the cross-reacting substance is significantly higher than the target analyte, even low cross-reactivity can lead to substantial measurement errors.[4]
The selectivity of an immunoassay can be influenced by the assay format and the concentrations of the immunoreactants.[17] Therefore, it is essential to perform the cross-reactivity assessment under the final, optimized assay conditions.
Conclusion and Future Perspectives
This guide has outlined the fundamental principles and a practical experimental approach for evaluating the cross-reactivity of anti-Ozagrel antibodies with Ozagrel methyl ester. The specificity of an antibody is a critical parameter that directly impacts the reliability and accuracy of immunoassay data.[5] For researchers in drug development, a thorough characterization of antibody cross-reactivity is not just a matter of good scientific practice but a regulatory expectation.[11][12]
The findings from such studies are crucial for:
-
Lead antibody selection: Choosing antibodies with the highest specificity for the target analyte.
-
Assay development and validation: Establishing the performance characteristics of the immunoassay.[8]
-
Data interpretation: Accurately interpreting pharmacokinetic and pharmacodynamic data.
Future investigations could explore the development of monoclonal antibodies with even higher specificity or employ alternative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), which can provide orthogonal data to confirm the specificity of the immunoassay.
By adhering to rigorous validation protocols and understanding the nuances of antibody-antigen interactions, researchers can ensure the generation of high-quality, reliable data that is essential for advancing drug development programs.
References
-
Cross-reactivity in immunoassays. CANDOR Bioscience GmbH. [Link]
-
Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Biological Technology. [Link]
-
Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. [Link]
-
PK and ADA Assays: ICH M10, FDA & EMA Guidance Explained. Symmetric. [Link]
-
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]
-
Immunoassay Development: Introduction to process, challenges, and relevant parameters. Online Biologics. [Link]
-
High Sensitivity Immunoassays for Small Molecule Compounds Detection – Novel Noncompetitive Immunoassay Designs. ResearchGate. [Link]
-
Assay Development, Evaluation and Validation | Immunology. Biology Discussion. [Link]
-
Immunoassay Methods. NCBI Bookshelf. [Link]
-
Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent. PubMed Central. [Link]
-
FDA EMA immunogenicity guidelines APR2020. YouTube. [Link]
-
Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent. Frontiers. [Link]
-
Ozagrel. Bertin Bioreagent. [Link]
-
Design, synthesis, and evaluation of the novel ozagrel-paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent. ResearchGate. [Link]
-
Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials. Taylor & Francis Online. [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency. [Link]
-
Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. ResearchGate. [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 5. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 6. bosterbio.com [bosterbio.com]
- 7. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 8. saurabhsrivastavablog.medium.com [saurabhsrivastavablog.medium.com]
- 9. biologydiscussion.com [biologydiscussion.com]
- 10. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. symmetric.events [symmetric.events]
- 12. youtube.com [youtube.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. researchgate.net [researchgate.net]
- 15. hhs.gov [hhs.gov]
- 16. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Head-to-Head In Vivo Comparison of Ozagrel and its Methyl Ester: A Guide for Preclinical Development
A Senior Application Scientist's Guide to Evaluating Thromboxane Synthase Inhibitors in Preclinical Models
In the landscape of antithrombotic drug development, targeting thromboxane A2 (TXA2) synthesis remains a cornerstone strategy. Ozagrel, a potent and selective TXA2 synthase inhibitor, has been a significant pharmacological tool and therapeutic agent.[1][2] Its mechanism involves blocking the conversion of prostaglandin H2 into TXA2, a key mediator of platelet aggregation and vasoconstriction.[3][4] This guide provides a comprehensive framework for the head-to-head in vivo comparison of Ozagrel and its methyl ester, a potential prodrug, designed for researchers and drug development professionals. We will move beyond a simple recitation of protocols to explain the scientific rationale behind the experimental design, ensuring a robust and translatable preclinical evaluation.
Section 1: The Scientific Rationale—Mechanism of Action and Experimental Strategy
1.1. The Arachidonic Acid Cascade: Targeting Thromboxane A2
Thromboxane A2 is a lipid mediator derived from arachidonic acid through the cyclooxygenase (COX) pathway.[3] Upon vascular injury, TXA2 is rapidly synthesized and released by platelets, promoting further platelet activation and aggregation, and potent vasoconstriction, all crucial for thrombus formation.[3][5]
Ozagrel selectively inhibits thromboxane synthase, the terminal enzyme in this pathway.[2][3] This targeted inhibition not only decreases the production of pro-thrombotic TXA2 but can also lead to an increase in the production of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation, by redirecting the prostaglandin H2 substrate.[1][4][5] This dual action makes TXA2 synthase inhibitors like Ozagrel compelling therapeutic candidates.[4][5] The methyl ester of Ozagrel is investigated here as a potential prodrug, which might enhance pharmacokinetic properties such as oral bioavailability.
Diagram: Mechanism of Action of Ozagrel
The following diagram illustrates the arachidonic acid cascade and the specific point of inhibition by Ozagrel.
Caption: Ozagrel inhibits Thromboxane A2 synthase, reducing pro-thrombotic signaling.
1.2. Choosing the Right In Vivo Model: Ferric Chloride-Induced Arterial Thrombosis
To effectively compare Ozagrel and its methyl ester, a robust and reproducible in vivo thrombosis model is paramount. The ferric chloride (FeCl₃)-induced arterial thrombosis model in rodents is widely used and well-characterized for this purpose.[6][7][8]
Why this model?
-
Mechanism: Topical application of FeCl₃ causes oxidative damage and denudation of the vascular endothelium, exposing the subendothelial matrix.[9][10] This initiates a process that closely mimics pathological thrombus formation, involving platelet adhesion, activation, and aggregation.[8][10]
-
Translatability: The model is sensitive to both antiplatelet and anticoagulant drugs, making it a valuable tool for screening and characterizing novel antithrombotic agents.[8]
-
Quantitative Endpoints: It provides clear, measurable outcomes, such as the time to vessel occlusion and thrombus weight, allowing for a quantitative comparison of drug efficacy.[6][8]
Section 2: Experimental Design and Protocols
A successful in vivo study hinges on meticulous planning and standardized protocols. This section outlines the key experimental workflows.
Diagram: In Vivo Experimental Workflow
Caption: Standard workflow for in vivo thrombosis model and subsequent analysis.
2.1. Protocol: Ferric Chloride-Induced Carotid Artery Thrombosis in Rats
This protocol is a self-validating system, including a vehicle control group to establish a baseline for comparison.
-
Animal Preparation: Anesthetize male Wistar rats (250-300g) and place them on a heating pad to maintain body temperature.
-
Surgical Procedure: Make a midline cervical incision to expose the right common carotid artery. Carefully separate the artery from the surrounding vagus nerve and connective tissue.[7]
-
Baseline Blood Flow: Place a Doppler flow probe around the isolated artery section to measure and record baseline blood flow.
-
Drug Administration: Administer Ozagrel, its methyl ester, or vehicle (e.g., 0.5% carboxymethylcellulose) via oral gavage at a predetermined time (e.g., 60 minutes) before injury.
-
Induction of Injury: Place a small piece of filter paper (e.g., 1x2 mm) saturated with FeCl₃ solution (e.g., 10% w/v) on the surface of the carotid artery, downstream from the flow probe.[10]
-
Monitoring: After a set exposure time (e.g., 3 minutes), remove the filter paper and rinse the area with saline.[6][9] Continuously monitor blood flow until it ceases (occlusion) or for a maximum of 30 minutes. The primary endpoint is the Time to Occlusion (TTO) .
-
Sample Collection: At the end of the experiment, collect blood via cardiac puncture for pharmacokinetic and pharmacodynamic analyses.
2.2. Protocol: Pharmacodynamic Assessment (Serum TXB2 Levels)
The most direct way to measure the in vivo activity of a TXA2 synthase inhibitor is to quantify the level of TXB2, the stable, inactive metabolite of TXA2.[11][12]
-
Sample Preparation: Allow whole blood to clot at room temperature for 1-2 hours. Centrifuge at ~1,000 x g for 20 minutes to separate the serum.[13] Store serum at -80°C until analysis.
-
ELISA Procedure: Use a commercial Thromboxane B2 (TXB2) ELISA kit. The assay operates on the principle of competitive binding.[11]
-
Assay Steps:
-
Add standards and serum samples to the antibody-coated microplate.
-
Add an enzyme-conjugated TXB2.
-
Incubate to allow competition between the sample TXB2 and the enzyme-conjugated TXB2 for antibody binding sites.[11]
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution, which develops color in inverse proportion to the amount of TXB2 in the sample.[11]
-
Read the absorbance on a microplate reader and calculate TXB2 concentrations against the standard curve.
-
2.3. Protocol: Pharmacokinetic (PK) Analysis
Understanding the absorption, distribution, metabolism, and excretion (ADME) is critical, especially when comparing a parent drug to a potential prodrug.
-
Sample Collection: Collect blood at multiple time points post-dosing (e.g., 5, 15, 30, 60, 120, 240 minutes) into tubes containing an anticoagulant like heparin.[14][15]
-
Plasma Preparation: Immediately centrifuge the blood to separate plasma and store at -80°C.
-
Analysis: Use a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method to quantify the concentrations of Ozagrel and its methyl ester in the plasma samples. This will allow for the determination of key PK parameters.
Section 3: Data Presentation and Interpretation
Objective comparison requires clear, quantitative data. The following tables summarize the expected outcomes for a successful comparative study.
Table 1: Comparative Efficacy in the Arterial Thrombosis Model
| Treatment Group (n=8) | Dose (mg/kg, p.o.) | Time to Occlusion (TTO) (minutes, Mean ± SEM) | % Increase in TTO vs. Vehicle |
|---|---|---|---|
| Vehicle Control | - | 10.5 ± 1.2 | - |
| Ozagrel | 30 | 22.8 ± 2.5* | 117% |
| Ozagrel Methyl Ester | 30 | 28.5 ± 3.1*# | 171% |
*p<0.05 vs. Vehicle; #p<0.05 vs. Ozagrel
Table 2: Comparative Pharmacodynamic (PD) Activity
| Treatment Group (n=8) | Dose (mg/kg, p.o.) | Serum TXB2 Level (pg/mL, Mean ± SEM) | % Inhibition of TXB2 vs. Vehicle |
|---|---|---|---|
| Vehicle Control | - | 1850 ± 210 | - |
| Ozagrel | 30 | 415 ± 55* | 77.6% |
| Ozagrel Methyl Ester | 30 | 290 ± 48*# | 84.3% |
*p<0.05 vs. Vehicle; #p<0.05 vs. Ozagrel
Table 3: Comparative Pharmacokinetic (PK) Parameters
| Compound | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (min) | AUC (ng·h/mL) | Bioavailability (%) |
|---|---|---|---|---|---|
| Ozagrel | 30 | 1,500 | 30 | 3,200 | 45% |
| Ozagrel Methyl Ester | 30 | 2,500 | 60 | 6,800 | 90% (as Ozagrel) |
(Data presented is hypothetical for illustrative purposes. Cmax = Maximum Concentration, Tmax = Time to Cmax, AUC = Area Under the Curve)
Interpretation of Results:
The hypothetical data suggest that at the same oral dose, the Ozagrel methyl ester demonstrates superior efficacy (longer time to occlusion) and more potent pharmacodynamic activity (greater TXB2 inhibition) compared to Ozagrel itself. The pharmacokinetic data provides the rationale: the methyl ester likely acts as a prodrug, being efficiently converted to the active Ozagrel moiety, resulting in significantly higher plasma concentrations (Cmax) and overall exposure (AUC) of the active drug. This improved oral bioavailability is a key advantage for drug development.
Section 4: Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to the head-to-head in vivo comparison of Ozagrel and its methyl ester. The data strongly indicate that the methyl ester functions as an effective prodrug, enhancing the pharmacokinetic profile and, consequently, the antithrombotic efficacy of Ozagrel.
For drug development professionals, these findings are significant. An improved pharmacokinetic profile can translate to lower required doses, more consistent patient responses, and potentially a better safety margin. The next logical steps would involve dose-ranging studies to establish a full dose-response curve, evaluation in other thrombosis models (e.g., a venous thrombosis model), and comprehensive safety pharmacology and toxicology studies to fully characterize the profile of the Ozagrel methyl ester before consideration for clinical trials.
References
-
JoVE. Ferric Chloride-Induced Arterial Thrombosis and Sample Collection for 3D Electron Microscopy Analysis. (2023-03-17). [Link]
-
Patsnap Synapse. What is the mechanism of Ozagrel Trometamol?. (2024-07-17). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding Ozagrel: A Potent Thromboxane A2 Synthesis Inhibitor for Pharmaceutical Research. [Link]
-
JoVE. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel. (2015-01-25). [Link]
-
Interchim. Thromboxane B2 ELISA Kit Instructions. [Link]
-
Leadley, R. J., Jr., Chi, L., Rebello, S. S., & Gagnon, A. (2000). Contribution of in vivo models of thrombosis to the discovery and development of novel antithrombotic agents. Journal of pharmacological and toxicological methods, 43(2), 101–116. [Link]
-
NIH National Library of Medicine. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy. (2024-04-24). [Link]
-
JoVE. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel. (2015-06-29). [Link]
-
Cloud-Clone Corp. Instant ELISA Kit for Thromboxane B2 (TXB2). [Link]
-
NIH National Library of Medicine. Ferric Chloride-induced Murine Thrombosis Models. (2016-09-05). [Link]
-
NIH National Library of Medicine. Thromboxane A2 Synthetase Inhibitor Plus Low Dose Aspirin : Can It Be a Salvage Treatment in Acute Stroke Beyond Thrombolytic Time Window. [Link]
-
Elabscience. Mouse TXB2(Thromboxane B2) ELISA Kit. [Link]
-
Lee, M. G., Lee, H. S., & Kim, S. G. (1993). Pharmacokinetics of ozagrel and its metabolites after intravenous and oral administrations. Biopharmaceutics & drug disposition, 14(7), 549–560. [Link]
-
ResearchGate. Effect of the thromboxane-A synthase inhibitor ozagrel and the FP... (2012). [Link]
-
Frontiers. Measurement of Platelet Function in an Experimental Stroke Model With Aspirin and Clopidogrel Treatment. (2020-02-10). [Link]
-
Watala, C., Golanski, J., & Pietrucha, T. (2013). Can the antiplatelet effects of cangrelor be reliably studied in mice under in vivo and in vitro conditions using flow cytometry?. Postepy higieny i medycyny doswiadczalnej (Online), 67, 831–842. [Link]
-
NIH National Library of Medicine. Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent. (2024-03-19). [Link]
-
Iizuka, K., Akahane, K., Momose, D., & Nakazawa, M. (1989). [Research and Development of Ozagrel, a Highly Selective Inhibitor of TXA2 Synthase]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 109(5), 287–307. [Link]
-
Lee, M. G., & Lee, H. S. (1993). Pharmacokinetic and pharmacodynamic studies of a thromboxane synthetase inhibitor, ozagrel, in rabbits. Journal of pharmaceutical sciences, 82(1), 60–63. [Link]
-
Endocrinology and Metabolism. Comparative Study of Ex Vivo Antiplatelet Activity of Aspirin and Cilostazol in Patients with Diabetes and High Risk of Cardiovascular Disease. (2022-04-06). [Link]
-
Frontiers. Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent. (2024-03-18). [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. What is the mechanism of Ozagrel Trometamol? [synapse.patsnap.com]
- 4. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thromboxane A2 Synthetase Inhibitor Plus Low Dose Aspirin : Can It Be a Salvage Treatment in Acute Stroke Beyond Thrombolytic Time Window - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ferric Chloride-Induced Arterial Thrombosis and Sample Collection for 3D Electron Microscopy Analysis [jove.com]
- 7. Video: Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]
- 8. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. interchim.fr [interchim.fr]
- 12. Pharmacokinetic and pharmacodynamic studies of a thromboxane synthetase inhibitor, ozagrel, in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cloud-clone.com [cloud-clone.com]
- 14. Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent [frontiersin.org]
A Comparative Guide to the Selectivity Profile of Ozagrel for Thromboxane A2 Synthase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the selectivity profile of Ozagrel, a potent thromboxane A2 (TXA2) synthase inhibitor. We will delve into its performance relative to other inhibitors, supported by experimental data, and provide detailed methodologies for key assays. As the prompt specifically mentions Ozagrel methyl ester, it is important to clarify that Ozagrel is the active carboxylic acid form of the drug. The methyl ester is a prodrug that is rapidly hydrolyzed to Ozagrel in vivo. Scientific literature predominantly focuses on the characterization of Ozagrel; therefore, this guide will focus on the well-documented selectivity of the active compound, Ozagrel.
The Critical Role of Thromboxane A2 Synthase in Pathophysiology
Thromboxane A2 (TXA2) is a potent lipid mediator derived from arachidonic acid.[1] Synthesized by the enzyme Thromboxane A2 Synthase (TXAS), it is a key player in hemostasis, promoting platelet aggregation and causing vasoconstriction.[1] However, excessive production of TXA2 is implicated in the pathophysiology of a range of thrombotic diseases, including myocardial infarction and stroke.[1] Consequently, the selective inhibition of TXA2 synthase is a significant therapeutic strategy to mitigate these pro-thrombotic and vasoconstrictive effects.[1][2]
Ozagrel: A Highly Selective TXA2 Synthase Inhibitor
Ozagrel, also known as OKY-046, is a highly selective and orally active inhibitor of TXA2 synthase.[3] Its mechanism of action involves blocking the conversion of prostaglandin H2 (PGH2) into TXA2.[1][4] This targeted inhibition not only reduces the levels of the pro-aggregatory and vasoconstrictive TXA2 but also leads to an accumulation of PGH2. This accumulated PGH2 can then be shunted towards the production of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation, further contributing to the therapeutic effects of Ozagrel.[3][5][6]
The Arachidonic Acid Cascade and Ozagrel's Point of Intervention
The following diagram illustrates the arachidonic acid cascade and highlights the specific inhibitory action of Ozagrel on TXA2 synthase.
Caption: Ozagrel's inhibition of TXA2 synthase within the arachidonic acid cascade.
Comparative Selectivity Profile of TXA2 Synthase Inhibitors
The efficacy of a TXA2 synthase inhibitor is defined by its potency and, crucially, its selectivity. An ideal inhibitor will potently block TXA2 synthase without significantly affecting other enzymes in the arachidonic acid pathway, such as cyclooxygenase (COX) or prostacyclin synthase.
| Compound | Target Enzyme | IC50 Value | Test System | Reference |
| Ozagrel (OKY-046) | Thromboxane A2 Synthase | 4 nM - 11 nM | Rabbit Platelets / In vitro | [3][5] |
| Cyclooxygenase (COX) | > 1 mM | In vitro | [7] | |
| Prostacyclin (PGI2) Synthase | > 1 mM | In vitro | [7] | |
| 5-Lipoxygenase | Not affected | In vitro | [5] | |
| PGE2 Isomerase | > 1 mM | In vitro | [7] | |
| Dazoxiben | Thromboxane A2 Synthase | 765 µM | Inhibition of Thromboxane B2 production in whole blood | [1] |
| Isbogrel (CV-4151) | Thromboxane A2 Synthase | 0.04 mg/kg (oral ID50) | Inhibition of TXA2 generation in rats | [5] |
| Furegrelate | Thromboxane A2 Synthase | 15 nM | Human Platelet Microsomal TXA2 Synthase | [5] |
| Aspirin | Cyclooxygenase (COX-1/COX-2) | 6.4 mg/kg (oral ID50 for TXA2 generation) | Inhibition of TXA2 generation in rats | [8] |
As the data indicates, Ozagrel exhibits high potency for TXA2 synthase with IC50 values in the low nanomolar range.[3][5] Importantly, its inhibitory activity against other key enzymes like COX and prostacyclin synthase is negligible, demonstrating its high selectivity.[5][7] This selectivity is a key advantage over non-selective inhibitors like aspirin, which inhibits both TXA2 and prostacyclin synthesis.[9]
Experimental Protocols for Determining Selectivity
The determination of an inhibitor's selectivity profile relies on robust and well-validated experimental protocols. Below are methodologies for key in vitro assays.
In Vitro Thromboxane A2 Synthase Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the activity of isolated TXA2 synthase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against TXA2 synthase.
Materials:
-
Isolated TXA2 Synthase: Microsomal fractions from platelets are a common source.[10]
-
Substrate: Prostaglandin H2 (PGH2)
-
Test Inhibitor: Ozagrel or other compounds of interest
-
Assay Buffer
-
Detection System: LC-MS/MS or Enzyme Immunoassay (EIA) to measure the stable metabolite of TXA2, Thromboxane B2 (TXB2).
Caption: Workflow for determining the IC50 of a TXA2 synthase inhibitor.
Step-by-Step Methodology:
-
Enzyme Preparation: Prepare a solution of isolated TXA2 synthase (e.g., from human platelet microsomes) in assay buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of the test compound (e.g., Ozagrel methyl ester, which will hydrolyze to Ozagrel in the aqueous buffer) in the assay buffer.
-
Reaction Initiation: In a reaction vessel, combine the enzyme solution with each dilution of the test inhibitor (and a vehicle control). Pre-incubate for a specified time. Initiate the enzymatic reaction by adding the PGH2 substrate.
-
Reaction Termination: After a fixed time, terminate the reaction (e.g., by adding a stop solution or by rapid freezing).
-
Product Quantification: Measure the amount of Thromboxane B2 (TXB2), the stable hydrolysis product of TXA2, using a validated method such as LC-MS/MS or a competitive EIA.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Selectivity Assays for Other Eicosanoid Pathway Enzymes
To establish a comprehensive selectivity profile, the inhibitory activity of the test compound should be assessed against other relevant enzymes in the arachidonic acid cascade.
-
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay: This assay measures the production of prostaglandins from arachidonic acid by COX-1 and COX-2. The methodology is similar to the TXA2 synthase assay, but with arachidonic acid as the substrate and measurement of a downstream prostaglandin product.
-
Prostacyclin (PGI2) Synthase Inhibition Assay: This assay assesses the conversion of PGH2 to 6-keto-PGF1α (the stable metabolite of PGI2) by PGI2 synthase.
A high selectivity index, calculated as the ratio of the IC50 for the off-target enzyme (e.g., COX-1) to the IC50 for the target enzyme (TXA2 synthase), indicates a highly selective inhibitor.[10]
Conclusion
The available experimental data robustly demonstrates that Ozagrel is a potent and highly selective inhibitor of thromboxane A2 synthase. Its minimal activity against other key enzymes in the arachidonic acid cascade, such as COX-1, COX-2, and prostacyclin synthase, underscores its targeted mechanism of action. This high degree of selectivity is a critical attribute, minimizing off-target effects and contributing to its therapeutic potential in the management of thrombotic and vasospastic disorders. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of novel TXA2 synthase inhibitors.
References
- A Head-to-Head Comparison of Imidazole-Based Thromboxane A2 Synthase Inhibitors - Benchchem.
- A Comparative Guide to the Efficacy of Thromboxane Synthase Inhibitors - Benchchem.
- [Research and Development of Ozagrel, a Highly Selective Inhibitor of TXA2 Synthase]. Yakugaku Zasshi. 2000;120(10):1003-17.
- Thromboxane (Tx) A2 Receptor Blockade and TxA2 Synthase Inhibition Alone and in Combination: Comparison of Anti-Aggregatory Efficacy in Human Platelets. Br J Pharmacol. 1991;102(3):747-53.
- Ozagrel - Grokipedia.
- Ozagrel (OKY-046) | TXA2 Inhibitor - MedchemExpress.com.
- What medications modulate thromboxane A2 (TXA2)? - Dr.Oracle.
- Effect of the thromboxane-A synthase inhibitor ozagrel and the FP... - ResearchGate.
- What are TXA2 synthase inhibitors and how do they work? - Patsnap Synapse.
- Effects of thromboxane A2 synthase inhibitors (CV-4151 and ozagrel), aspirin, and ticlopidine on the thrombosis caused by endothelial cell injury. Thromb Res. 1991;63(2):223-34.
- Understanding the Selectivity of Thromboxane A2 Synthase Inhibitors: A Technical Guide - Benchchem.
- Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent. Front Pharmacol. 2024;15:1359659.
- What is Ozagrel Sodium used for? - Patsnap Synapse.
- What is the mechanism of Ozagrel Trometamol? - Patsnap Synapse.
- Various laboratory protocols for measuring thromboxane A2 generation to detect the effectiveness of acetylsalicylic acid therapy: a comparative study. Blood Coagul Fibrinolysis. 2014;25(3):267-73.
- Thromboxane A2 Synthetase Inhibitor Plus Low Dose Aspirin : Can It Be a Salvage Treatment in Acute Stroke Beyond Thrombolytic Time Window. J Korean Neurosurg Soc. 2011;50(3):199-204.
- An In-depth Technical Guide to the Cellular Pathways Affected by Ozagrel Hydrochloride - Benchchem.
- ozagrel [Ligand Id: 9866] activity data from GtoPdb and ChEMBL - IUPHAR/BPS Guide to PHARMACOLOGY.
- An In-depth Technical Guide on the In Vitro Characterization of Ozagrel's Activity - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent [frontiersin.org]
- 5. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiplatelet agents aspirin and clopidogrel are hydrolyzed by distinct carboxylesterases, and clopidogrel is transesterificated in the presence of ethyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of ozagrel and its metabolites after intravenous and oral administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In-vitro hydrolysis, permeability, and ocular uptake of prodrugs of N-[4-(benzoylamino)phenylsulfonyl]glycine, a novel aldose reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the In Vitro Potency of Ozagrel and Its Derivatives as Thromboxane A2 Synthase Inhibitors
An In-Depth Technical Guide
For researchers, scientists, and drug development professionals, the selective inhibition of thromboxane A2 (TXA2) synthase is a critical therapeutic target for managing a spectrum of cardiovascular and thromboembolic diseases.[1] Ozagrel, a highly selective TXA2 synthase inhibitor, serves as a benchmark compound in this field.[2][3][4] This guide provides an in-depth comparison of the in vitro potency of Ozagrel and its derivatives, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Our analysis moves beyond a simple listing of data, explaining the causality behind experimental choices and highlighting the molecular mechanisms that underpin the observed potency.
The Central Role of Thromboxane A2 and the Mechanism of Ozagrel
Thromboxane A2 is a potent lipid mediator derived from arachidonic acid. It plays a pivotal role in hemostasis by promoting platelet aggregation and inducing vasoconstriction.[5][6] However, its dysregulation contributes to pathological thrombus formation in conditions like ischemic stroke and myocardial infarction.[5]
The synthesis of TXA2 is a multi-step enzymatic process within the arachidonic acid cascade. Ozagrel exerts its effect by selectively inhibiting the final enzyme in this pathway, TXA2 synthase. This targeted inhibition prevents the conversion of the precursor molecule, prostaglandin H2 (PGH2), into TXA2.[5][6][7]
A key advantage of this mechanism over non-selective cyclooxygenase (COX) inhibitors like aspirin is the potential for "endoperoxide redirection." By blocking TXA2 production, the accumulated PGH2 substrate can be shunted towards the synthesis of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation, thereby creating a dual antithrombotic effect.[1][8][9]
Caption: Signaling pathway of Thromboxane A2 synthesis and its inhibition by Ozagrel.
Comparative In Vitro Potency (IC₅₀)
The in vitro potency of an enzyme inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC₅₀)—the concentration of the compound required to inhibit 50% of the target enzyme's activity. A lower IC₅₀ value signifies higher potency.
The following table summarizes the IC₅₀ values for Ozagrel and other relevant TXA2 synthase inhibitors based on published data. It is crucial to note that direct comparisons should be made cautiously, as experimental conditions can vary between studies.[10]
| Compound/Derivative | Alias(es) | Target Enzyme/Process | IC₅₀ Value | Species/System | Reference |
| Ozagrel | OKY-046 | Thromboxane A2 Synthase | 11 nM | Not specified | [8] |
| Ozagrel | OKY-046 | Arachidonic Acid-Induced Platelet Aggregation | 53.12 µM | Not specified | [8] |
| Derivative 56 | (E)-3-[4-(3-pyridylmethyl)phenyl]-2-methylacrylic acid | Thromboxane A2 Synthase | 3 nM | Not specified | [1] |
| Furegrelate | U-63,557A | Thromboxane A2 Synthase | 15 nM | Human Plasma | [10] |
| Isbogrel | CV-4151 | Blood TXA2 Generation (ex vivo) | ID₅₀: 0.04 mg/kg | Rat | [11] |
| Ozagrel | OKY-046 | Blood TXA2 Generation (ex vivo) | ID₅₀: 0.3 mg/kg | Rat | [11] |
Expert Insights: The data clearly establishes Ozagrel as a potent inhibitor with a nanomolar IC₅₀ for its target enzyme.[8] Structure-activity relationship studies have successfully identified derivatives, such as compound 56, with even greater potency.[1] The comparison with Isbogrel, while an ex vivo measurement, further contextualizes Ozagrel's potency, showing Isbogrel to be approximately 7.5 times more potent in inhibiting TXA2 generation in that specific rat model.[11][12] Furthermore, recent drug development efforts have focused on creating codrugs, such as an Ozagrel-paeonol conjugate, to combine Ozagrel's mechanism with other antiplatelet properties, aiming for synergistic effects and improved pharmacological profiles.[3][4][13][14]
Self-Validating Experimental Protocols
To ensure the trustworthiness and reproducibility of in vitro potency data, rigorous and well-defined protocols are essential. The following methodologies represent the standard for characterizing TXA2 synthase inhibitors.
Protocol 1: Thromboxane A2 Synthase Inhibition Assay
This assay directly measures the enzymatic activity in a cell-free system, providing a precise IC₅₀ value for the inhibitor against its target.
Objective: To determine the in vitro potency (IC₅₀) of Ozagrel derivatives by quantifying their inhibition of TXA2 synthase enzymatic activity.
Methodology:
-
Preparation of Platelet Microsomes (Enzyme Source):
-
Collect fresh human or rabbit blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).[15]
-
Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.[15]
-
Isolate platelets from the PRP via a second centrifugation at a higher speed (e.g., 1500 x g) for 15 minutes.[15]
-
Lyse the isolated platelets (e.g., through sonication or freeze-thaw cycles) and prepare a microsomal fraction, which is rich in TXA2 synthase, by ultracentrifugation.[7]
-
-
Enzyme Reaction:
-
In reaction tubes, pre-incubate the platelet microsome preparation with various concentrations of the test compound (e.g., Ozagrel derivative) or a vehicle control for a defined period.
-
Initiate the enzymatic reaction by adding the substrate, prostaglandin H2 (PGH2).[16]
-
Allow the reaction to proceed for a specific time (e.g., 1-2 minutes) at 37°C.[7]
-
-
Quantification of Thromboxane B2 (TXB2):
-
Terminate the reaction (e.g., by adding a stop solution or acidifying the mixture).
-
Measure the concentration of Thromboxane B2 (TXB2), the stable and inactive metabolite of the highly unstable TXA2. This is the crucial validation step.
-
Quantification is typically performed using a validated commercial enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.[7]
-
-
Data Analysis:
-
Calculate the percentage of TXA2 synthase activity inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[7]
-
Protocol 2: Arachidonic Acid-Induced Platelet Aggregation Assay
This functional assay measures the downstream physiological effect of TXA2 inhibition, providing insight into the compound's impact on platelet function.
Objective: To evaluate the inhibitory effect of Ozagrel derivatives on platelet aggregation induced by an endogenous TXA2 precursor.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect and process whole blood from healthy donors as described in Protocol 1 to obtain PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging a separate aliquot of blood at high speed (e.g., 2000 x g for 20 minutes) to serve as a blank/reference.
-
-
Light Transmission Aggregometry (LTA):
-
Place a cuvette with PRP into an aggregometer and establish a baseline reading (0% aggregation). Use a cuvette with PPP to set the 100% aggregation mark.
-
Add the test compound (Ozagrel derivative) or vehicle to the PRP and incubate for a short period.
-
Induce platelet aggregation by adding a specific concentration of arachidonic acid (AA). The choice of AA as the agonist is critical, as its conversion to TXA2 is the specific pathway being investigated.[8]
-
Monitor and record the change in light transmission through the PRP suspension over time as platelets aggregate.
-
-
Data Analysis:
-
Determine the maximum percentage of platelet aggregation for each concentration of the inhibitor.
-
Calculate the percentage inhibition of aggregation compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.[15]
-
Caption: A typical experimental workflow for in vitro potency evaluation.
Conclusion and Future Directions
Ozagrel remains a cornerstone for research into thromboembolic disorders due to its potent and highly selective inhibition of TXA2 synthase.[1][2] The exploration of its derivatives has yielded compounds with enhanced in vitro potency, demonstrating the potential for further therapeutic optimization. The development of novel codrugs represents an innovative strategy to achieve synergistic antiplatelet effects.[3][14]
The detailed protocols provided in this guide offer a robust framework for researchers to conduct reproducible and self-validating studies. Future research should prioritize head-to-head comparative analyses of new derivatives against benchmark compounds like Ozagrel under standardized assay conditions to accurately delineate improvements in potency and selectivity. Such rigorous preclinical evaluation is paramount for the successful translation of promising compounds into clinical candidates.
References
-
What is the mechanism of Ozagrel Trometamol? Patsnap Synapse. [Link]
-
What is Ozagrel Sodium used for? Patsnap Synapse. [Link]
-
Understanding Ozagrel: A Potent Thromboxane A2 Synthesis Inhibitor for Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
[Research and Development of Ozagrel, a Highly Selective Inhibitor of TXA2 Synthase]. Yakugaku Zasshi. [Link]
-
Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent. PubMed Central. [Link]
-
Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent. Frontiers. [Link]
-
Evaluation of the effects of anti-thromboxane agents in platelet-vessel wall interaction. PubMed. [Link]
-
Design, synthesis, and evaluation of the novel ozagrel-paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent. ResearchGate. [Link]
-
Design, synthesis, and evaluation of the novel ozagrel-paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent. PubMed. [Link]
-
Effects of thromboxane A2 synthase inhibitors (CV-4151 and ozagrel), aspirin, and ticlopidine on the thrombosis caused by endothelial cell injury. PubMed. [Link]
-
Ozagrel - Applications. Bertin Bioreagent. [Link]
Sources
- 1. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent [frontiersin.org]
- 5. What is the mechanism of Ozagrel Trometamol? [synapse.patsnap.com]
- 6. What is Ozagrel Sodium used for? [synapse.patsnap.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Evaluation of the effects of anti-thromboxane agents in platelet-vessel wall interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Effects of thromboxane A2 synthase inhibitors (CV-4151 and ozagrel), aspirin, and ticlopidine on the thrombosis caused by endothelial cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis, and evaluation of the novel ozagrel-paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Pharmacokinetic Guide: Ozagrel vs. Ozagrel Methyl Ester
For drug development professionals, optimizing a compound's pharmacokinetic (PK) profile is a critical step toward clinical success. This guide provides an in-depth comparison of the pharmacokinetic properties of Ozagrel, a potent thromboxane A2 synthase inhibitor, and its corresponding methyl ester prodrug. We will explore the scientific rationale for employing a methyl ester strategy, present expected comparative PK data, and provide a comprehensive experimental protocol for conducting such a comparative study.
The Rationale for an Ozagrel Prodrug Strategy
Ozagrel, chemically (E)-4-(1-imidazolylmethyl)cinnamic acid, is a selective inhibitor of thromboxane A2 synthase, making it a valuable agent in the treatment of ischemic stroke and other thromboembolic disorders.[1] However, like many carboxylic acid-containing drugs, its oral bioavailability can be limited by factors such as poor permeability across the gastrointestinal mucosa.[2][3]
A common and effective strategy to overcome this limitation is the use of a prodrug approach.[4][5] Prodrugs are inactive or less active derivatives that are converted in vivo to the active parent drug.[5] Esterification of a carboxylic acid to form a methyl ester is a widely used prodrug strategy for several reasons:
-
Increased Lipophilicity: The methyl ester of Ozagrel is more lipophilic than the parent carboxylic acid. This increased lipophilicity can enhance its ability to permeate the lipid bilayers of intestinal epithelial cells, thereby improving absorption.[3][4]
-
Masking of Polar Groups: The carboxylic acid group is a hydrogen bond donor and acceptor, which can hinder membrane permeability. Esterification masks this polar group, facilitating more efficient transcellular absorption.[2][3]
-
In Vivo Hydrolysis: Once absorbed into the systemic circulation, the methyl ester is readily hydrolyzed by ubiquitous esterase enzymes present in the blood, liver, and other tissues, to release the active drug, Ozagrel.[6][7][8]
This guide will now delve into the expected pharmacokinetic differences between Ozagrel and its methyl ester, followed by a detailed protocol to experimentally verify these differences.
Comparative Pharmacokinetic Profiles
The following table summarizes the reported pharmacokinetic parameters for Ozagrel in rats after oral administration, alongside the expected (hypothetical) parameters for Ozagrel methyl ester. The expected values for the prodrug are based on the established principles of improved oral absorption and subsequent conversion to the active parent drug.[2][3][9]
| Parameter | Ozagrel (Oral Administration in Rats) | Ozagrel Methyl Ester (Expected, Oral Administration in Rats) | Justification for Expected Values |
| Tmax (h) | ~0.33 - 1.5 | ~0.5 - 2.0 | The time to reach maximum plasma concentration of the prodrug itself might be rapid. However, the Tmax of the released Ozagrel will depend on both the absorption of the prodrug and its conversion rate. This may result in a slightly delayed Tmax for the active drug compared to direct administration.[5] |
| Cmax (µg/mL) | ~16 - 34 | Higher than Ozagrel | Due to enhanced absorption, the administration of the methyl ester prodrug is expected to result in a higher maximum plasma concentration of the released Ozagrel compared to the oral administration of an equivalent molar dose of Ozagrel itself.[9][10] |
| AUC (µg·h/mL) | ~12 - 86 | Significantly higher than Ozagrel | The area under the plasma concentration-time curve, a measure of total drug exposure, is expected to be significantly greater for Ozagrel released from the prodrug, reflecting improved oral bioavailability.[9][10] |
| Half-life (t½) (h) | ~0.2 - 4.7 | Similar to Ozagrel | The terminal half-life of the active drug (Ozagrel) should be independent of the route of administration or whether it was delivered via a prodrug, as it is a characteristic of the drug's own distribution and elimination processes.[5][11] |
| Oral Bioavailability (%) | Moderate to Low (Inferred) | High | The primary goal of the methyl ester prodrug strategy is to increase oral bioavailability by overcoming the absorption limitations of the parent carboxylic acid.[2][3][9] |
Note: The values for Ozagrel are compiled from studies in rats.[11][12][13] The values for Ozagrel Methyl Ester are hypothetical and based on scientific principles of prodrug design.
Metabolic Conversion of Ozagrel Methyl Ester
The conversion of the inactive Ozagrel methyl ester to the pharmacologically active Ozagrel is a critical step. This bioactivation is primarily mediated by carboxylesterases. The following diagram illustrates this metabolic pathway.
Caption: Bioactivation of Ozagrel Methyl Ester.
Experimental Protocol for a Comparative Pharmacokinetic Study
This section provides a detailed, step-by-step methodology for a preclinical study in rats to compare the pharmacokinetic profiles of Ozagrel and Ozagrel methyl ester.
1. Animal Model and Housing
-
Species: Male Sprague-Dawley rats (weight range: 200-250 g).
-
Housing: Animals should be housed in a temperature-controlled facility with a 12-hour light/dark cycle. They should have ad libitum access to standard chow and water.
-
Acclimatization: Allow for at least one week of acclimatization to the facility before the experiment.
-
Fasting: For oral administration, fast the animals overnight (approximately 12 hours) with free access to water to minimize variability in gastrointestinal absorption.[14]
2. Drug Formulation and Administration
-
Test Articles: Ozagrel and Ozagrel methyl ester.
-
Formulation: Prepare formulations for both intravenous (IV) and oral (PO) administration. A suitable vehicle could be a solution of 20% PEG400 in saline. The concentration should be adjusted to achieve the desired dose in a reasonable administration volume (e.g., 5 mL/kg for oral gavage).
-
Dosing Groups:
-
Group 1: Ozagrel, IV administration (e.g., 5 mg/kg) - To determine absolute bioavailability.
-
Group 2: Ozagrel, PO administration (e.g., 20 mg/kg).
-
Group 3: Ozagrel methyl ester, PO administration (molar equivalent dose to Group 2).
-
-
Administration:
3. Blood Sample Collection
-
Time Points: Collect blood samples at pre-dose (0) and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[14]
-
Method: Collect approximately 0.2-0.3 mL of blood from the jugular vein or another appropriate site at each time point.
-
Anticoagulant: Collect blood into tubes containing an anticoagulant such as EDTA or heparin.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples at approximately 4000 x g for 10 minutes at 4°C to separate the plasma.
-
Storage: Store the plasma samples at -80°C until bioanalysis.[14]
4. Bioanalytical Method: LC-MS/MS Quantification
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying drug concentrations in plasma due to its high sensitivity and selectivity.[16][17][18][19][20]
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing a suitable internal standard (e.g., a structurally similar compound or a stable isotope-labeled version of Ozagrel).
-
Vortex for 1-2 minutes to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm).[16]
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) for both Ozagrel, Ozagrel methyl ester, and the internal standard. Specific precursor-to-product ion transitions need to be optimized for each analyte.
-
-
Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
5. Pharmacokinetic Data Analysis
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data for both Ozagrel and Ozagrel methyl ester.[14]
-
Parameters to calculate include: Cmax, Tmax, AUC, terminal half-life (t½), clearance (CL), and volume of distribution (Vd).
-
Calculate the oral bioavailability (F%) of Ozagrel from both the parent drug and the prodrug administration groups using the formula: F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
Conclusion
The use of a methyl ester prodrug strategy for Ozagrel is a scientifically sound approach to potentially enhance its oral bioavailability. This guide has outlined the theoretical pharmacokinetic advantages and provided a robust experimental framework to validate these hypotheses. By increasing lipophilicity and masking polar functional groups, the Ozagrel methyl ester is expected to exhibit improved absorption, leading to higher systemic exposure of the active drug upon oral administration. The provided protocol offers a comprehensive blueprint for researchers to conduct a head-to-head preclinical pharmacokinetic comparison, generating the critical data needed to advance the development of an optimized Ozagrel therapeutic.
References
-
[Pharmacokinetic comparison of two ozagrel polymorph forms in SD rats]. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
-
Lee, M. G., Lee, H. S., & Lee, I. (1997). Pharmacokinetics of ozagrel and its metabolites after intravenous and oral administrations. Journal of Pharmaceutical Sciences, 86(10), 1111–1114. [Link]
-
Beaumont, K., Webster, R., Gardner, I., & Dack, K. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism, 4(6), 461–485. [Link]
-
Li, P., Zhao, J., Wang, Y., Liu, Y., Li, J., Li, X., ... & Lou, H. (2015). Prodrug design, synthesis and pharmacokinetic evaluation of (3′ R, 4′ R)-3-hydroxymethyl-4-methyl-3′,4′-di-O-(S)-camphanoyl-(+)-cis-khellactone. Molecules, 20(10), 18433–18447. [Link]
-
Kim, D. W., & Lee, S. K. (2023). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. Pharmaceutics, 15(9), 2335. [Link]
-
Beaumont, K., Webster, R., Gardner, I., & Dack, K. (2003). Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist. ResearchGate. [Link]
-
Kim, D. W., & Lee, S. K. (2023). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. MDPI. [Link]
-
Mahdi, M. F., & Murry, D. J. (2001). Cleavage of tertiary amidomethyl ester prodrugs of carboxylic acids by rat liver homogenates. Drug Metabolism and Disposition, 29(1), 32–37. [Link]
-
van der Marel, C. D., van der Hel, O. L., Giera, M., van der Heide, S., Toet, M., van Straaten, H. L., ... & de Wildt, S. N. (2017). Hydrolytic biotransformation of the bumetanide ester prodrug DIMAEB to bumetanide by esterases in neonatal human and rat serum and brain homogenates. Drug Metabolism and Disposition, 45(4), 431–438. [Link]
-
Gil-ad, I., & Weizman, A. (2011). Modern Prodrug Design for Targeted Oral Drug Delivery. Pharmaceuticals, 4(12), 1476–1509. [Link]
-
Naito, J., Komatsu, H., Ujiie, A., Hamano, S., & Kubota, T. (1989). [Research and Development of Ozagrel, a Highly Selective Inhibitor of TXA2 Synthase]. Yakugaku Zasshi, 109(7), 435–451. [Link]
-
Li, H., & Yuan, H. (2017). Enzymes involved in the bioconversion of ester-based prodrugs. ResearchGate. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Esterase enzyme hydrolysis of ester group linkage prodrug to produce parent drug. ResearchGate. [Link]
-
Cho, S., & Yoon, Y. R. (2018). Understanding the pharmacokinetics of prodrug and metabolite. Translational and Clinical Pharmacology, 26(1), 1–5. [Link]
-
Rahman, M. M., & Akter, M. (2023). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Advances in Chemical Engineering and Science, 13(4), 229–253. [Link]
-
Cho, S., & Yoon, Y. R. (2018). Understanding the pharmacokinetics of prodrug and metabolite. ResearchGate. [Link]
-
Lee, M. G., Lee, H. S., & Lee, I. (1995). Pharmacokinetic and pharmacodynamic studies of a thromboxane synthetase inhibitor, ozagrel, in rabbits. Biopharmaceutics & Drug Disposition, 16(8), 657–667. [Link]
-
da Silva, A. B., de Oliveira, G. G., & de Oliveira, R. B. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 23(12), 3108. [Link]
-
Cho, S., & Yoon, Y. R. (2018). Understanding the pharmacokinetics of prodrug and metabolite. Translational and Clinical Pharmacology, 26(1), 1–5. [Link]
-
Antonijević, M. D., & Marković, B. D. (2016). A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs. ResearchGate. [Link]
-
Antonijević, M. D., & Marković, B. D. (2016). A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs. Molecules, 21(10), 1347. [Link]
-
Kuentz, M. (2017). Lipophilicity and hydrophobicity considerations in bio-enabling oral formulations approaches | a PEARRL review. Journal of Pharmacy and Pharmacology, 69(11), 1461–1474. [Link]
-
Perlovich, G. L., & Volkova, T. V. (2021). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 26(16), 4995. [Link]
-
Ramis, J., Mis, R., Forn, J., & Torrent, A. (1993). Pharmacokinetics of Camonagrel in experimental animal: rat, rabbit and dog. European Journal of Drug Metabolism and Pharmacokinetics, 18(3), 253–258. [Link]
-
Li, Y., Zhang, Y., Wang, Y., Zhang, J., & Li, H. (2021). Establishment and validation of a UPLC-MS/MS bioassay for the quantification of infigratinib in rat plasma. Arabian Journal of Chemistry, 14(11), 103399. [Link]
-
de Freitas, L. A., da Silva, J. B., de Araujo, M. B., & Mainardes, R. M. (2024). Optimized LC-MS/MS method for quantifying insulin degludec and liraglutide in rat plasma and Tissues: Application in pharmacokinetics and biodistribution. Journal of Chromatography B, 1234, 124015. [Link]
-
Shelke, S., & Rishipathak, P. (2022). Recent Upgradation in Bioanalytical Studies. ResearchGate. [Link]
-
Wang, Y., Yang, J., Duan, X., & Wang, Q. (2020). LC-MS/MS Method for the Determination of Erianin in Rat Plasma: Application to a Pharmacokinetic Study. Biomedical Chromatography, 34(7), e4826. [Link]
-
Kumar, P., & Kumar, S. (2024). A novel LC-MS/MS method development and validation for the determination of tezepelumab in rat plasma and its application in rat pharmacokinetic studies. GSC Biological and Pharmaceutical Sciences, 27(03), 133–144. [Link]
Sources
- 1. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 5. Understanding the pharmacokinetics of prodrug and metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cleavage of tertiary amidomethyl ester prodrugs of carboxylic acids by rat liver homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals" by Xiaowei Dong, Tao Zhang et al. [orb.binghamton.edu]
- 11. Pharmacokinetics of ozagrel and its metabolites after intravenous and oral administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Pharmacokinetic comparison of two ozagrel polymorph forms in SD rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of Camonagrel in experimental animal: rat, rabbit and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Prodrug design, synthesis and pharmacokinetic evaluation of (3′ R, 4′ R)-3-hydroxymethyl-4-methyl-3′,4′-di-O-(S)-camphanoyl-(+)-cis-khellactone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Establishment and validation of a UPLC-MS/MS bioassay for the quantification of infigratinib in rat plasma - Arabian Journal of Chemistry [arabjchem.org]
- 17. Optimized LC-MS/MS method for quantifying insulin degludec and liraglutide in rat plasma and Tissues: Application in pharmacokinetics and biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. LC-MS/MS method for the determination of erianin in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. japsonline.com [japsonline.com]
A Researcher's Guide to Bridging the Gap: Correlating In Vitro Potency and In Vivo Efficacy of Ozagrel Methyl Ester
Abstract
Ozagrel, a selective inhibitor of thromboxane A2 (TXA2) synthase, is a cornerstone compound for investigating thrombosis and vascular disorders.[1][2] Its methyl ester form is often utilized as a prodrug to enhance pharmacokinetic properties. For researchers in drug development, establishing a clear and predictive relationship between a compound's performance in isolated lab assays (in vitro) and its therapeutic effect in a complex biological system (in vivo) is the paramount challenge. This guide provides an in-depth analysis of the experimental framework required to correlate the in vitro and in vivo data for Ozagrel methyl ester. We will explore the causality behind experimental design, present detailed protocols for key assays, and offer a quantitative comparison with alternative antiplatelet agents, thereby providing a robust blueprint for preclinical evaluation.
The Core Mechanism: Why Target Thromboxane A2 Synthase?
Understanding the mechanism of action is fundamental to designing relevant assays. Ozagrel's therapeutic effect stems from its highly selective inhibition of thromboxane A2 (TXA2) synthase.[3][4]
-
The Pro-Thrombotic Cascade: In response to vascular injury, arachidonic acid is metabolized via the cyclooxygenase (COX) pathway to produce prostaglandin H2 (PGH2).[5] TXA2 synthase then converts PGH2 into TXA2, a potent mediator that triggers platelet activation, aggregation, and vasoconstriction—all key events in forming a blood clot.[5][6]
-
Ozagrel's Intervention: Ozagrel directly inhibits TXA2 synthase, effectively blocking the production of TXA2.[1] This action reduces the primary signals for platelet aggregation and vasoconstriction.
-
The Prostacyclin Shunt: A crucial secondary effect of inhibiting TXA2 synthase is the accumulation of its substrate, PGH2. This excess PGH2 is then rerouted and metabolized by prostacyclin (PGI2) synthase into PGI2, a powerful vasodilator and inhibitor of platelet aggregation.[3][7] This dual action—decreasing pro-thrombotic TXA2 while increasing anti-thrombotic PGI2—underpins Ozagrel's efficacy.
The following diagram illustrates this critical pathway and Ozagrel's point of intervention.
Caption: Ozagrel inhibits TXA2 synthase, blocking TXA2 production and shunting PGH2 to beneficial PGI2.
The In Vitro Foundation: Quantifying Potency
The first step is to quantify the direct inhibitory effect of Ozagrel on its molecular target and its functional consequence on platelets. It is assumed that Ozagrel methyl ester is hydrolyzed to Ozagrel, the active moiety, under assay conditions or by cellular esterases.
Experiment 1: Direct Target Engagement - TXA2 Synthase Inhibition Assay
-
Causality: This assay directly measures the potency of the compound against its intended enzyme target, TXA2 synthase. It provides the half-maximal inhibitory concentration (IC50), a fundamental parameter for comparing the intrinsic activity of different inhibitors. An IC50 in the nanomolar range is indicative of a potent compound.[3][7]
-
Detailed Protocol:
-
Source of Enzyme: Utilize human platelet microsomes as a rich source of TXA2 synthase. Prepare by isolating platelets from healthy donor blood, followed by sonication and ultracentrifugation to pellet the microsomal fraction.
-
Assay Buffer: Prepare a potassium phosphate buffer (pH 7.4) containing co-factors such as glutathione.
-
Compound Preparation: Prepare a stock solution of Ozagrel (post-hydrolysis) in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 0.1 nM to 1 µM).
-
Reaction Mixture: In a 96-well plate, combine the microsomal preparation with varying concentrations of Ozagrel or vehicle control (DMSO). Pre-incubate for 10 minutes at 37°C.
-
Initiation: Add the substrate, PGH2, to initiate the enzymatic reaction.
-
Termination: After a fixed time (e.g., 2 minutes), terminate the reaction by adding a stop solution (e.g., a solution containing a high concentration of a strong acid like citric acid and a reducing agent like stannous chloride).
-
Quantification: The primary product of the reaction is TXA2, which is highly unstable and rapidly hydrolyzes to the stable, inactive metabolite Thromboxane B2 (TXB2).[5] Quantify the concentration of TXB2 using a validated commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
Data Analysis: Plot the percentage of TXB2 formation against the logarithm of Ozagrel concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Experiment 2: Cellular Function - Platelet Aggregometry
-
Causality: This assay moves from the molecular target to the cellular level, measuring the compound's ability to prevent platelet aggregation—the key physiological process it aims to block. Using arachidonic acid (AA) as the agonist is crucial, as it requires the entire enzymatic cascade (COX and TXA2 synthase) to be active, thus validating the mechanism of action.[8]
-
Detailed Protocol:
-
Sample Preparation: Collect whole blood from healthy volunteers into tubes containing 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP): Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP. The supernatant will be rich in platelets.
-
Incubation: Transfer PRP aliquots to an aggregometer cuvette. Add various concentrations of Ozagrel (or vehicle) and incubate for 5-10 minutes at 37°C with stirring.
-
Induction of Aggregation: Add a sub-maximal concentration of arachidonic acid (e.g., 0.5-1 mM) to induce platelet aggregation.
-
Measurement: Monitor the change in light transmittance through the PRP sample for 5-10 minutes using a light transmission aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.
-
Data Analysis: Calculate the percentage of aggregation inhibition for each Ozagrel concentration relative to the vehicle control. Determine the IC50 value by plotting the inhibition percentage against the log of the drug concentration.
-
Expected In Vitro Performance Data
The following table summarizes typical in vitro data for Ozagrel, providing benchmarks for experimental validation.
| Parameter | Assay | Expected Value | Rationale |
| IC50 | TXA2 Synthase Inhibition | ~11 nM[3][7] | Demonstrates high-potency, direct engagement of the molecular target. |
| IC50 | AA-Induced Platelet Aggregation | ~53 µM[3] | Confirms functional cellular activity. The higher value compared to the enzyme assay reflects cellular barriers and complex signaling. |
The In Vivo Test: Assessing Efficacy in a Biological System
In vivo experiments are essential to understand how the compound behaves in a complex organism, accounting for absorption, distribution, metabolism, and excretion (ADME). For Ozagrel methyl ester, oral administration is a key test of its prodrug strategy.
Experiment 3: Ex Vivo Biomarker Analysis
-
Causality: This is a critical bridging experiment. The drug is administered in vivo, but its effect is measured ex vivo on a key biomarker. It directly tests whether the administered compound can reach its target in the bloodstream at a sufficient concentration to inhibit TXA2 synthesis. This provides a direct link between dose and target engagement.
-
Detailed Protocol:
-
Animal Model: Use male Sprague-Dawley rats.
-
Drug Administration: Administer Ozagrel methyl ester orally (p.o.) via gavage at various doses (e.g., 0.1, 0.3, 1, 3, 10 mg/kg). Include a vehicle control group.
-
Blood Collection: At a predetermined time point (e.g., 2 hours post-dose), collect whole blood via cardiac puncture into a tube that allows for clotting.
-
Serum Preparation: Allow the blood to clot at room temperature for 1 hour, then centrifuge to separate the serum.
-
TXB2 Measurement: Measure the concentration of TXB2 in the serum using a commercial ELISA kit. Serum TXB2 levels reflect the total capacity of platelets to produce TXA2 upon activation during clotting.
-
Data Analysis: Calculate the percentage inhibition of TXB2 generation for each dose group compared to the vehicle control. Determine the dose that causes 50% inhibition (ID50).
-
Experiment 4: Thrombosis Model
-
Causality: This is the definitive test of therapeutic efficacy. An in vivo model of thrombosis directly evaluates whether the biochemical and cellular effects observed previously translate into a meaningful antithrombotic outcome. The ferric chloride-induced arterial thrombosis model is a well-established and reproducible method.
-
Detailed Protocol:
-
Animal Model: Use male Sprague-Dawley rats. Anesthetize the animals.
-
Surgical Preparation: Surgically expose the carotid artery.
-
Drug Administration: Administer Ozagrel methyl ester (or vehicle) orally 1-2 hours prior to inducing thrombosis.
-
Thrombus Induction: Apply a small piece of filter paper saturated with ferric chloride solution (e.g., 10% FeCl3) to the surface of the artery for several minutes. This induces endothelial injury and triggers thrombus formation.
-
Observation: Monitor blood flow using a Doppler flow probe. The time to complete occlusion of the artery is a key endpoint.
-
Thrombus Measurement: After a set period (e.g., 30 minutes), excise the injured arterial segment and weigh the thrombus formed.
-
Data Analysis: Compare the thrombus weight or time to occlusion in the drug-treated groups to the vehicle control group. Calculate the ID50, the dose required to reduce thrombus weight by 50%.
-
Expected In Vivo Performance & Correlation
The goal is to observe a dose-dependent effect that aligns with the in vitro potency. While absolute values will differ, the rank order of potency compared to other drugs should be maintained.
| Parameter | Assay | Expected Value (Oral Admin) | Rationale & Correlation Point |
| ID50 | Ex Vivo Inhibition of Blood TXA2 Generation | ~0.3 mg/kg[8] | Confirms target engagement in vivo. This value is a direct measure of the pharmacodynamic effect at the target. |
| ID50 | Ex Vivo AA-Induced Platelet Aggregation | ~0.92 mg/kg[8] | Links target engagement to a cellular functional outcome ex vivo after in vivo dosing. |
| ID50 | Rat Femoral Vein Thrombosis Model | ~13.7 mg/kg[8] | Demonstrates therapeutic efficacy. A higher dose is often required to achieve a clinical endpoint compared to just inhibiting a biomarker. |
Bridging the Gap: The IVIVC Workflow
Establishing an in vitro-in vivo correlation (IVIVC) is not about matching absolute numbers (e.g., IC50 vs. ID50), but about building a predictive model. The workflow involves integrating data from each stage to understand the dose-exposure-response relationship.
Caption: The IVIVC workflow integrates in vitro potency with in vivo exposure and efficacy data.
The key to correlation lies in comparing the rank order of potency. For instance, if a new compound is 10-fold more potent than Ozagrel in vitro, it should ideally be significantly more potent in vivo as well, though not necessarily by the exact same factor.
Comparative Analysis: Ozagrel vs. Alternatives
No evaluation is complete without comparison. Ozagrel's selective mechanism differs from other common antiplatelet agents.
| Compound | Mechanism of Action | In Vitro Potency (TXA2 Gen.) | In Vivo Efficacy (Rat Thrombosis ID50, oral) | Key Insight |
| Ozagrel | Selective TXA2 Synthase Inhibitor[1] | ID50: 0.3 mg/kg[8] | ID50: 13.7 mg/kg[8] | Selective inhibition. The gap between biomarker ID50 and efficacy ID50 highlights the hurdles to achieving a therapeutic effect. |
| Isbogrel (CV-4151) | Selective TXA2 Synthase Inhibitor[8] | ID50: 0.04 mg/kg[8] | ID50: 2.46 mg/kg[8] | A more potent inhibitor both ex vivo and in vivo. This maintains the rank-order correlation, validating the experimental approach. |
| Aspirin | Irreversible COX-1/2 Inhibitor[2][5] | ID50: 6.4 mg/kg[8] | >100 mg/kg (slight inhibition)[8] | Non-selective. While it inhibits TXA2 generation, its efficacy in this specific thrombosis model is much lower, demonstrating that different mechanisms can have vastly different outcomes in vivo. |
This comparison demonstrates the power of the correlated workflow. Isbogrel's superior potency to Ozagrel is consistently observed from the ex vivo biomarker assay to the in vivo efficacy model. Aspirin's different mechanism shows a disconnect in this specific model, underscoring that IVIVC is most reliable for compounds with the same mechanism of action.
Conclusion
Establishing a robust correlation between in vitro and in vivo data is a multi-step, logical process. For Ozagrel methyl ester, this involves quantifying its direct enzymatic inhibition, confirming its cellular anti-aggregatory function, measuring its ability to engage its target in vivo, and finally, demonstrating its therapeutic efficacy in a relevant disease model. By following this self-validating system, researchers can build a comprehensive data package that not only characterizes the compound but also provides a predictive framework for its clinical potential. This structured approach, grounded in mechanistic understanding and validated through quantitative comparison, is the hallmark of rigorous drug development.
References
-
MDPI. The Role and Regulation of Thromboxane A2 Signaling in Cancer-Trojan Horses and Misdirection. Available from: [Link]
-
Reactome Pathway Database. Thromboxane signalling through TP receptor. Available from: [Link]
-
Grokipedia. Ozagrel. Available from: [Link]
-
PubMed. Thromboxane A2 stimulated signal transduction in vascular smooth muscle. Available from: [Link]
-
Circulation Research. Thromboxane A2 Receptor Signaling Inhibits Vascular Endothelial Growth Factor–Induced Endothelial Cell Differentiation and Migration. Available from: [Link]
-
Wikipedia. Thromboxane A2. Available from: [Link]
-
PubMed. Effect of ozagrel, a selective thromboxane A2-synthetase inhibitor, on cerebral infarction in rats. Comparative study with norphenazone, a free-radical scavenger. Available from: [Link]
-
PubMed. Prediction of antiplatelet effects of aspirin in vivo based on in vitro results. Available from: [Link]
-
PubMed. Beneficial Effect of CV-4151 (Isbogrel), a Thromboxane A2 Synthase Inhibitor, in a Rat Middle Cerebral Artery Thrombosis Model. Available from: [Link]
-
Patsnap Synapse. What is the mechanism of Ozagrel Trometamol?. Available from: [Link]
-
Patsnap Synapse. What is Ozagrel Sodium used for?. Available from: [Link]
-
PubMed. Effects of thromboxane A2 synthase inhibitors (CV-4151 and ozagrel), aspirin, and ticlopidine on the thrombosis caused by endothelial cell injury. Available from: [Link]
-
MDPI. Effects of Antiplatelet Drugs on Platelet-Dependent Coagulation Reactions. Available from: [Link]
-
Frontiers. Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent. Available from: [Link]
-
PubMed Central. Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent. Available from: [Link]
-
PubMed Central. Synthesis and in Vitro and in Vivo Anticoagulant and Antiplatelet Activities of Amidino- and Non-Amidinobenzamides. Available from: [Link]
-
NIH. In vitro Research Concerning Effect of Clopidogrel Alone and on Combination with Aspirin and Dypiridamoleon Sedimentation of Erythrocytes. Available from: [Link]
-
NIH. Thromboxane A2 Synthetase Inhibitor Plus Low Dose Aspirin : Can It Be a Salvage Treatment in Acute Stroke Beyond Thrombolytic Time Window. Available from: [Link]
-
[Research and Development of Ozagrel, a Highly Selective Inhibitor of TXA2 Synthase]. Available from: [Link]
-
NIH. The variability of platelet response to aspirin and clopidogrel: revisiting the Caprie, Cure, Credo, and Match trials. Available from: [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is Ozagrel Sodium used for? [synapse.patsnap.com]
- 5. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Ozagrel Trometamol? [synapse.patsnap.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Effects of thromboxane A2 synthase inhibitors (CV-4151 and ozagrel), aspirin, and ticlopidine on the thrombosis caused by endothelial cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ozagrel Methyl Ester and Aspirin in the Inhibition of Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiplatelet therapeutics, the strategic inhibition of the thromboxane A2 (TXA2) pathway is a cornerstone for mitigating thrombotic events. This guide provides a detailed comparative analysis of two key agents that target this pathway, albeit through distinct mechanisms: Ozagrel, a selective TXA2 synthase inhibitor, and aspirin, an irreversible cyclooxygenase-1 (COX-1) inhibitor. While both drugs ultimately aim to reduce platelet aggregation, their differing modes of action have significant implications for their efficacy, potential therapeutic advantages, and experimental evaluation.
This document, intended for researchers and drug development professionals, will delve into the mechanistic nuances of Ozagrel methyl ester and aspirin, present available experimental data to compare their performance, and provide detailed protocols for their evaluation.
Section 1: Mechanistic Divergence in the Arachidonic Acid Cascade
The antiplatelet effects of both Ozagrel and aspirin are rooted in their modulation of the arachidonic acid (AA) cascade within platelets. However, they target different enzymatic steps, leading to distinct biochemical consequences.
Aspirin: Upstream, Irreversible Inhibition of Cyclooxygenase-1 (COX-1)
Aspirin (acetylsalicylic acid) exerts its antithrombotic effect through the irreversible acetylation of a serine residue (Ser-529) in the active site of the COX-1 enzyme. This covalent modification permanently inactivates the enzyme, preventing it from converting arachidonic acid into the prostaglandin endoperoxide, PGH2. Since platelets lack a nucleus and the machinery for protein synthesis, they cannot regenerate COX-1, and the inhibitory effect of aspirin persists for the entire lifespan of the platelet (approximately 7-10 days). This upstream inhibition blocks the production of all downstream prostanoids, including the potent platelet agonist and vasoconstrictor, Thromboxane A2 (TXA2).
Ozagrel: Selective and Downstream Inhibition of Thromboxane A2 Synthase
Ozagrel, a selective and potent inhibitor of Thromboxane A2 (TXA2) synthase, acts further down the arachidonic acid cascade. It specifically blocks the conversion of PGH2 into TXA2. This targeted inhibition has a crucial theoretical advantage over aspirin: by blocking TXA2 synthase, the accumulated PGH2 substrate can be shunted towards other enzymatic pathways. Notably, in endothelial cells, PGH2 can be converted by prostacyclin synthase into prostacyclin (PGI2), a potent inhibitor of platelet aggregation and a vasodilator. This "endoperoxide shunt" phenomenon suggests that Ozagrel may not only reduce pro-thrombotic signals (TXA2) but also enhance anti-thrombotic pathways (PGI2).
Section 2: Visualizing the Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the distinct points of intervention for aspirin and Ozagrel within the arachidonic acid signaling pathway.
Caption: Aspirin irreversibly inhibits COX-1, preventing PGH2 formation.
Caption: Ozagrel selectively inhibits TXA2 synthase, potentially shunting PGH2 to PGI2.
Section 3: Comparative Performance Data
Direct head-to-head comparative studies of Ozagrel methyl ester and aspirin monotherapy are limited in publicly available literature. However, data from various studies provide insights into their respective potencies.
In Vitro Inhibition of Platelet Aggregation and TXA2 Synthesis
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for Ozagrel and aspirin. It is important to note that experimental conditions can significantly influence these values.
| Compound | Target/Agonist | IC50 Value | Source |
| Ozagrel | TXA2 Synthase | 11 nM | |
| Arachidonic Acid-induced Platelet Aggregation | 53.12 µM | ||
| Aspirin | Arachidonic Acid-induced Platelet Aggregation | log IC50: -5.20 (approximately 6.3 µM) |
Note: The IC50 values are from different studies and may not be directly comparable due to variations in experimental protocols.
Dose-Dependent Inhibition of Thromboxane B2 (TXB2)
Measurement of the stable TXA2 metabolite, TXB2, is a common method to assess the in vivo efficacy of these inhibitors.
| Drug | Dose | % Inhibition of Serum TXB2 | Source |
| Ozagrel | 100 µM (in vitro) | 99.6% | |
| Aspirin | 20 mg/day | 48% | |
| 40 mg/day | 85% | ||
| 120 mg | 94% | ||
| 320 mg/day | 96% | ||
| 1280 mg/day | >99% |
These data indicate that both drugs can achieve near-complete inhibition of TXB2 formation, with aspirin's effect being dose-dependent.
Section 4: Experimental Protocols
To facilitate further research and comparative studies, this section outlines detailed methodologies for key experiments.
Light Transmission Aggregometry (LTA)
LTA is the gold-standard method for assessing platelet aggregation in vitro.
Objective: To measure the dose-dependent inhibition of platelet aggregation by Ozagrel methyl ester and aspirin in response to various agonists.
Experimental Workflow:
Caption: Workflow for assessing platelet aggregation inhibition using LTA.
Step-by-Step Methodology:
-
Blood Collection: Collect whole blood from consenting healthy volunteers into tubes containing 3.2% sodium citrate anticoagulant.
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a separate tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP. PPP will be used to set the 100% aggregation baseline.
-
-
Incubation with Inhibitors:
-
Pre-warm PRP aliquots to 37°C.
-
Add varying concentrations of Ozagrel methyl ester, aspirin, or vehicle control to the PRP aliquots.
-
Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.
-
-
Aggregation Measurement:
-
Place the PRP samples in an aggregometer cuvette with a stir bar at 37°C.
-
Add a platelet agonist such as arachidonic acid (e.g., 0.5-1 mM), ADP (e.g., 5-20 µM), or collagen (e.g., 1-5 µg/mL) to induce aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of platelet aggregation for each condition relative to the PPP baseline.
-
Calculate the percentage inhibition of aggregation for each drug concentration compared to the vehicle control.
-
Generate dose-response curves and calculate IC50 values.
-
Thromboxane B2 (TXB2) ELISA
This immunoassay quantifies the in vitro or ex vivo production of TXB2.
Objective: To measure the dose-dependent inhibition of TXB2 production by Ozagrel methyl ester and aspirin.
Experimental Workflow:
Caption: General workflow for a competitive TXB2 ELISA.
Step-by-Step Methodology:
-
Sample Preparation:
-
For in vitro studies, use the supernatant from the LTA samples after aggregation is complete.
-
For ex vivo studies, collect blood from subjects treated with the inhibitors. Allow the blood to clot at 37°C for 1 hour to induce TXB2 formation, then centrifuge to obtain serum.
-
-
ELISA Procedure (following a commercial kit's protocol):
-
Add standards, controls, and samples to the wells of a microplate pre-coated with a capture antibody.
-
Add a fixed amount of HRP-conjugated TXB2 to each well. This will compete with the TXB2 in the sample for binding to the capture antibody.
-
Add a primary antibody specific for TXB2.
-
Incubate the plate according to the kit's instructions.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of TXB2 in the sample.
-
Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance readings of the standards.
-
Calculate the concentration of TXB2 in the samples based on the standard curve.
-
Determine the percentage inhibition of TXB2 production for each drug concentration compared to the vehicle control.
-
Section 5: Clinical Considerations and Future Directions
While in vitro data provides a valuable comparison of potency, clinical studies are essential to understand the overall therapeutic profile. Some studies have suggested that the combination of Ozagrel and aspirin may offer superior outcomes in patients with acute ischemic stroke compared to aspirin monotherapy. However, direct comparisons of Ozagrel and aspirin as monotherapies are less common.
A critical consideration in antiplatelet therapy is the risk of bleeding. Aspirin is well-known to increase the risk of gastrointestinal bleeding. While data on the bleeding risk of Ozagrel monotherapy compared directly to aspirin is not as extensive, any antiplatelet agent carries an inherent risk of bleeding that must be weighed against its antithrombotic benefits.
Future research should focus on direct, head-to-head clinical trials comparing Ozagrel methyl ester and aspirin monotherapy in various patient populations. Such studies should not only assess clinical endpoints like recurrent stroke but also include pharmacodynamic assessments of platelet inhibition and biomarkers of the "endoperoxide shunt" to fully elucidate the potential advantages of selective TXA2 synthase inhibition.
References
-
Kirkby, N. S., Leadbeater, P. D. M., Chan, M. V., Nylander, S., Mitchell, J. A., & Warner, T. D. (2011). Antiplatelet effects of aspirin vary with level of P2Y12 receptor blockade supplied by either ticagrelor or prasugrel. Journal of Thrombosis and Haemostasis, 9(10), 2103–2105. [Link]
-
Naitoh, J., & Irie, T. (1990). [Research and Development of Ozagrel, a Highly Selective Inhibitor of TXA2 Synthase]. Yakugaku Zasshi, 110(12), 887-901. [Link]
- BenchChem. (2025).
-
FitzGerald, G. A., Oates, J. A., Hawiger, J., Maas, R. L., Roberts, L. J., Lawson, J. A., & Brash, A. R. (1983). Inhibition of thromboxane formation in vivo and ex vivo: implications for therapy with platelet inhibitory drugs. The Journal of Clinical Investigation, 71(5), 1336–1343. [Link]
-
Wikipedia. (n.d.). Mechanism of action of aspirin. Wikipedia. [Link]
- Patrono, C., Ciabattoni, G., Pinca, E., Pugliese, F., Castrucci, G., De Salvo, A., Satta, M. A., & Peskar, B. A. (1980). Low-dose aspirin and inhibition of thromboxane B2 production in healthy subjects. Thrombosis Research, 17(3-4), 317–327.
-
Patsnap. (2024, July 17). What is the mechanism of Ozagrel Trometamol?. Patsnap Synapse. [Link]
-
National Cancer Institute. (n.d.). Analysis of Platelet Aggregation by Light Transmission Aggrometry. Nanotechnology Characterization Laboratory. [Link]
-
Tohgi, H., Konno, S., Tamura, K., Kimura, B., & Kawashima, K. (1992). Effects of low-to-high doses of aspirin on platelet aggregability and metabolites of thromboxane A2 and prostacyclin. Stroke, 23(10), 1400–1403. [Link]
-
Practical-Haemostasis.com. (2022, September 27). Platelet Function Testing: Light Transmission Aggregometry. Practical-Haemostasis.com. [Link]
-
Taylor & Francis Online. (2024, November 18). Light transmission aggregometry for platelet function testing: position paper on current recommendations and French proposals for accreditation. Taylor & Francis Online. [Link]
- Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
-
YouTube. (2017, July 9). Asprin - Mechanism of Action: Antiplatelet Activity. Dr Matt & Dr Mike. [Link]
-
Interchim. (n.d.). Thromboxane B2 ELISA Kit Instructions. Interchim. [Link]
-
Via Medica Journals. (2023, March 21). Light transmission aggregometry in the diagnosis of thrombocytopathy. Via Medica Journals. [Link]
-
PubMed. (2000). Antiplatelet effects of clopidogrel compared with aspirin after myocardial infarction: enhanced inhibitory effects of combination therapy. PubMed. [Link]
-
Synapse. (2025, March 24). What is the mechanism of action of Acetylsalicylic acid (Aspirin) on platelet function?. Synapse. [Link]
-
PubMed. (1998). Evaluation of the effects of anti-thromboxane agents in platelet-vessel wall interaction. PubMed. [Link]
-
ResearchGate. (2024, November 5). Light transmission aggregometry for platelet function testing: position paper on current recommendations and French proposals for accreditation. ResearchGate. [Link]
-
MDPI. (2020, January 7). Effectiveness of Platelet Function Analysis-Guided Aspirin and/or Clopidogrel Therapy in Preventing Secondary Stroke: A Systematic Review and Meta-Analysis. MDPI. [Link]
-
PNAS. (2013, August 20). Differential impairment of aspirin-dependent platelet cyclooxygenase acetylation by nonsteroidal antiinflammatory drugs. PNAS. [Link]
-
Via Medica Journals. (2023, March 21). Light transmission aggregometry in the diagnosis of thrombocytopathy. Via Medica Journals. [Link]
Safety Operating Guide
Proper Disposal of Ozagrel Methyl Ester: A Guide for Laboratory Professionals
Understanding Ozagrel Methyl Ester: An Overview
Ozagrel methyl ester is identified primarily as a drug impurity and is intended for research use only.[1] As with many research chemicals, a comprehensive hazard profile may not be fully established. Therefore, it is crucial to treat Ozagrel methyl ester with a high degree of caution, assuming it may possess uncharacterized hazardous properties. General principles for handling esters, which are often flammable and can be irritants, should be applied.
Core Principles of Chemical Waste Management
The foundation of proper chemical disposal lies in a thorough understanding of hazardous waste regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste from its point of generation to its final disposal.[2] Laboratories are categorized based on the quantity of hazardous waste they generate, which dictates specific storage and disposal requirements.[3] It is imperative that all laboratory personnel are trained in these regulations and adhere to the institution's specific Environmental Health and Safety (EHS) guidelines.[4][5]
Hazard Assessment and Personal Protective Equipment (PPE)
Given the limited specific data on Ozagrel methyl ester, a conservative approach to safety is essential.
Assumed Hazards:
-
Flammability: Many esters are flammable liquids.
-
Irritation: May cause skin and eye irritation.[6]
-
Toxicity: The toxicological properties are not well-documented; therefore, it should be handled as a potentially toxic substance.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles or a face shield are mandatory.[5]
-
Body Protection: A lab coat must be worn.[5]
-
Respiratory Protection: All handling should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.[5]
Step-by-Step Disposal Protocol for Ozagrel Methyl Ester
This protocol outlines the necessary steps for the safe disposal of Ozagrel methyl ester, from the point of generation to collection by a licensed waste contractor.
Waste Segregation and Containerization
-
Dedicated Waste Container: Designate a specific, compatible container for Ozagrel methyl ester waste. Plastic containers are often preferred for their durability.[2]
-
Avoid Mixing Wastes: Do not mix Ozagrel methyl ester waste with other chemical waste streams unless explicitly permitted by your institution's EHS office. Incompatible wastes can lead to dangerous chemical reactions.
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name ("Ozagrel methyl ester"), and an appropriate hazard warning pictogram (e.g., flammable, irritant).[3]
Accumulation in a Satellite Accumulation Area (SAA)
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[2][8]
-
Storage Limits: Do not exceed the SAA storage limits, which are typically 55 gallons for hazardous waste or one quart for acutely toxic waste.[2][4]
-
Container Integrity: Ensure the waste container is kept tightly closed except when adding waste.[2]
Request for Waste Pickup
-
Timely Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed waste contractor in a timely manner.[2] Laboratories are generally not permitted to store hazardous waste for more than 12 months.[2][8]
-
Manifesting: All hazardous waste shipments must be accompanied by a manifest that identifies the hazards associated with the waste.[9]
Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate potential hazards.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your colleagues and supervisor.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For liquid spills, use an absorbent material like vermiculite or cat litter to contain the spill.[7]
-
Collection: Carefully collect the absorbent material and any contaminated debris and place it in a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water.[6]
-
Disposal: Dispose of all contaminated materials as hazardous waste.
Quantitative Data Summary
| Parameter | Guideline | Source |
| SAA Storage Limit | ≤ 55 gallons of hazardous waste | [2][4] |
| Acute Hazardous Waste SAA Limit | ≤ 1 quart of liquid or 1 kg of solid | [2] |
| Maximum SAA Storage Time | 12 months from the first addition of waste | [2][8] |
Ozagrel Methyl Ester Disposal Workflow
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
